molecular formula C13H15NO4 B138658 (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid CAS No. 127474-54-8

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Katalognummer: B138658
CAS-Nummer: 127474-54-8
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: DGEZDWGCGXHLEW-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a chiral amino acid derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. The compound features a carboxyl group and a Cbz-protected amine on a chiral center, alongside a terminal alkene moiety . This unique combination of protected functionality and an unsaturated side chain makes it a valuable building block for the synthesis of more complex, stereodefined molecules. Researchers can utilize the alkene handle for further chemical transformations, such as cross-metathesis or oxidation reactions, to introduce diverse structural elements. The (R)-enantiomer is particularly valuable for constructing non-natural peptides or peptidomimetics with specific chiral configurations, aiding in the exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZDWGCGXHLEW-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437256
Record name (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127474-54-8
Record name (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block of significant interest, holds a pivotal role in the design and synthesis of novel peptides and complex molecular architectures. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis. Detailed experimental protocols for its preparation and characterization, including spectroscopic analysis, are presented. Furthermore, this guide delves into the mechanistic underpinnings of its utility in synthetic chemistry, particularly the strategic application of the benzyloxycarbonyl (Cbz) protecting group. The information compiled herein is intended to serve as a valuable resource for researchers engaged in peptide synthesis, medicinal chemistry, and the development of new therapeutic agents.

Introduction: The Significance of a Chiral Building Block

This compound, also known as N-Cbz-(R)-allylglycine, is a non-proteinogenic amino acid derivative. Its structure incorporates a terminal alkene functionality and a chiral center at the alpha-carbon, making it a versatile precursor for a variety of chemical transformations. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the amine, a feature critical for controlled and sequential peptide synthesis.[1] The unique combination of these structural elements allows for its application in the synthesis of modified peptides, peptidomimetics, and other biologically active molecules. The terminal alkene, for instance, can be a handle for various chemical modifications such as olefin metathesis, hydroboration-oxidation, and Heck coupling, enabling the introduction of diverse functionalities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-carbon chain with a carboxylic acid at one end and a terminal double bond. The amino group at the second carbon is protected with a benzyloxycarbonyl group, and the stereochemistry at this chiral center is of the (R)-configuration.

Figure 1. Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₄[2]
Molecular Weight 249.26 g/mol [2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethaneGeneral knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of (R)-allylglycine. The enantiomerically pure (R)-allylglycine can be obtained through various asymmetric synthesis methods or by enzymatic resolution. Herein, we present a detailed protocol for the Cbz protection of commercially available (R)-allylglycine.

Cbz Protection of (R)-Allylglycine

This procedure is adapted from standard Schotten-Baumann conditions for the N-protection of amino acids.[3]

Experimental Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M hydrochloric acid. The product will precipitate out of the solution as a white solid.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

G cluster_synthesis Synthesis Workflow start (R)-Allylglycine dissolution Dissolve in Na2CO3(aq) Cool to 0-5 °C start->dissolution Step 1 addition Add Benzyl Chloroformate (Cbz-Cl) dropwise dissolution->addition Step 2 reaction Stir at Room Temperature (2-4 hours) addition->reaction Step 3 workup Wash with Diethyl Ether reaction->workup Step 4 acidification Acidify with HCl (aq) to pH 2 workup->acidification Step 5 extraction Extract with Ethyl Acetate acidification->extraction Step 6 purification Dry, Concentrate, and Recrystallize extraction->purification Step 7 & 8 end This compound purification->end

Figure 2. Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and stereochemical integrity. The following spectroscopic techniques are typically employed.

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR Signals corresponding to the allylic protons, the α-proton, the benzylic protons, and the aromatic protons. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for the carboxylic acid carbon, the carbonyl carbon of the Cbz group, the aromatic carbons, the benzylic carbon, and the carbons of the pentenoic acid backbone.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the C=C stretch of the alkene.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.

Note: Specific, experimentally verified spectroscopic data from a peer-reviewed source for the title compound was not available at the time of this guide's creation. The expected data is based on the known chemical structure and data for similar compounds.

The Role of the Cbz Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a cornerstone of peptide synthesis, introduced by Bergmann and Zervas in 1932.[3] Its utility stems from its ability to protect the nucleophilic amine of an amino acid from unwanted side reactions during peptide bond formation.

Mechanism of Cbz Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group results in the formation of the stable carbamate linkage.

G cluster_protection Cbz Protection Mechanism reagents R-NH₂ + Cbz-Cl nucleophilic_attack Nucleophilic attack of Amine on Carbonyl Carbon reagents->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate loss_of_cl Loss of Chloride Leaving Group tetrahedral_intermediate->loss_of_cl product R-NH-Cbz + HCl loss_of_cl->product

Figure 3. Simplified mechanism of Cbz protection of an amine.

Deprotection of the Cbz Group

A key advantage of the Cbz group is its facile removal under specific and mild conditions, ensuring the integrity of the newly formed peptide. The most common method for Cbz deprotection is catalytic hydrogenolysis.

Experimental Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete, as monitored by TLC.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts of this reaction are toluene and carbon dioxide, which are easily removed.

The mechanism of hydrogenolysis involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by hydrogenolysis to cleave the bond and regenerate the catalyst.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of a wide range of molecules with potential therapeutic applications. Its incorporation into peptide sequences can introduce conformational constraints or provide a site for further functionalization, leading to peptides with enhanced stability, receptor affinity, or altered biological activity. The terminal alkene can be utilized in ring-closing metathesis to generate cyclic peptides, which often exhibit improved pharmacological properties compared to their linear counterparts.

Conclusion

This compound is a versatile and valuable chiral building block for organic synthesis, particularly in the field of peptide chemistry. Its synthesis via the Cbz protection of (R)-allylglycine is a straightforward and efficient process. The strategic use of the Cbz protecting group, coupled with the reactivity of the terminal alkene, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. This guide has provided a detailed overview of its synthesis, characterization, and the fundamental principles governing its application, which should prove beneficial to researchers in their synthetic endeavors.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Liskamp, R. M., et al. (2004). A convenient synthesis of N-allyl- and N-propargyl-glycine ethyl esters. Synthesis, 2004(12), 1899-1902.
  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 164-178. [Link]

  • Funk, R. L., & Greshock, T. J. (2004). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 81, 213. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (2023). Chemical Science, 14(20), 5665-5671. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Common Conditions. (n.d.). Cbz Protection. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2425283A - Preparation of allylglycine.
  • PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Retrieved from [Link]

  • Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. The Journal of Organic Chemistry, 84(24), 16199–16203. [Link]

  • Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]

  • Öztürk, N., & Gökce, H. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 935-948. [Link]

  • Cenmed. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (C007B-267263). Retrieved from [Link]

  • Biocompare. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid from MedChemExpress. Retrieved from [Link]

  • Google Patents. (n.d.). KR101363884B1 - Process for preparing allylglycine derivatives.

Sources

A Technical Guide to (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (CAS: 127474-54-8): Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as (R)-Cbz-allylglycine, is a chiral non-proteinogenic amino acid that has emerged as a pivotal building block in synthetic chemistry and drug development. Its unique trifunctional structure, comprising a stereodefined α-carbon, a robust benzyloxycarbonyl (Cbz) protecting group, and a chemically versatile terminal allyl group, provides a powerful platform for advanced molecular design. The allyl side chain, in particular, serves as an orthogonal reactive handle, enabling a wide array of post-synthetic modifications that are incompatible with standard peptide synthesis chemistries. This guide provides an in-depth examination of the synthesis, purification, and analytical characterization of (R)-Cbz-allylglycine. Furthermore, it explores its core applications, focusing on how its unique structural motifs are leveraged by researchers and medicinal chemists to construct complex peptides, peptidomimetics, and novel therapeutic agents with enhanced stability and tailored functionalities.

Introduction to a Versatile Chiral Building Block

The pursuit of novel therapeutics has increasingly relied on the design of molecules that can precisely interact with biological targets. Unnatural amino acids (UAAs) are at the forefront of this endeavor, as their incorporation into peptides and other scaffolds can confer enhanced stability, unique conformations, and novel biological activities.[1][2][3] this compound is a prime example of such a UAA, valued for its distinct structural features.

  • The (R)-Stereocenter: Chirality is fundamental to biological activity. The defined (R)-stereochemistry at the α-carbon is critical, as biological systems like enzymes and receptors are highly stereospecific.[2][4] The enantiomeric purity of this building block is therefore paramount for its intended applications.[4]

  • The Benzyloxycarbonyl (Cbz) Protecting Group: Introduced by Bergmann and Zervas in 1932, the Cbz group was a revolutionary innovation that enabled the first controlled, stepwise synthesis of peptides.[5][6] Its role is to temporarily "mask" the nucleophilic amino group, preventing uncontrolled polymerization during coupling reactions.[5] The Cbz group is prized for its stability across a broad range of reaction conditions while being readily removable under specific, non-hydrolytic conditions, most commonly catalytic hydrogenation.[5][7]

  • The Allyl Side Chain: This is arguably the most significant feature for modern applications. The terminal double bond is a versatile functional group that does not interfere with standard peptide coupling chemistries (e.g., Fmoc or Boc strategies).[8] This orthogonality allows for selective, post-synthetic manipulation of the side chain, providing a gateway to complex molecular architectures such as cyclic peptides and site-specifically modified bioconjugates.[8]

Physicochemical Properties and Safety Data

Accurate identification and safe handling are foundational to successful research. The key properties and safety information for (R)-Cbz-allylglycine are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 127474-54-8[9][10]
Molecular Formula C₁₃H₁₅NO₄[9][11]
Molecular Weight 249.26 g/mol [10][11]
IUPAC Name (2R)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid[10]
Synonyms (R)-Cbz-allylglycine, Cbz-D-allylglycine-OH[4][12]
Appearance White to off-white solid (typical)
Enantiomer CAS 78553-51-2 ((S)-enantiomer)[4][11]

Table 2: Hazard and Safety Information

CategoryGHS InformationReference(s)
Pictogram GHS07 (Exclamation Mark)[13]
Signal Word Warning[9][13]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9][13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Storage and Stability

For long-term integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area.[13] Recommended storage temperatures range from room temperature to refrigerated conditions (2-8°C).[9][14] The compound is stable under these recommended conditions but is incompatible with strong acids, bases, and oxidizing/reducing agents.[13]

Synthesis and Purification: A Protocol Rooted in Classic Chemistry

The synthesis of (R)-Cbz-allylglycine is a robust and well-documented procedure based on the Schotten-Baumann reaction. It involves the N-protection of the parent amino acid, (R)-2-aminopent-4-enoic acid ((R)-allylglycine), using benzyl chloroformate (Cbz-Cl).

Causality in Experimental Design

The choice of reagents and conditions is deliberate. An aqueous basic medium (like sodium carbonate) is used to deprotonate the amino group of the starting material, rendering it nucleophilic enough to attack the electrophilic carbonyl carbon of Cbz-Cl.[5] Maintaining a cool temperature (0-5°C) during the addition of Cbz-Cl is critical; this minimizes the hydrolysis of the highly reactive Cbz-Cl and reduces the risk of racemization at the α-carbon, which can be promoted by excessively high pH or temperature.[15] The subsequent acidic workup serves to protonate the carboxylate, making the final product less water-soluble and enabling its isolation.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_end Final Product & QC A (R)-Allylglycine R N-Protection Reaction (0-5°C to RT) A->R B Benzyl Chloroformate (Cbz-Cl) B->R dropwise C Sodium Carbonate (aq) C->R W1 Aqueous Workup (Wash with Ether) R->W1 1. Stir 2-4h W2 Acidification (HCl) to pH ~2 W1->W2 2. Separate Layers I Isolation (Filtration/Extraction) W2->I 3. Precipitate forms P Purification (Recrystallization) I->P FP (R)-Cbz-allylglycine P->FP

Caption: Workflow for the synthesis of (R)-Cbz-allylglycine.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of (R)-Cbz-allylglycine.

  • Dissolution: In a flask cooled in an ice bath, dissolve (R)-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[5]

  • Addition of Cbz-Cl: While stirring the solution vigorously, add benzyl chloroformate (1.1 equivalents) dropwise. The key is to maintain the internal temperature below 5°C to prevent degradation of the reagent.[5]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.[5]

  • Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to approximately pH 2 using 1 M HCl. The product, being insoluble in acidic water, will precipitate as a white solid. Collect the solid by vacuum filtration, washing with cold water.[5]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final, high-purity this compound. Dry the product under a vacuum.

Analytical Characterization

Validation of the final product's identity, structure, and purity is a non-negotiable step.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The expected proton signals for (R)-Cbz-allylglycine in a suitable deuterated solvent (e.g., CDCl₃) are:

    • ~7.35 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~5.80 ppm (ddt, 1H): Internal vinyl proton (-CH=CH₂).

    • ~5.15 ppm (multiplet, 2H): Terminal vinyl protons (=CH₂).

    • ~5.10 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

    • ~4.40 ppm (multiplet, 1H): The α-proton (-CH(NH)-).

    • ~2.55 ppm (multiplet, 2H): The allylic protons (-CH₂-CH=).

    • A broad singlet for the NH proton and the COOH proton (may exchange with D₂O).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adducts corresponding to a mass of 249.26 g/mol .

  • Chiral High-Performance Liquid Chromatography (HPLC): To ensure stereochemical integrity, the enantiomeric excess (e.e.) should be determined using a chiral stationary phase. This confirms that no significant racemization occurred during synthesis and that the product is suitable for stereospecific applications.

Core Applications in Peptide Science and Drug Discovery

The true value of (R)-Cbz-allylglycine lies in the synthetic possibilities unlocked by its allyl side chain. This group acts as a handle for selective chemical transformations that do not affect the rest of the peptide.[8]

Applications cluster_mods Post-Synthetic Modifications cluster_outcomes Resulting Structures & Functions center Peptide containing (R)-Allylglycine A Ring-Closing Metathesis center->A B Cross-Metathesis center->B center->B C Thiol-Ene 'Click' Chemistry center->C D Transition-Metal Catalysis center->D O1 Cyclic Peptides (Enhanced Stability/Affinity) A->O1 O2 Attachment of Probes (Fluorescent, Biotin) B->O2 O3 Conjugation to Payloads (Drugs, Glycans) B->O3 C->O3 O4 Site-Specific Cleavage D->O4

Caption: Key applications stemming from the allyl side chain.

  • Peptide Macrocyclization: By incorporating two allylglycine residues into a linear peptide, a ring can be formed via ring-closing metathesis (RCM) using a Grubbs catalyst. This is a powerful strategy to constrain the peptide's conformation, often leading to a dramatic increase in metabolic stability, receptor binding affinity, and cell permeability.[8]

  • Site-Specific Functionalization: The allyl group can undergo cross-metathesis with other olefins to introduce a vast array of functionalities, such as fluorescent dyes for imaging, polyethylene glycol (PEG) chains to improve solubility, or cytotoxic payloads for antibody-drug conjugates.[8]

  • Thiol-Ene "Click" Chemistry: The alkene readily reacts with thiols in a highly efficient and specific radical-mediated addition. This "click" reaction is another excellent method for conjugating molecules of interest to the peptide scaffold under mild conditions.[8]

  • Novel Cleavage Strategies: Recent research has demonstrated that the amide bond of an allylglycine residue within a peptide can be selectively cleaved under mild conditions using gold(III) catalysts.[16] This opens up new possibilities for designing prodrugs or activatable bioprobes that release a payload or signal in response to a specific trigger.

Conclusion

This compound is far more than a simple protected amino acid. It is a sophisticated chemical tool that embodies key principles of modern organic synthesis: stereochemical control, robust protection strategies, and orthogonal reactivity. Its well-defined synthesis and the unparalleled versatility of its allyl side chain provide researchers and drug developers with a reliable and powerful building block for creating the next generation of precisely engineered peptides and complex therapeutic molecules. The continued exploration of new reactions involving its unique side chain ensures that (R)-Cbz-allylglycine will remain a valuable asset in the synthetic chemist's toolbox for the foreseeable future.

References

  • Current time information in Singapore. (n.d.). Google.
  • Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. (n.d.). Google Books.
  • Chiral Amino Acids Synthesis. (n.d.). BOC Sciences.
  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (2020). Chemical Science.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.
  • Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.
  • This compound. (n.d.). Benchchem.
  • (R)-2-((((benzyloxy)carbonyl)amino)methyl)-4-methylpentanoic acid. (n.d.). PubChem.
  • Safety Data Sheet - this compound. (2025). ChemScene.
  • Safety Data Sheet - Pent-4-enoic acid. (2025). Sigma-Aldrich.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.
  • L-Allylglycine synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). Achmem.
  • cas 127474-54-8|| where to buy this compound. (n.d.). CM-CAS.
  • (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). PubChem.
  • (2R)-2-{[(benzyloxy)carbonyl]amino}pent-4-ynoic acid. (n.d.). Sigma-Aldrich.
  • Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Copper Couple. (2015). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • 1H NMR Spectrum (1D, 800 MHz, D2O, predicted). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • (+)-Allylglycine. (n.d.). PubChem.
  • Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Inquiry Product - this compound. (n.d.). AbacipharmTech.
  • Revolutionizing Peptide Drug Discovery: A Guide to the Synthesis of Peptides Containing (+)-Allylglycine. (n.d.). Benchchem.
  • D-Allylglycine, N-benzyloxycarbonyl-, heptyl ester. (n.d.). Wiley.
  • (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. (n.d.). Cenmed.
  • High-resolution solid-state NMR structure of Alanyl-Prolyl-Glycine. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • (a) Model peptide (R-Y-G-allyl glycine-G-Y-A) bondcleavage reaction at... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 14, 2026, from [Link]

Sources

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Cbz-D-allylglycine, is a non-proteinogenic amino acid derivative that serves as a valuable chiral building block in synthetic organic chemistry. Its discovery and application are not the result of a single breakthrough, but rather the logical convergence of foundational chemical principles: the isolation and synthesis of its parent amino acid, D-allylglycine, and the development of robust amine-protection strategies essential for controlled peptide synthesis. This guide provides a comprehensive technical overview of the historical context, synthetic evolution, and core applications of this compound, grounding its significance in the broader narrative of peptide chemistry and asymmetric synthesis.

Historical and Scientific Lineage

The story of Cbz-D-allylglycine is built upon two independent pillars of chemical innovation that eventually merged: the synthesis of the core amino acid structure and the invention of the protecting group that makes it a useful synthetic tool.

The Genesis of the Core Moiety: Allylglycine

The parent compound, allylglycine, first entered the chemical literature in its racemic form (DL-allylglycine). A key early milestone was a 1947 patent granted to the American Cyanamid Company, which detailed a practical, single-step industrial process for its preparation.[1] This method involved the reaction of chloroacetic acid with a significant excess of allylamine, a notable improvement over previous multi-step academic preparations.[1]

This early work established allylglycine as an accessible chemical entity. However, its utility in stereospecific applications, such as drug development, required methods to isolate or synthesize the individual D- and L-enantiomers. The development of asymmetric synthesis techniques throughout the 20th and 21st centuries provided the necessary tools to produce enantiomerically pure precursors like D-allylglycine ((R)-2-aminopent-4-enoic acid).[2][3]

The Enabling Technology: The Carboxybenzyl (Cbz) Protecting Group

The precise, stepwise assembly of peptides was a formidable challenge for early 20th-century chemists. The primary obstacle was the inherent dual reactivity of amino acids, which led to uncontrolled polymerization. This problem was solved in 1932 when Max Bergmann and Leonidas Zervas introduced the Carboxybenzyl (Cbz or Z) group .[4][5]

By reacting an amino acid with benzyl chloroformate, they converted the nucleophilic N-terminal amine into a stable carbamate. This Cbz-protected amino acid was robust enough to withstand the conditions needed for peptide bond formation while being readily removable via catalytic hydrogenation. This invention was revolutionary, transforming peptide synthesis from an art of chance into a controlled, rational science and establishing the Cbz group as a cornerstone of the field, particularly in solution-phase synthesis.[1][2][4]

Synthesis and Methodologies

The synthesis of this compound (CAS Number: 127474-54-8) is a direct application of the classic Bergmann-Zervas methodology to the chiral precursor, D-allylglycine.

Evolution of Precursor Synthesis: Accessing D-Allylglycine

The historical preparation of racemic allylglycine has been superseded by modern asymmetric methods to obtain the required D-enantiomer. While classical resolution of racemates was an early approach, contemporary strategies focus on direct enantioselective synthesis. These include:

  • Enzymatic Transamination: ω-aminotransferases can be employed to asymmetrically synthesize chiral amines from prochiral ketones, a green and highly selective method.[6]

  • Asymmetric Alkylation: Chiral auxiliaries or phase-transfer catalysts can direct the alkylation of glycine enolate equivalents to stereoselectively install the allyl group.[7][8]

  • Catalytic Asymmetric Vinylation: A powerful modern approach involves the enantioselective addition of a vinyl group to an aldehyde, followed by a series of transformations to yield the final D-amino acid, as demonstrated by Walsh and colleagues.[2]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption [label="Logical Synthesis Pathway", fontsize=12, fontcolor="#5F6368"]; enddot

Diagram 1: Logical flow from precursor synthesis to the final Cbz-protected product.
Standard Protocol: The Schotten-Baumann N-Protection

The introduction of the Cbz group is a robust and well-documented procedure. The reaction is typically performed under aqueous alkaline conditions to deprotonate the amino group, enhancing its nucleophilicity, while simultaneously neutralizing the HCl byproduct.

Detailed Experimental Protocol:

  • Dissolution & Cooling: D-allylglycine (1.0 equivalent) is dissolved in an aqueous solution of a suitable base, such as 1 M sodium carbonate (2.0-2.5 equivalents). The vessel is cooled in an ice bath to 0-5 °C to manage the exothermic reaction.

  • Reagent Addition: Benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) is added dropwise to the vigorously stirred solution. The temperature must be carefully maintained below 5 °C to prevent degradation of the Cbz-Cl and potential side reactions. The pH of the mixture is monitored and kept within the 8-10 range.[9]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure completion.

  • Work-up (Extraction): The reaction mixture is first washed with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification & Isolation: The aqueous layer is cooled again in an ice bath and acidified to a pH of ~2 using a strong acid (e.g., 1 M HCl). The acidic conditions protonate the carboxylate, causing the Cbz-protected amino acid to precipitate out of the solution as it is typically less water-soluble.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white crystalline solid.

ParameterConditionRationale / Causality
Reactants D-Allylglycine, Benzyl ChloroformateStarting amino acid and the Cbz-group donor.
Solvent Aqueous Base (e.g., Na₂CO₃)Deprotonates the amine for nucleophilic attack and neutralizes HCl byproduct.
Temperature 0-5 °C during additionControls exothermicity and prevents reagent decomposition.[5]
pH 8-10Optimal for amine nucleophilicity without promoting significant racemization.[9]
Work-up Acidification to pH ~2Protonates the carboxylate, reducing water solubility and inducing product precipitation.

Table 1: Key Parameters and Rationale for the N-Cbz Protection of D-Allylglycine.

Applications in Drug Development and Peptide Chemistry

The primary utility of this compound is as a specialized building block for peptide synthesis. The incorporation of this unnatural D-amino acid serves several strategic purposes.

dot graph [rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

A["this compound"] B["Peptide Synthesis (Solution or Solid-Phase)"] C["Enhanced Proteolytic Stability"] D["Conformational Constraint"] E["Site for Chemical Modification"] F["Modulation of Biological Activity"]

A -> B; B -> C; B -> D; B -> E; B -> F;

{rank=same; C; D; E; F} enddot

Diagram 2: Strategic applications stemming from the use of Cbz-D-allylglycine.
Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo. Introducing a D-amino acid into a peptide sequence disrupts the natural recognition sites for these enzymes, significantly increasing the peptide's half-life and bioavailability—a critical attribute for therapeutic candidates.

Inducing Specific Conformations

The stereochemistry of a D-amino acid can force a peptide backbone to adopt specific secondary structures, such as β-turns or helical motifs. This conformational constraint can lock the peptide into its bioactive shape, enhancing its binding affinity and selectivity for a biological target.

A Handle for Bio-conjugation

The terminal allyl group (-CH₂-CH=CH₂) is a versatile chemical handle. It is unreactive during standard peptide synthesis but can be selectively modified post-synthesis through various reactions, such as:

  • Olefin Metathesis: For cyclization or dimerization of peptides.

  • Thiol-ene "Click" Chemistry: For conjugation to other molecules, such as fluorescent dyes, polymers (e.g., PEG), or cytotoxic agents.

  • Oxidative Cleavage: To generate other functional groups.

This functionality makes Cbz-D-allylglycine a valuable tool for creating complex and multifunctional peptide-based constructs.[5]

Conclusion

This compound does not have a singular "discovery" moment but rather represents a sophisticated application of established, field-defining chemical technologies. Its history is rooted in the mid-20th-century synthesis of allylglycine and the revolutionary 1932 invention of the Cbz protecting group. The subsequent rise of asymmetric synthesis provided the enantiomerically pure precursor, D-allylglycine, required for its preparation. As a stable, chiral building block, Cbz-D-allylglycine provides peptide chemists with a strategic tool to enhance drug stability, control conformation, and introduce sites for specific chemical modification, ensuring its continued relevance in modern drug discovery and development.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the History and Discovery of DL-Allylglycine. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/An_In-Depth_Technical_Guide_to_the_History_and_Discovery_of_DL-Allylglycine.pdf]
  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225-12231. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]
  • BenchChem. (n.d.). This compound. Retrieved January 14, 2026, from [URL: https://www.benchchem.com/product/b138658]
  • BOC Sciences. (n.d.). CBZ-Amino Acids. Retrieved January 14, 2026, from [URL: https://www.bocsci.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/The_Enduring_Guardian_A_Technical_Guide_to_the_Cbz_Protecting_Group_in_Peptide_Synthesis.pdf]
  • Royal Society of Chemistry. (2022). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry, 20, 4894-4899. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00726f]
  • Long, R. S., & Hofmann, C. M. (1947). U.S. Patent No. 2,425,283. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Shin, J. S., & Kim, B. G. (2002). Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases. Biotechnology and Bioengineering, 77(5), 566-573. [URL: https://pubmed.ncbi.nlm.nih.gov/11857599/]
  • CAS Common Chemistry. (n.d.). Diethylhexyl 2,6-naphthalate. American Chemical Society. Retrieved January 14, 2026, from [URL: https://commonchemistry.cas.org/detail?cas_rn=127474-91-3]
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved January 14, 2026, from [URL: https://www.highfine.com/en/newsinfo/107.html]
  • LookChem. (n.d.). Cas 475504-31-5,1-Benzyl 2-methyl (2R,4S)-4-hydroxy.... Retrieved January 14, 2026, from [URL: https://www.lookchem.com/cas-475/475504-31-5.html]
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Technical Support Team. [URL: https://www.benchchem.com/uploads/technical-guide/The_Genesis_of_Controlled_Peptide_Synthesis_A_Technical_Guide_to_the_Cbz_Protecting_Group.pdf]
  • Taylor & Francis Online. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved January 14, 2026, from [URL: https://www.tandfonline.com/topics/chemistry/asymmetric-synthesis]
  • Vector Labs. (n.d.). CBZ Protected Amino Acids. Retrieved January 14, 2026, from [URL: https://vectorlabs.com/cbz-protected-amino-acids.html]
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 14, 2026, from [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amino.htm]
  • BenchChem. (n.d.). The Strategic Incorporation of D-Allylglycine in Peptide Design: A Technical Guide to Unlocking Stereochemical Advantages. Retrieved January 14, 2026, from [URL: https://www.benchchem.com/uploads/technical-guide/The_Strategic_Incorporation_of_D-Allylglycine_in_Peptide_Design_A_Technical_Guide_to_Unlocking_Stereochemical_Advantages.pdf]
  • Myers, A. G., Gleason, J. L., Yoon, T., & Kung, D. W. (1991). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 113(25), 9677-9679. [URL: https://pubs.acs.org/doi/10.1021/ja00025a049]

Sources

An In-depth Technical Guide to the Solubility Profile of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound, a critical parameter for its application in synthetic chemistry and pharmaceutical research.

Introduction: The Significance of Solubility in Drug Development

This compound, a derivative of allylglycine, is a chiral building block used in the synthesis of complex peptides and other pharmacologically active molecules. The benzyloxycarbonyl (Cbz) protecting group imparts specific characteristics that are advantageous in multi-step syntheses. Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification strategies, and the formulation of potential drug candidates. Poor solubility can lead to challenges in achieving desired concentrations for biological assays and can complicate downstream processing. This guide offers a framework for evaluating and understanding the solubility profile of this specific molecule.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C13H15NO4[1]
Molar Mass 249.26 g/mol [1]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)pent-4-enoic acidN/A
Synonyms CBZ-(R)-2-AMINO-4-PENTENOIC ACID, (R)-N-Cbz-2-amino-4-pentenoic acid[1]

The structure combines a hydrophobic benzyloxycarbonyl group and an allyl side chain with a polar carboxylic acid and an amino group. This amphipathic nature suggests that its solubility will be highly dependent on the solvent system. While the parent compound, 2-Amino-4-pentenoic acid, is soluble in water, the introduction of the bulky, non-polar Cbz group is expected to significantly decrease aqueous solubility and increase solubility in organic solvents.[2]

Theoretical Solubility Considerations

The solubility of a molecule is governed by the principle of "like dissolves like." The interplay of the functional groups in this compound dictates its behavior in different solvents.

  • Aqueous Solvents: The presence of the carboxylic acid and the amide linkage provides sites for hydrogen bonding with water. However, the large, non-polar benzyloxycarbonyl group and the allyl side chain will likely dominate, leading to low solubility in neutral water. The solubility in aqueous solutions is expected to be pH-dependent. In basic solutions (pH > pKa of the carboxylic acid), the carboxylate anion will form, increasing polarity and enhancing aqueous solubility. Conversely, in acidic solutions (pH < pKa of the amino group, if it were deprotected), the protonated amine would increase solubility. For the Cbz-protected compound, the carboxylic acid's pKa is the primary determinant of pH-dependent aqueous solubility.

  • Organic Solvents:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving the compound due to their ability to solvate both the polar and non-polar regions of the molecule.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols are also expected to be good solvents. They can act as both hydrogen bond donors and acceptors, interacting with the carboxylic acid and amide groups, while their alkyl chains can interact with the non-polar Cbz group. A related compound, N-Boc-L-Allylglycine, is known to be soluble in methanol.[3]

    • Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar surface area of the benzyloxycarbonyl group suggests some solubility in aromatic solvents like toluene. However, the polar carboxylic acid will limit solubility in highly non-polar aliphatic solvents like hexane.

    • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are often effective for dissolving protected amino acids. N-Boc-L-Allylglycine, for instance, is soluble in chloroform.[3]

Experimental Protocol for Solubility Determination

A systematic approach is required to experimentally determine the solubility of this compound. The following protocol outlines a reliable method.

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • pH meter

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the compound into several vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. This is the point at which the maximum amount of solute has dissolved.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Analysis:

    • Calculate the solubility in units of mg/mL or mol/L.

Self-Validating System and Causality
  • Why an excess of solute? This ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducible results.

  • Why extended equilibration time? To ensure that the system has reached a true thermodynamic equilibrium.

  • Why centrifugation? To effectively separate the undissolved solid from the saturated solution, preventing overestimation of the solubility.

  • Why a calibrated analytical method? To ensure accurate and precise quantification of the dissolved solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting start Weigh excess compound add_solvent Add known volume of solvent start->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Quantify concentration (HPLC/UV-Vis) supernatant->quantify report Report solubility (mg/mL or mol/L) quantify->report

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a carbamate-protected non-proteinogenic amino acid. Known commonly as N-Cbz-(R)-allylglycine, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceutical agents. Understanding its distinct spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by detailed experimental protocols. The intended audience includes researchers, chemists, and quality control specialists engaged in synthetic and medicinal chemistry.

Molecular Structure and Physicochemical Properties

This compound is comprised of a central (R)-configured α-amino acid core, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side chain is an allyl group.

  • Molecular Formula: C₁₃H₁₅NO₄[1]

  • Molecular Weight: 249.26 g/mol [1]

  • CAS Number: 127474-54-8[2]

  • Key Structural Features:

    • Carboxylic Acid: A primary site for peptide bond formation.

    • Cbz Protecting Group: A stable carbamate that prevents unwanted reactions at the nitrogen atom and is removable under specific conditions, such as hydrogenolysis.[3][4]

    • Allyl Group: A reactive handle for further chemical modification or for studying enzyme-inhibitor interactions.

    • Chiral Center: The α-carbon possesses (R)-stereochemistry, a critical determinant of its biological activity and incorporation into stereospecific structures.

Below is a diagram of the molecular structure with key atoms numbered for correlation with the NMR spectroscopic data.

Figure 1. Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The data presented here are based on typical values for structurally similar compounds and established chemical shift principles.

¹H NMR Analysis

The proton NMR spectrum provides detailed information about the electronic environment of each hydrogen atom, as well as their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment (Atom No.) Rationale and Field Insights
10.0 - 12.0 br s 1H COOH The acidic proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. It will readily exchange with D₂O.
7.30 - 7.40 m 5H C9-C13 These five protons of the phenyl ring of the Cbz group typically appear as a complex multiplet in this region.
5.70 - 5.85 m 1H H4 This signal corresponds to the internal vinylic proton of the allyl group. Its multiplet structure arises from coupling to both the terminal vinyl protons (H5) and the allylic protons (H3).
5.25 - 5.40 d 1H NH The amide proton signal often appears as a doublet due to coupling with the α-proton (H2). Its chemical shift can vary, and the signal may broaden with changes in temperature or solvent.
5.10 - 5.20 m 2H H5 The two terminal vinylic protons are diastereotopic and couple to the internal vinylic proton (H4), resulting in a complex multiplet.
5.12 s 2H H7 The two benzylic protons of the Cbz group are chemically equivalent and appear as a sharp singlet as there are no adjacent protons to couple with.
4.35 - 4.45 m 1H H2 (α-H) The α-proton is coupled to the NH proton and the two diastereotopic allylic protons (H3), leading to a multiplet. This is a key diagnostic signal for the amino acid backbone.

| 2.50 - 2.65 | m | 2H | H3 | These are the allylic protons. They are diastereotopic and couple to the α-proton (H2) and the vinylic proton (H4), resulting in a complex multiplet. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment (Atom No.) Rationale and Field Insights
175.0 - 177.0 C1 (COOH) Carboxylic acid carbonyl carbons are characteristically deshielded and appear at the downfield end of the spectrum.
155.5 - 156.5 C6 (C=O, Cbz) The carbamate carbonyl carbon is also significantly deshielded, appearing slightly upfield from the carboxylic acid carbon.
135.5 - 136.5 C8 (ipso-C) The ipso-carbon of the phenyl ring to which the benzyloxy group is attached.
132.0 - 133.0 C4 (=CH-) The internal sp² carbon of the allyl group.
128.0 - 129.0 C10, C11, C12 Aromatic carbons of the phenyl ring. The signals for the meta and para carbons often overlap.
127.5 - 128.5 C9, C13 Aromatic carbons of the phenyl ring. The signals for the two ortho carbons.
118.5 - 119.5 C5 (=CH₂) The terminal sp² carbon of the allyl group.
67.0 - 68.0 C7 (-CH₂-Ph) The benzylic carbon of the Cbz group.
53.0 - 54.0 C2 (α-C) The α-carbon, a key indicator of the amino acid structure.

| 36.0 - 37.0 | C3 (-CH₂-allyl) | The sp³ allylic carbon. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve many organic compounds and its relatively simple solvent signal.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to achieve adequate signal dispersion.

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. To confirm the identity of the acidic and NH protons, a D₂O exchange experiment can be performed. Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation of Key Vibrational Frequencies

The IR spectrum of this compound is characterized by strong absorptions corresponding to its carboxylic acid, carbamate, and alkene moieties.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Functional Group Assignment
2500 - 3300 Broad, Strong O-H stretch (from hydrogen-bonded carboxylic acid)
~3300 Medium N-H stretch (carbamate)
~3080 Medium =C-H stretch (vinylic)
~3030 Medium =C-H stretch (aromatic)
2850 - 2960 Medium C-H stretch (aliphatic)
~1710 Strong, Sharp C=O stretch (carboxylic acid dimer)
~1690 Strong, Sharp C=O stretch (carbamate amide I band)
~1640 Medium C=C stretch (alkene)
~1530 Medium N-H bend (carbamate amide II band)

| 1200 - 1300 | Strong | C-O stretch (acid and carbamate) |

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation analysis.

Molecular Ion and Isotopic Pattern

For a molecule of this nature, electrospray ionization (ESI) is a preferred "soft" ionization technique that minimizes fragmentation and typically shows a strong signal for the protonated molecule.

  • Calculated Exact Mass: 249.1001 g/mol for C₁₃H₁₅NO₄[1]

  • Expected ESI-MS (Positive Ion Mode): A prominent peak at m/z = 250.1074, corresponding to the protonated molecule [M+H]⁺.

  • Expected ESI-MS (Negative Ion Mode): A prominent peak at m/z = 248.0928, corresponding to the deprotonated molecule [M-H]⁻.

Key Fragmentation Pathways

Electron Impact (EI) or Collision-Induced Dissociation (CID) in MS/MS experiments will induce fragmentation. The Cbz group, in particular, yields highly characteristic fragments.

Table 4: Predicted Major Mass Fragments

m/z Proposed Fragment Structure Fragmentation Pathway
249 [C₁₃H₁₅NO₄]⁺• Molecular Ion (M⁺•)
204 [M - COOH]⁺ Loss of the carboxyl group as a radical.
108 [C₇H₈O]⁺• McLafferty rearrangement product from the Cbz group.
91 [C₇H₇]⁺ Tropylium ion . A very stable and often abundant fragment resulting from the cleavage of the benzylic C-O bond. This is a hallmark of benzyl-containing compounds.[6][7]

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the tropylium ion. |

The fragmentation of the Cbz group is a critical diagnostic tool. The formation of the highly stable m/z 91 tropylium ion is a dominant process.

Fragmentation parent Molecular Ion m/z 249 frag1 Tropylium Cation [C₇H₇]⁺ m/z 91 parent->frag1 Benzylic Cleavage frag2 Remaining Radical Fragment m/z 158 parent->frag2

Figure 2. Key fragmentation pathway of the Cbz group.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation (ESI): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu). Optimize source parameters such as capillary voltage and gas temperatures to achieve a stable signal.

  • MS/MS Analysis (Optional): For fragmentation data, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 250.1) in the first mass analyzer and inducing fragmentation via collision with an inert gas (e.g., argon) in the collision cell.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The ¹H and ¹³C NMR spectra provide a complete map of the carbon-hydrogen framework, with characteristic signals for the allyl, Cbz, and amino acid moieties. IR spectroscopy confirms the presence of key functional groups, including the carboxylic acid and carbamate. Finally, mass spectrometry validates the molecular weight and reveals diagnostically significant fragmentation patterns, most notably the formation of the tropylium ion at m/z 91. Together, these techniques provide a robust and orthogonal set of data for the unambiguous identification and characterization of this important synthetic building block.

References

  • PubChem. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]

Sources

Beyond the Peptide Bond: A Technical Guide to the Biological Activities of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing a robust and removable protecting group for amines.[1] While its primary role has been in the stepwise assembly of amino acids into peptides, a growing body of evidence reveals that Cbz-protected amino acids themselves possess a diverse range of intrinsic biological activities. This technical guide moves beyond the traditional view of Cbz-amino acids as mere synthetic intermediates to explore their roles as bioactive molecules. We will delve into their mechanisms of action as enzyme inhibitors, receptor antagonists, and antimicrobial and anticancer agents, providing field-proven insights and detailed experimental protocols for their evaluation. This guide is intended to be a comprehensive resource for researchers in drug discovery and chemical biology, illuminating the untapped therapeutic potential of these fundamental building blocks of peptide chemistry.

Introduction: The Dual Identity of Cbz-Protected Amino Acids

The strategic use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling the construction of complex molecules.[2] In the realm of peptide chemistry, the benzyloxycarbonyl (Cbz) group has long been a workhorse for the protection of the α-amino group of amino acids.[3] Its stability under various reaction conditions and facile removal via catalytic hydrogenolysis have made it an indispensable tool for peptide chemists.[3]

However, to view Cbz-protected amino acids solely as synthetic precursors is to overlook their potential as pharmacologically active agents. The addition of the Cbz group significantly alters the physicochemical properties of an amino acid, increasing its hydrophobicity and steric bulk. These changes can lead to novel interactions with biological macromolecules, bestowing upon the Cbz-amino acid a distinct biological activity profile. This guide will explore these activities, providing a deeper understanding of their therapeutic potential and the experimental methodologies used to characterize them.

Enzyme Inhibition: A Prominent Biological Activity

One of the most well-documented biological activities of Cbz-protected amino acids and their derivatives is the inhibition of various classes of enzymes, particularly proteases.

Cysteine Protease Inhibition: Targeting Calpains and Cathepsins

Cbz-dipeptidyl and tripeptidyl derivatives have emerged as potent inhibitors of cysteine proteases like calpains and cathepsins. These enzymes play crucial roles in numerous physiological and pathological processes, making them attractive drug targets.[4][5]

Mechanism of Action: Peptidyl α-keto amides and aldehydes derived from Cbz-protected amino acids are effective inhibitors of calpains. The proposed mechanism involves the nucleophilic addition of the catalytic thiol group of the enzyme to the electrophilic ketone or aldehyde of the inhibitor, forming a reversible, enzyme-bound tetrahedral intermediate.[4] The stereochemistry of the amino acid residues is crucial for potent inhibition, with the all-L stereoisomers generally exhibiting the highest activity.[4]

For instance, Cbz-dipeptidyl α-keto amides with the general structure Cbz-L-Leu-L-AA-CONH-R (where AA is an amino acid residue) have been shown to be potent inhibitors of calpain I and calpain II, with some exhibiting Ki values in the nanomolar range.[6] Similarly, N-benzyloxycarbonyl-L-phenylalanyl-L-alanine ketones and aldehydes have been investigated as inhibitors of cathepsin B.[7]

Experimental Protocol: Fluorometric Calpain Activity Assay

This protocol outlines a method for determining the inhibitory activity of Cbz-protected amino acid derivatives against calpain using a fluorometric assay.[8][9][10][11]

Materials:

  • Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, Calpain Substrate Ac-LLY-AFC, Active Calpain I as a positive control, and a Calpain Inhibitor as a negative control)[8][9]

  • Cell lysate containing activated calpain

  • Test Cbz-amino acid derivative (inhibitor)

  • 96-well black plates with clear bottoms

  • Fluorometer with 400 nm excitation and 505 nm emission filters

Procedure:

  • Sample Preparation: Prepare cell lysates containing activated calpain according to the kit manufacturer's instructions. This typically involves treating cells with an inducing agent, followed by lysis in the provided Extraction Buffer.[8][9]

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Cell lysate (containing 50-200 µg of protein) or Active Calpain positive control.

      • Varying concentrations of the Cbz-amino acid inhibitor.

      • Extraction Buffer to a final volume of 85 µL.

    • Include a positive control (active calpain without inhibitor) and a negative control (cell lysate with a known calpain inhibitor).[8][9]

    • Add 10 µL of 10X Reaction Buffer to each well.[8][9]

    • Initiate the reaction by adding 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.[8][9]

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[8][9]

  • Measurement: Read the fluorescence in a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8][9]

  • Data Analysis: Compare the fluorescence intensity of the wells containing the inhibitor to the positive control to determine the percent inhibition. Calculate the IC50 value of the Cbz-amino acid derivative.

Diagram of Calpain Inhibition Assay Workflow

Calpain_Inhibition_Assay cluster_prep Sample Preparation cluster_assay Assay Setup (96-well plate) Cell_Culture Cell Culture Induction Induce Calpain Activation Cell_Culture->Induction Lysis Cell Lysis in Extraction Buffer Induction->Lysis Lysate Cell Lysate Lysis->Lysate Add_Lysate Add Lysate/Enzyme Add_Inhibitor Add Cbz-Amino Acid (Test Compound) Add_Lysate->Add_Inhibitor Add_Buffer Add 10X Reaction Buffer Add_Inhibitor->Add_Buffer Add_Substrate Add Calpain Substrate (Ac-LLY-AFC) Add_Buffer->Add_Substrate Incubation Incubate at 37°C (1 hour, dark) Add_Substrate->Incubation Measurement Measure Fluorescence (Ex: 400nm, Em: 505nm) Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Caption: Workflow for the fluorometric calpain inhibition assay.

Serine Protease Inhibition

Cbz-dipeptide derivatives have also been explored as inhibitors of serine proteases. For example, peptidyl aldehydes and ketones based on N-benzyloxycarbonyl-L-phenylalanyl-L-alanine have been studied for their inhibitory activity against cathepsin B, which also has serine protease-like characteristics.[7] Furthermore, the P1 amino acid in a Cbz-protected dipeptide can be varied to target specific serine protease subclasses. For instance, a P1 tyrosine or phenylalanine can direct selectivity towards chymotrypsin-like proteases.[12]

Receptor Antagonism: The Case of Cholecystokinin Receptors

A notable example of the receptor-modulating activity of Cbz-protected amino acids is their ability to act as antagonists of cholecystokinin (CCK) receptors.

Mechanism of Action: Several Cbz-amino acids have been shown to competitively and reversibly inhibit the binding of cholecystokinin to its receptors on pancreatic acini.[8] This antagonistic activity prevents CCK-stimulated amylase secretion. The potency of this inhibition is largely dependent on the hydrophobicity of the amino acid side chain, with more hydrophobic side chains generally leading to stronger antagonism. Cbz-cystine has been identified as a particularly potent CCK receptor antagonist.[8]

Experimental Protocol: Radioligand Binding Assay for CCK Receptors

This protocol describes a method to assess the ability of Cbz-amino acids to inhibit the binding of a radiolabeled CCK analog to its receptors in a membrane preparation.[13][14][15][16]

Materials:

  • Membrane preparation from a cell line or tissue expressing CCK receptors (e.g., rat pancreas).

  • Radiolabeled CCK ligand (e.g., ¹²⁵I-CCK-8).

  • Unlabeled Cbz-amino acid (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing CCK receptors. This typically involves homogenization followed by centrifugation to pellet the membranes.[13]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of membrane preparation (containing a defined amount of protein).

      • 50 µL of the Cbz-amino acid test compound at various concentrations.

      • 50 µL of the radiolabeled CCK ligand at a fixed concentration (typically at or below its Kd).[13]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CCK).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[13]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the Cbz-amino acid and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Antimicrobial Activity: A Less Explored Frontier

Recent studies have indicated that Cbz-protected amino acids exhibit antimicrobial activity against a range of bacteria and fungi.[17] This opens up a new avenue for the development of novel antimicrobial agents.

Mechanism of Action: The precise mechanism of antimicrobial action for most Cbz-amino acids is not yet fully elucidated. However, their amphipathic nature, with a hydrophobic Cbz group and a more polar amino acid moiety, suggests that they may act by disrupting the integrity of microbial cell membranes. The introduction of a phenylalanine residue into an antimicrobial peptide has been shown to enhance its selective antibacterial activity against Gram-positive bacteria, suggesting that the aromatic and hydrophobic nature of the Cbz group could play a similar role.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a method for determining the MIC of Cbz-amino acids against bacterial strains.[18][19][20][21][22]

Materials:

  • Bacterial strain of interest.

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Cbz-amino acid (test compound).

  • Solvent for the test compound (e.g., DMSO), if necessary.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or microplate reader.

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in the appropriate broth.[19]

  • Serial Dilution: Prepare a two-fold serial dilution of the Cbz-amino acid in the 96-well plate. The concentration range should be chosen based on preliminary screening.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control for growth (bacteria and broth only) and a negative control for sterility (broth only). If a solvent is used to dissolve the Cbz-amino acid, a solvent control should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is defined as the lowest concentration of the Cbz-amino acid that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of Antimicrobial MIC Determination

MIC_Determination cluster_prep Preparation cluster_assay Assay (96-well plate) Inoculum Prepare Bacterial Inoculum Inoculate Inoculate with Bacteria Inoculum->Inoculate Serial_Dilution Serial Dilution of Cbz-Amino Acid Serial_Dilution->Inoculate Controls Include Growth and Sterility Controls Incubation Incubate at 37°C (18-24 hours) Inoculate->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Sources

The Cornerstone of Controlled Peptide Synthesis: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to construct peptides with a defined sequence is fundamental to chemical biology, pharmacology, and materials science. This capability was largely theoretical until 1932, when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) protecting group.[1][2] This innovation marked the dawn of modern, controlled peptide synthesis by providing a reliable method to temporarily mask the reactivity of the amino group, thereby preventing uncontrolled polymerization.[1][3] This technical guide offers an in-depth exploration of the Cbz group, from its foundational principles to its practical applications. We will dissect the causality behind experimental choices for its introduction and removal, provide field-proven protocols, and situate its role in the context of contemporary synthetic strategies.

The Genesis of a Revolution: Why Amine Protection is Essential

Prior to the advent of the Cbz group, the synthesis of peptides was a formidable challenge. Amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), would react indiscriminately when activated for peptide bond formation. This resulted in a chaotic mixture of polypeptides with random sequences and lengths, a synthetic nightmare that severely hampered the study of these vital biomolecules.[1]

The revolutionary concept introduced by Bergmann and Zervas was to temporarily convert the highly reactive amine into a significantly less nucleophilic carbamate.[3][4] This "protecting group" had to be robust enough to withstand the conditions of peptide coupling yet labile enough to be removed selectively without damaging the newly formed peptide bond. The benzyloxycarbonyl group was the first to elegantly fulfill these criteria, ushering in an era of rational peptide design and synthesis.[1][2]

Chemical and Mechanistic Foundations of the Cbz Group

The success of the Cbz group is rooted in its unique chemical architecture. It is introduced by reacting the amino group of an amino acid with benzyl chloroformate (Cbz-Cl).[5][6]

The Protection Reaction: A Schotten-Baumann Approach

The most common method for introducing the Cbz group is the Schotten-Baumann reaction, which involves an acylation under biphasic or alkaline aqueous conditions.[5][7][8]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate then collapses, expelling a chloride ion to form the stable carbamate. The aqueous base (e.g., sodium carbonate or sodium hydroxide) serves two critical roles: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it maintains the amino acid in its deprotonated, nucleophilic state.[5][9]

Caption: Cbz Protection of an Amino Acid.

The Deprotection Strategy: Unmasking the Amine

The genius of the Cbz group lies not only in its stability but also in the mild and specific conditions required for its removal. The primary methods for deprotection are catalytic hydrogenolysis and acidolysis.[10][11]

This is the most common and mildest method for Cbz cleavage.[11] It involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[1]

Mechanism: The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl group. The Cbz-protected amine is adsorbed onto the surface of the palladium catalyst, where it reacts with hydrogen. This results in the formation of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[5] The volatile and gaseous byproducts make for a very clean reaction with a simple work-up.[1]

A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in the presence of the Pd/C catalyst.[11][12]

The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or liquid HF.[6][13] This method is particularly useful when the peptide contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[11]

Mechanism: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by a nucleophilic attack by the bromide ion on the benzylic carbon (an SN2 reaction), leading to the cleavage of the benzyl-oxygen bond and the formation of benzyl bromide. The resulting carbamic acid then decarboxylates to liberate the free amine.[5]

G cluster_1 Cbz Group Lifecycle in Peptide Synthesis Start Free Amino Acid (R-NH₂) Protect Protection (Benzyl Chloroformate, Base) Start->Protect Protected Cbz-Protected Amino Acid (R-NH-Cbz) Protect->Protected Couple Peptide Coupling (e.g., DCC, HOBt) Protected->Couple Peptide Cbz-Protected Peptide (R-NH-Cbz-AA₂...) Couple->Peptide Deprotect Deprotection Peptide->Deprotect Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Deprotect->Hydrogenolysis Mild Acidolysis Acidolysis (HBr/AcOH) Deprotect->Acidolysis Harsh FinalPeptide Deprotected Peptide (H₂N-Peptide) Hydrogenolysis->FinalPeptide Acidolysis->FinalPeptide

Sources

A Senior Application Scientist's Guide to the Chiral Resolution of Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini]

Publication Date: January 14, 2026

Abstract

The stereochemistry of amino acids is a critical determinant of biological function and, consequently, a paramount consideration in the development of pharmaceuticals. The majority of therapeutic agents derived from or targeting amino acid pathways are chiral, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. Therefore, the ability to resolve racemic mixtures of amino acids into their constituent enantiomers is not merely a technical exercise but a foundational capability in modern drug discovery and manufacturing. This in-depth guide provides a comprehensive overview of the core principles and practical methodologies for the chiral resolution of amino acids. We will delve into the causality behind experimental choices for various techniques, including preferential crystallization, enzymatic resolution, and advanced chromatographic separations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable protocols to navigate the complexities of chiral separation.

The Imperative of Chirality in Drug Development

Chirality, a fundamental property of asymmetry, is intrinsic to the molecular architecture of life. Amino acids, the building blocks of proteins, exist predominantly as L-enantiomers in biological systems. This inherent stereospecificity dictates the three-dimensional structure of proteins and, by extension, the specificity of molecular interactions that govern all biological processes.

In the context of drug design, the chirality of a molecule can drastically influence its efficacy, safety, and pharmacokinetic properties. One enantiomer of a chiral drug may elicit the desired therapeutic effect, while its mirror image could be inactive or, in some infamous cases, responsible for severe adverse effects. The tragic example of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the critical importance of stereochemical control in pharmaceuticals.

Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and control of stereoisomers in drug products. This regulatory landscape underscores the necessity for robust and efficient methods for the chiral resolution of amino acids and their derivatives, which are often key starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs).

Foundational Strategies for Chiral Resolution

The resolution of a racemic mixture—an equimolar mixture of two enantiomers—relies on converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated. Alternatively, resolution can be achieved through interactions with a chiral environment. The primary methods for the chiral resolution of amino acids can be broadly categorized as:

  • Preferential Crystallization: Exploiting differences in the crystal packing of enantiomers.

  • Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes.

  • Chromatographic Separation: Utilizing chiral stationary or mobile phases to effect separation.

The choice of method is dictated by a multitude of factors, including the specific amino acid, the desired scale of separation, cost considerations, and the required enantiomeric purity.

Preferential Crystallization: A Scalable Approach

Preferential crystallization is a powerful technique for the large-scale resolution of chiral compounds that form conglomerates—crystalline mixtures of separate D- and L-enantiomer crystals. The process involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then preferentially crystallizes out of the solution.

The Underlying Principle: Seeding and Supersaturation

The success of preferential crystallization hinges on the ability to induce the crystallization of one enantiomer while the other remains in solution. This is achieved by carefully controlling the level of supersaturation and introducing a small number of seed crystals of the target enantiomer.

G cluster_0 Preferential Crystallization Workflow Racemic Solution (Supersaturated) Racemic Solution (Supersaturated) Seeding (e.g., L-enantiomer crystals) Seeding (e.g., L-enantiomer crystals) Racemic Solution (Supersaturated)->Seeding (e.g., L-enantiomer crystals) Introduction of Chiral Template Selective Crystallization of L-enantiomer Selective Crystallization of L-enantiomer Seeding (e.g., L-enantiomer crystals)->Selective Crystallization of L-enantiomer Nucleation & Growth Filtration Filtration Selective Crystallization of L-enantiomer->Filtration Separation Pure L-enantiomer Crystals Pure L-enantiomer Crystals Filtration->Pure L-enantiomer Crystals Mother Liquor (Enriched in D-enantiomer) Mother Liquor (Enriched in D-enantiomer) Filtration->Mother Liquor (Enriched in D-enantiomer)

Experimental Protocol: Resolution of DL-Aspartic Acid

The following protocol is a generalized example for the resolution of DL-aspartic acid by preferential crystallization.

Materials:

  • DL-Aspartic acid

  • Deionized water

  • L-Aspartic acid (seed crystals)

  • Jacketed crystallization vessel with overhead stirrer

  • Temperature controller

  • Filtration apparatus

Procedure:

  • Prepare a Supersaturated Solution: Dissolve DL-aspartic acid in deionized water at an elevated temperature (e.g., 60°C) to achieve a supersaturated state upon cooling.

  • Cooling and Seeding: Slowly cool the solution to the desired crystallization temperature (e.g., 30°C). Once the temperature is stable, introduce a small amount of finely ground L-aspartic acid seed crystals.

  • Crystallization: Maintain the temperature and stir the solution at a controlled rate to promote the growth of the L-aspartic acid crystals. Monitor the crystallization process to avoid the spontaneous nucleation of the D-enantiomer.

  • Harvesting: Once a sufficient amount of the L-enantiomer has crystallized, filter the slurry to separate the crystals from the mother liquor.

  • Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry them under vacuum.

  • Analysis: Determine the enantiomeric purity of the crystals and the composition of the mother liquor using a suitable analytical technique, such as chiral HPLC.

Considerations and Causality
  • Solvent Choice: The solvent system is critical as it influences the solubility and crystal habit of the amino acid.

  • Cooling Rate: A slow and controlled cooling rate is essential to prevent spontaneous nucleation of the undesired enantiomer.

  • Stirring: Agitation affects the crystal size distribution and can influence secondary nucleation.

  • Dynamic Resolution: Combining preferential crystallization with in-situ racemization of the undesired enantiomer in the mother liquor can theoretically achieve a 100% yield of the desired enantiomer.

Enzymatic Resolution: The Power of Biocatalysis

Enzymatic resolution exploits the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This results in a product that is easily separable from the unreacted enantiomer. Hydrolases, such as lipases and proteases, are commonly employed for this purpose.

The Principle of Stereoselective Transformation

The active site of an enzyme is a chiral environment that preferentially binds and transforms one enantiomer over the other. A common strategy for amino acid resolution involves the enzymatic hydrolysis of N-acyl-DL-amino acids. The enzyme, typically an aminoacylase, selectively hydrolyzes the N-acyl-L-amino acid to the free L-amino acid, leaving the N-acyl-D-amino acid unreacted.

G cluster_0 Enzymatic Resolution of N-Acyl-DL-Amino Acids N-Acyl-DL-Amino Acid N-Acyl-DL-Amino Acid Enzyme (Aminoacylase) Enzyme (Aminoacylase) N-Acyl-DL-Amino Acid->Enzyme (Aminoacylase) Substrate L-Amino Acid L-Amino Acid Enzyme (Aminoacylase)->L-Amino Acid Selective Hydrolysis N-Acyl-D-Amino Acid (Unreacted) N-Acyl-D-Amino Acid (Unreacted) Enzyme (Aminoacylase)->N-Acyl-D-Amino Acid (Unreacted) No Reaction Separation Separation L-Amino Acid->Separation Different Physical Properties N-Acyl-D-Amino Acid (Unreacted)->Separation Pure L-Amino Acid Pure L-Amino Acid Separation->Pure L-Amino Acid Recovered N-Acyl-D-Amino Acid Recovered N-Acyl-D-Amino Acid Separation->Recovered N-Acyl-D-Amino Acid

Experimental Protocol: Resolution of DL-Alanine using Mold Acylase

This protocol is based on the asymmetric hydrolysis of N-acetyl-DL-alanine.

Materials:

  • N-acetyl-DL-alanine

  • Mold acylase (e.g., from Aspergillus oryzae)

  • Phosphate buffer (pH 7.0)

  • pH-stat or autotitrator with NaOH solution

  • Reaction vessel with temperature control

Procedure:

  • Substrate Preparation: Prepare a solution of N-acetyl-DL-alanine in phosphate buffer.

  • Enzyme Addition: Add the mold acylase to the substrate solution.

  • Reaction: Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 37°C). The hydrolysis of the N-acetyl-L-alanine will produce acetic acid, causing a drop in pH. Use a pH-stat to add NaOH and maintain the pH, which also allows for monitoring the reaction progress.

  • Reaction Termination: Once the reaction is complete (typically after 50% conversion), terminate it by heating or by adding a denaturing agent.

  • Separation: The resulting mixture contains L-alanine and unreacted N-acetyl-D-alanine. These can be separated based on their different physical and chemical properties, for example, by ion-exchange chromatography or crystallization.

  • Recovery of D-enantiomer: The recovered N-acetyl-D-alanine can be hydrolyzed (e.g., by acid hydrolysis) to obtain D-alanine.

Dynamic Kinetic Resolution (DKR)

A significant advancement in enzymatic resolution is Dynamic Kinetic Resolution (DKR), which combines the enzymatic reaction with in-situ racemization of the starting material. This allows for the theoretical conversion of 100% of the racemate into a single enantiomer of the product.

Chromatographic Resolution: High-Fidelity Separation

Chromatography offers a versatile and high-resolution approach to chiral separation. The most common techniques for amino acid resolution are High-Performance Liquid Chromatography (HPLC) and, for larger scale applications, Simulated Moving Bed (SMB) chromatography.

Principles of Chiral Chromatography

Chiral chromatographic separations can be achieved through two main strategies:

  • Indirect Method: The racemic amino acid is derivatized with a chiral reagent to form a pair of diastereomers, which can then be separated on a standard achiral stationary phase.

  • Direct Method: The racemic amino acid is separated directly on a chiral stationary phase (CSP) or by using a chiral mobile phase additive.

G cluster_0 Chiral HPLC Separation Racemic Amino Acid Mixture Racemic Amino Acid Mixture Injection Injection Racemic Amino Acid Mixture->Injection Chiral Stationary Phase (Column) Chiral Stationary Phase (Column) Injection->Chiral Stationary Phase (Column) Differential Interaction Differential Interaction Chiral Stationary Phase (Column)->Differential Interaction Separated Enantiomers Separated Enantiomers Differential Interaction->Separated Enantiomers Detector Detector Separated Enantiomers->Detector Chromatogram (Two Peaks) Chromatogram (Two Peaks) Detector->Chromatogram (Two Peaks)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative tool for the separation of amino acid enantiomers. A wide variety of chiral stationary phases are commercially available, including those based on polysaccharides, proteins, cyclodextrins, and crown ethers.

Key Experimental Considerations for Chiral HPLC:

ParameterInfluence on SeparationCausality
Chiral Stationary Phase (CSP) The primary determinant of enantioselectivity.The CSP provides a chiral environment with specific interaction sites (e.g., hydrogen bonding, dipole-dipole, steric hindrance) that lead to differential retention of the enantiomers.
Mobile Phase Affects retention times and resolution.The composition of the mobile phase (e.g., solvent polarity, pH, additives) influences the interactions between the analyte and the CSP.
Temperature Can impact resolution and analysis time.Temperature affects the thermodynamics and kinetics of the chiral recognition process.
Flow Rate Influences peak broadening and analysis time.An optimal flow rate balances efficiency and speed of separation.
Simulated Moving Bed (SMB) Chromatography

For industrial-scale chiral separations, Simulated Moving Bed (SMB) chromatography is often the method of choice due to its continuous nature and efficient use of solvent and stationary phase. SMB technology simulates the counter-current movement of a solid adsorbent and a liquid mobile phase, leading to a highly efficient separation process. It has been successfully applied to the separation of various amino acids, such as tryptophan and phenylalanine.

Conclusion and Future Perspectives

The chiral resolution of amino acids is a cornerstone of modern pharmaceutical development and manufacturing. The choice of the most appropriate resolution technique requires a thorough understanding of the underlying principles and a careful consideration of the specific application's requirements. While classical methods like preferential crystallization and enzymatic resolution remain highly relevant, particularly for large-scale production, chromatographic techniques, especially HPLC and SMB, offer unparalleled versatility and resolution for a wide range of amino acids.

Future advancements in this field are likely to focus on the development of more efficient and selective chiral stationary phases, novel enzymatic catalysts with broader substrate scope and enhanced stability, and the integration of continuous manufacturing processes for chiral separations. As the demand for enantiopure pharmaceuticals continues to grow, so too will the importance of innovative and robust chiral resolution technologies.

References

  • Poppe, L. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213.
  • Wu, D. J., Xie, Y., Ma, Z., & Wang, N. H. L. (2000). Design of Simulated Moving Bed Chromatography for Amino Acid Separations. Industrial & Engineering Chemistry Research, 39(12), 4846-4858.
  • Nagy, M., Aranyi, A., & Szepesy, L. (2005). Separation of amino acids with simulated moving bed chromatography.
  • BOC Sciences. (n.d.). Amino Acid Enzymatic Resolution Service.
  • Birnbaum, S. M., Koegel, R. J., & Greenstein, J. P. (1957). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase

Methodological & Application

Application Note & Protocol: A Validated Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Significance

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as N-Cbz-(R)-allylglycine, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a terminal alkene, provides a versatile chemical handle for various synthetic modifications. It is a crucial building block for creating "stapled" peptides, where the side chains are covalently linked to enhance alpha-helicity, proteolytic resistance, and cell permeability.[1] Furthermore, its utility extends to the synthesis of complex natural products and as a chiral precursor in asymmetric synthesis.[1][2]

This document provides a robust, step-by-step protocol for the synthesis of N-Cbz-(R)-allylglycine through the protection of the amine group of (R)-allylglycine. The methodology is based on the well-established Schotten-Baumann reaction, optimized for high yield and purity. We will delve into the causality behind experimental choices, ensuring the protocol is self-validating and reproducible for researchers in the field.

Synthetic Strategy & Rationale

The chosen synthetic pathway involves the direct N-protection of the commercially available chiral amino acid, (R)-2-aminopent-4-enoic acid ((R)-allylglycine), using benzyl chloroformate (Cbz-Cl). This approach is favored for its reliability, scalability, and straightforward execution.

Core Reaction: The synthesis employs the Schotten-Baumann reaction conditions, a classic and effective method for acylating amines.[3][4] The key principles are:

  • Activation of the Amine: The reaction is performed in a basic aqueous medium. The base (sodium carbonate) deprotonates the amino group of (R)-allylglycine, converting it into a more potent nucleophile.

  • Acylation: The nucleophilic amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.

  • Byproduct Neutralization: The reaction generates hydrochloric acid (HCl), which is immediately neutralized by the base present in the reaction medium, preventing the protonation of the unreacted amine and driving the reaction to completion.[4]

  • Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of Cbz-Cl is critical. It minimizes the competing hydrolysis of the highly reactive benzyl chloroformate and prevents potential side reactions.[3]

The overall workflow is depicted in the diagram below.

G cluster_prep Reaction Setup cluster_reaction Cbz-Protection Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve (R)-allylglycine in aqueous Na₂CO₃ B Cool solution to 0-5 °C (Ice Bath) A->B C Dropwise add Benzyl Chloroformate (Cbz-Cl) while maintaining T < 5 °C B->C D Stir at room temperature for 2-4 hours C->D E Wash with diethyl ether to remove impurities D->E F Acidify aqueous layer to pH 2 with 1 M HCl E->F G Extract product with Ethyl Acetate (3x) F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I (R)-2-(((Benzyloxy)carbonyl)amino) pent-4-enoic acid H->I

Sources

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Allyl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Allyl Glycine

(R)-allyl glycine is a non-proteinogenic α-amino acid that serves as a versatile chiral building block in medicinal chemistry and drug development. Its allyl side chain provides a reactive handle for a multitude of chemical transformations, including olefin metathesis for the synthesis of "stapled peptides," cross-coupling reactions, and click chemistry.[1] These modifications are instrumental in creating conformationally constrained peptides with enhanced metabolic stability, cell permeability, and binding affinity for therapeutic targets. The precise stereochemical control to obtain the (R)-enantiomer is critical, as biological systems are exquisitely sensitive to chirality, and the desired therapeutic effect is often exclusive to a single enantiomer.

This guide provides an in-depth analysis of established and robust methodologies for the asymmetric synthesis of (R)-allyl glycine derivatives, designed for researchers and professionals in organic synthesis and drug discovery. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Strategic Overview: Pathways to Enantiopure (R)-Allyl Glycine

The asymmetric synthesis of α-amino acids from glycine, which lacks a chiral center, is a formidable challenge in organic chemistry. The core task is to perform a diastereoselective or enantioselective alkylation of a glycine equivalent. This guide will detail three primary strategies that have proven effective for synthesizing (R)-allyl glycine:

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to a glycine substrate. The auxiliary sterically directs the approach of the allylating agent, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. We will focus on two highly reliable auxiliary systems:

    • The Schöllkopf Bis-Lactim Ether Method

    • The Williams Diphenylmorpholinone Method

  • Chiral Phase-Transfer Catalysis (PTC): This powerful organocatalytic method utilizes a chiral catalyst to shuttle a glycine enolate from an aqueous or solid base phase into an organic phase for alkylation. The catalyst forms a chiral ion pair with the enolate, creating a chiral environment that directs the enantioselective allylation.[2]

    • The O'Donnell PTC Alkylation

  • Chemo-enzymatic Synthesis: Leveraging the exquisite selectivity of enzymes, this approach offers a green and highly efficient alternative. A common strategy is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both.

    • Lipase-Catalyzed Kinetic Resolution

The following sections will provide a detailed theoretical background, step-by-step experimental protocols, and comparative data for each of these methodologies.

Method 1: The Schöllkopf Chiral Auxiliary Approach

Causality and Mechanistic Insight

The Schöllkopf method is a cornerstone of asymmetric amino acid synthesis.[3][4] It employs a bis-lactim ether synthesized from glycine and a chiral amino acid, typically L-valine (to produce the (R)-amino acid) or D-valine (for the (S)-amino acid).[5]

The key to stereocontrol lies in the rigid heterocyclic structure of the auxiliary. Deprotonation of the glycine-derived prochiral carbon with a strong base (e.g., n-BuLi) at low temperature generates a planar lithiated intermediate. The bulky isopropyl group from the valine auxiliary effectively shields one face of this planar species. Consequently, the incoming electrophile (allyl bromide) is forced to approach from the less hindered, opposite face, resulting in a highly diastereoselective trans-alkylation.[6] Mild acidic hydrolysis then cleaves the bis-lactim ether to release the desired (R)-allyl glycine methyl ester and the recoverable valine methyl ester auxiliary.[4]

Schollkopf_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Diastereoselective Alkylation cluster_3 Step 3: Hydrolysis Auxiliary Schöllkopf Auxiliary ((S)-Valine derived) Base n-BuLi -78 °C Auxiliary->Base Enolate Planar Lithiated Intermediate (Top face shielded by i-Pr group) Base->Enolate AllylBr Allyl Bromide (Electrophile) Alkylated trans-Alkylated Product (>95% d.e.) AllylBr->Alkylated Bottom-face attack Acid Dilute HCl Products (R)-Allyl Glycine Methyl Ester + (S)-Valine Methyl Ester Acid->Products Cleavage

Figure 1. Workflow for the Schöllkopf asymmetric synthesis.
Detailed Experimental Protocol: Schöllkopf Synthesis

Part A: Alkylation of the Bis-Lactim Ether

  • Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), add a solution of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting orange-yellow solution at -78 °C for 15 minutes.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise to the lithiated intermediate solution at -78 °C. The color of the solution will typically fade. Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil, the trans-alkylated bis-lactim ether, can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

Part B: Hydrolysis to (R)-Allyl Glycine Methyl Ester

  • Hydrolysis: Dissolve the purified alkylated product (1.0 eq) in 0.1 M hydrochloric acid (HCl) in a 1:1 mixture of THF/water.

  • Reaction: Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the THF. Wash the remaining aqueous solution with dichloromethane to remove the valine methyl ester. The aqueous layer containing the hydrochloride salt of (R)-allyl glycine methyl ester can then be used as is or further purified. For isolation of the free amino ester, carefully neutralize the aqueous layer with a base like sodium bicarbonate and extract with an organic solvent.

Method 2: The Williams Chiral Auxiliary Approach

Causality and Mechanistic Insight

The Williams method utilizes a rigid diphenylmorpholinone glycine template, which provides excellent stereochemical control. Similar to the Schöllkopf auxiliary, the principle relies on sterically-directed alkylation of an enolate.[7] The (5R)-5,6-diphenylmorpholin-2-one is used to prepare the desired (R)-amino acid.

Upon deprotonation with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), a rigid lithium enolate is formed. The two phenyl groups on the auxiliary create a highly congested steric environment, effectively blocking the Si-face of the enolate. This forces the allyl bromide to approach from the exposed Re-face, leading to the formation of the alkylated product as a single diastereomer.[7] The final step involves reductive cleavage of the auxiliary with hydrogen over palladium on carbon, which also removes the benzyl protecting group often used in conjunction with this system, yielding the N-protected (R)-allyl glycine.

Williams_Workflow Williams Asymmetric Synthesis Workflow Start Glycine Diphenyl- morpholinone Auxiliary Deprotonation Deprotonation (LiHMDS, THF, -78 °C) Start->Deprotonation Enolate Rigid Li-Enolate (Si-face blocked by Ph groups) Deprotonation->Enolate Alkylation Alkylation (Allyl Bromide) Enolate->Alkylation Product_Aux Diastereomerically Pure Alkylated Product (>99:1 d.r.) Alkylation->Product_Aux Cleavage Reductive Cleavage (H₂, Pd/C) Product_Aux->Cleavage Final_Product N-Boc-(R)-Allyl Glycine Cleavage->Final_Product

Figure 2. Stepwise workflow for the Williams synthesis method.
Detailed Experimental Protocol: Williams Synthesis

This protocol is adapted from a verified Organic Syntheses procedure.[7]

  • Apparatus Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (~0.1 M) and cool to -78 °C.

  • Enolate Formation: Add a solution of (5R)-4-(tert-butoxycarbonyl)-5,6-diphenylmorpholin-2-one (1.0 eq) in THF to the flask. Then, add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise to the enolate solution. Stir the mixture at -78 °C for 4 hours.

  • Quenching and Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and water. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of very high purity (>99:1 d.r.) and can often be used in the next step without further purification.

  • Auxiliary Cleavage: Dissolve the alkylated product in tert-butanol. Add 20% Pd(OH)₂ on carbon (pearlman's catalyst, ~20 wt%). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12-24 hours.

  • Final Isolation: Filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate to yield the crude product, which can be purified by flash chromatography to afford pure N-Boc-(R)-allylglycine.

Method 3: O'Donnell Asymmetric Phase-Transfer Catalysis (PTC)

Causality and Mechanistic Insight

The O'Donnell method provides a catalytic route to enantiomerically enriched amino acids, avoiding the need for stoichiometric chiral auxiliaries.[2][8] The synthesis begins with the formation of a Schiff base from a glycine ester (typically tert-butyl ester to prevent saponification) and benzophenone. This substrate is then alkylated with allyl bromide under biphasic conditions (e.g., toluene and 50% aq. KOH).

The key to enantioselectivity is a chiral phase-transfer catalyst, most commonly derived from Cinchona alkaloids like cinchonidine.[9] The catalyst, a quaternary ammonium salt, forms a tight, lipophilic ion pair with the glycine enolate generated at the aqueous-organic interface. The rigid structure of the catalyst shields one face of the enolate. When using a catalyst derived from cinchonidine, the bulky quinoline and benzyl groups create a chiral pocket that sterically blocks the Si-face of the enolate, forcing the allyl bromide to attack from the more accessible Re-face, leading to the (R)-product.[10] After the reaction, the catalyst is released and can continue the catalytic cycle. The final product is obtained after acidic hydrolysis of the Schiff base and ester groups.[11]

ODonnell_PTC cluster_Interface Aqueous-Organic Interface cluster_Organic Organic Phase Glycine_Imine Glycine Schiff Base (in Organic Phase) Base aq. KOH Glycine_Imine->Base Enolate_Na Glycine Enolate (at Interface) Base->Enolate_Na Catalyst Chiral PTC (QX⁻) Enolate_Na->Catalyst Ion Exchange Ion_Pair Chiral Ion Pair [Q • Enolate]⁻ (Re-face exposed) Catalyst->Ion_Pair Forms Chiral Pocket Allyl_Br Allyl Bromide Alkylation Enantioselective Alkylation Ion_Pair->Alkylation Allyl_Br->Alkylation Product_Imine Alkylated Schiff Base (R-configuration) Alkylation->Product_Imine Catalyst_Regen Catalyst (Q*Br⁻) (recycles) Product_Imine->Catalyst_Regen Catalyst_Regen->Base Returns to Interface

Figure 3. Catalytic cycle of O'Donnell phase-transfer catalysis.
Detailed Experimental Protocol: O'Donnell PTC Synthesis
  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-5 mol%), and toluene.

  • Reaction Initiation: Add allyl bromide (3.0-5.0 eq) to the mixture. Cool the flask to the desired temperature (e.g., -20 °C or 0 °C) in a cooling bath.

  • Base Addition: While stirring vigorously, add pre-cooled 50% aqueous potassium hydroxide (KOH) solution (typically 5-10 eq relative to the glycine substrate).

  • Reaction Monitoring: Maintain the temperature and vigorous stirring for several hours (e.g., 7-24 h). Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, dilute the mixture with toluene and water. Separate the organic layer, and wash it with water and then brine.

  • Isolation and Deprotection: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography. The resulting protected (R)-allyl glycine derivative is then hydrolyzed by stirring with 1 M citric acid or dilute HCl in THF at room temperature to cleave the imine, yielding the N-Boc protected amino acid.[11]

Method 4: Chemo-Enzymatic Kinetic Resolution

Causality and Mechanistic Insight

Enzymatic methods offer unparalleled enantioselectivity under mild, environmentally benign conditions. For the synthesis of (R)-allyl glycine, a dynamic kinetic resolution (DKR) or a simpler kinetic resolution (KR) of a racemic precursor is a highly effective strategy.

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase, such as Candida antarctica Lipase B (CALB), can be used for the enantioselective hydrolysis of a racemic N-acetyl allyl glycine ester.[12] The enzyme's chiral active site will preferentially bind and hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the desired (R)-ester largely untouched. The two compounds—the (R)-ester and the (S)-acid—can then be easily separated due to their different chemical properties (e.g., by extraction with a basic aqueous solution).

Kinetic_Resolution Lipase-Catalyzed Kinetic Resolution Racemate Racemic N-Ac-Allylglycine Ester ((R)-Ester + (S)-Ester) Enzyme Lipase (e.g., CALB) H₂O, Buffer Racemate->Enzyme Separation Separation (e.g., Acid-Base Extraction) Enzyme->Separation Selective Hydrolysis of (S)-Ester R_Ester (R)-Ester (Unreacted, Enantiopure) Separation->R_Ester S_Acid (S)-Acid (Hydrolyzed Product) Separation->S_Acid

Figure 4. Workflow for enzymatic kinetic resolution.
Detailed Experimental Protocol: Lipase-Catalyzed Resolution
  • Substrate Preparation: Prepare racemic N-acetyl-allylglycine methyl ester via standard chemical methods (e.g., acetylation of racemic allylglycine followed by esterification).

  • Enzymatic Reaction: In a flask, suspend the racemic N-acetyl-allylglycine methyl ester (1.0 eq) in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Catalyst Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin, ~5-10 wt% of substrate).

  • Reaction Progress: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC to track the enantiomeric excess (e.e.) of the remaining ester and the formation of the acid. The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both components.

  • Work-up and Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Acidify the filtrate slightly (to ~pH 3) with dilute HCl. Extract the mixture with ethyl acetate.

  • Purification: Wash the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. The desired (R)-N-acetyl-allylglycine methyl ester will remain in the organic phase. The (S)-N-acetyl-allylglycine acid will move into the basic aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure (R)-ester. The aqueous layer can be acidified and re-extracted to recover the (S)-acid, if desired.

Data Presentation: Comparison of Methodologies

The following table summarizes typical performance metrics for the described synthetic routes to (R)-allyl glycine derivatives. Values are representative and can vary based on specific reaction conditions and substrate modifications.

MethodKey Reagent/CatalystStereocontrolTypical YieldTypical SelectivityAdvantagesDisadvantages
Schöllkopf (S)-Valine-derived bis-lactim etherChiral Auxiliary70-85%>95% d.e.[6]High reliability and predictability; robust method.Stoichiometric auxiliary required; strong base (n-BuLi) needed.
Williams (5R)-DiphenylmorpholinoneChiral Auxiliary~80% (over 2 steps)>99% d.e.[7]Extremely high diastereoselectivity; well-documented.Stoichiometric auxiliary; requires hydrogenolysis.
O'Donnell PTC Cinchonidine-derived Quat. SaltChiral Catalyst85-95%85-97% e.e.[8]Catalytic use of chiral source; operationally simple.Biphasic reaction requires vigorous stirring; e.e. can be sensitive to conditions.
Enzymatic KR Lipase (e.g., CALB)Biocatalyst<50% (for one enantiomer)>99% e.e.Extremely high enantioselectivity; mild, green conditions.Theoretical max yield is 50%; requires separation of product from starting material.

Conclusion

The asymmetric synthesis of (R)-allyl glycine derivatives can be successfully achieved through several robust and well-established methodologies.

  • Chiral auxiliary methods , such as the Schöllkopf and Williams syntheses, offer exceptional levels of stereocontrol and reliability, making them ideal for research and small-scale applications where high purity is paramount. The Williams method, in particular, provides near-perfect diastereoselectivity.[7]

  • Asymmetric Phase-Transfer Catalysis represents a highly practical and scalable approach, using only a catalytic amount of a chiral organocatalyst. It is well-suited for larger-scale synthesis where avoiding stoichiometric chiral reagents is economically advantageous.[8]

  • Chemo-enzymatic kinetic resolution provides access to materials with the highest enantiopurity (>99% e.e.) under environmentally friendly conditions, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[12]

The choice of method will depend on the specific requirements of the project, including scale, cost, desired enantiopurity, and available laboratory equipment. Each protocol described herein provides a reliable and validated pathway for accessing this valuable chiral building block for advanced applications in drug discovery and chemical biology.

References

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Wikipedia. (n.d.). Schöllkopf method. [Link]

  • Looper, R. E., & Williams, R. M. (2006). (R)-(N-tert-Butoxycarbonyl)allylglycine. Organic Syntheses, 83, 152. [Link]

  • Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (47), 7090-7103. [Link]

  • Pozo, M., Gotor-Fernández, V., & Gotor, V. (2018). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 280, 116692. [Link]

  • Thierry, B., Plaquevent, J. C., & Cahard, D. (2002). A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis. ECSOC-6. [Link]

  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. [Link]

  • Williams, R. M., & Hendrix, J. A. (1992). The asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917.
  • Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Asymmetric α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Palchaudhuri, R. (2007). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

  • Pålsson, L. K., & Csöregh, I. (2001). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Arkivoc, 2001(12), 104-115. [Link]

  • Park, H. G., Jeong, B. S., Yoo, M. S., Lee, J. H., Park, M. K., Lee, Y. J., Kim, M. J., & Jew, S. S. (2005). Total Synthesis of (+)-Hygrine via Asymmetric Phase-Transfer Catalytic Alkylation. The Journal of Organic Chemistry, 70(12), 4976-4978. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. [Link]

  • Maruoka, K. (2003). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. The Journal of the Japan Academy, 79(B), 179-187. [Link]

  • Maruoka, K., & Hashimoto, T. (2007). Recent developments in asymmetric phase-transfer catalysis. Chemical Society Reviews, 36(4), 599-608.
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective syntheses of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.
  • Schöllkopf, U., Groth, U., & Hartwig, W. (1981). Enantioselective Synthesis of α-Methyl-α-aminocarboxylic Acids by Alkylation of the Lactim Ether of cyclo-(L-Ala-L-Ala). Angewandte Chemie International Edition in English, 18(11), 863-864.
  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron, 39(12), 2085-2091.

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical

In the landscape of modern peptide chemistry and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for creating peptides with enhanced therapeutic properties. (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as (R)-N-Cbz-allylglycine, stands out as a particularly versatile building block. Its unique structure, featuring a terminal allyl group on the side chain, provides a powerful and chemically specific handle for a variety of post-synthetic modifications.[1]

The true value of Cbz-(R)-allylglycine lies in the orthogonality of its functional groups. The N-terminal amine is protected by the classical benzyloxycarbonyl (Cbz or Z) group, while the side chain contains a reactive alkene. This arrangement allows for the selective manipulation of the side chain without interfering with the ongoing peptide synthesis, which typically relies on Boc or Fmoc-based strategies for N-α-protection.[1][2] This guide provides an in-depth exploration of the principles and protocols for effectively utilizing this reagent in peptide coupling reactions, from initial activation to post-synthetic functionalization.

Foundational Principles: Peptide Coupling and Protection Strategy

The synthesis of a peptide is a fundamentally controlled process of forming amide (peptide) bonds between amino acids in a precise sequence. This control is challenged by the bifunctional nature of amino acids, which can lead to uncontrolled polymerization if not managed.[3] The core strategies to overcome this involve:

  • N-α-Protection: Temporarily blocking the N-terminal amino group of one amino acid to prevent it from reacting with itself. The Cbz group is a classic example of such a protecting group.[3][4]

  • Carboxyl Activation: Converting the carboxylic acid moiety of the N-protected amino acid into a more reactive electrophile to facilitate its reaction with the free amino group of another residue.[5][6] Simply mixing a carboxylic acid and an amine is generally ineffective for forming an amide bond.

Commonly, carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are used to activate the carboxyl group.[7] This activation is often performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to form an active ester intermediate, which enhances coupling efficiency and, crucially, suppresses racemization at the chiral α-carbon.[5][7]

The Cbz Protecting Group: A Classic Tool for Modern Synthesis

Introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Cbz) group revolutionized peptide synthesis.[3] Its utility is rooted in its stability under a range of conditions and the specific methods available for its removal.

  • Stability: The Cbz group is stable to the basic conditions used for Fmoc group removal and the mild acidic conditions used for Boc group removal, establishing its orthogonality.[8]

  • Deprotection: The most common and cleanest method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst). This reaction breaks the benzyl-oxygen bond, releasing the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only byproducts.[3][8][9] For substrates containing other reducible groups (like the allyl side chain in our topic reagent), acidic conditions such as HBr in acetic acid can be employed as an alternative deprotection method.[9]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling with Cbz-(R)-allylglycine-OH

This protocol details a standard procedure for coupling Cbz-(R)-allylglycine-OH to the free N-terminus of a peptide chain (represented as H₂N-Peptide) using DIC/HOBt activation.

Materials & Reagents:

Reagent/MaterialPurposeTypical Equivalents
Cbz-(R)-allylglycine-OHN-protected amino acid1.0 - 1.2
H₂N-Peptide/Amino Acid EsterCoupling partner1.0
1-Hydroxybenzotriazole (HOBt)Additive to suppress racemization1.1 - 1.3
N,N'-Diisopropylcarbodiimide (DIC)Coupling/Activating Agent1.1 - 1.3
N,N-Dimethylformamide (DMF)Anhydrous reaction solvent-
Dichloromethane (DCM)Anhydrous reaction solvent-
Diisopropylethylamine (DIPEA)Base (if coupling partner is a salt)As needed

Step-by-Step Methodology:

  • Preparation: Dissolve Cbz-(R)-allylglycine-OH (1.1 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.2 eq.) dropwise to the solution while stirring. Allow the activation to proceed for 15-20 minutes at 0 °C. A white precipitate of diisopropylurea may begin to form.

  • Coupling Partner Addition: In a separate flask, dissolve the amino component (e.g., an amino acid ester hydrochloride, 1.0 eq.) in DMF. If it is a hydrochloride salt, add DIPEA (1.0 eq.) to neutralize it to the free amine. Add this solution to the activated Cbz-(R)-allylglycine-OH mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated urea byproduct.

    • Dilute the filtrate with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude peptide by flash column chromatography on silica gel to obtain the pure, protected dipeptide.

Workflow: Peptide Coupling using Cbz-(R)-allylglycine-OH

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Coupling cluster_deprotection Step 3: N-Terminal Deprotection Cbz_AA Cbz-(R)-allylglycine-OH Reagents DIC + HOBt in DMF/DCM @ 0°C Cbz_AA->Reagents Active_Ester Reactive O-acylisourea or HOBt-ester Reagents->Active_Ester Coupling Reaction @ RT Active_Ester->Coupling Peptide_NH2 H₂N-Peptide Peptide_NH2->Coupling Protected_Peptide Cbz-Protected Peptide Coupling->Protected_Peptide Deprotection H₂ / Pd-C Protected_Peptide->Deprotection Deprotected_Peptide Free N-Terminus Peptide Deprotection->Deprotected_Peptide Deprotected_Peptide->Peptide_NH2 For next coupling cycle

Caption: General workflow for peptide synthesis.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group to expose the N-terminal amine for subsequent coupling steps.

Materials & Reagents:

Reagent/MaterialPurpose
Cbz-Protected PeptideSubstrate
Palladium on Carbon (10% Pd/C)Catalyst
Methanol or EthanolAnhydrous Solvent
Hydrogen (H₂) GasReducing Agent

Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected peptide (1.0 eq.) in a suitable solvent such as methanol in a flask designed for hydrogenation.[3]

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol % by weight relative to the peptide) to the solution under an inert atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully purge the reaction vessel with an inert gas (e.g., Nitrogen) to remove excess hydrogen.

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the deprotected peptide amine.[3] The byproducts, toluene and CO₂, are volatile and typically removed during this step.[3]

Mechanism: Cbz Deprotection by Hydrogenolysis

Caption: Cbz deprotection via catalytic hydrogenolysis.

Strategic Applications of the Allyl Side Chain

The primary advantage of incorporating Cbz-(R)-allylglycine is the synthetic versatility offered by its allyl side chain. Once integrated into a peptide, this group serves as a handle for powerful chemical transformations.[1]

  • Peptide Macrocyclization: The terminal alkene can be linked to another side chain (e.g., another allylglycine) via ring-closing metathesis (RCM) to form stable, conformationally constrained cyclic peptides.[1][10] Such structures often exhibit increased metabolic stability and receptor affinity.[1]

  • Cross-Metathesis: The allyl group can react with other olefins in the presence of a ruthenium catalyst to append a wide array of functionalities, including fluorescent probes, glycosides, or lipophilic tags for modulating pharmacokinetic properties.[1]

  • Thiol-ene "Click" Chemistry: The alkene undergoes highly efficient and specific reactions with thiol-containing molecules under UV initiation or radical conditions, providing a robust method for conjugation.[1]

Conclusion

This compound is more than just another protected amino acid; it is a strategic tool for peptide chemists. Its Cbz-protected amine allows for seamless integration into standard peptide synthesis workflows, while its orthogonal allyl side chain opens a gateway to a vast array of post-synthetic modifications. The protocols and principles outlined in this guide provide a framework for researchers, scientists, and drug development professionals to harness the full potential of this reagent, enabling the design and synthesis of complex, functionalized peptides for advanced therapeutic and research applications.

References

  • Revolutionizing Peptide Drug Discovery: A Guide to the Synthesis of Peptides Containing (+)-Allylglycine. Benchchem.
  • Enzymatic synthesis of peptides containing unnatural amino acids. PubMed.
  • Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry (RSC Publishing).
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • Ch27 : Peptide synthesis. University of Calgary.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate.
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not explicitly provided in search results].
  • Activation Substitution of Carboxylic Acids. YouTube.
  • Orthogonal protection Definition - Organic Chemistry Key Term. Fiveable.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not explicitly provided in search results].
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

Sources

Application Notes and Protocols for the Chemoselective Deprotection of Cbz-Protected Pent-4-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a foundational amine-protecting group in modern organic synthesis, celebrated for its robustness across a wide array of chemical conditions.[1][2] Its introduction by Bergmann and Zervas in the 1930s revolutionized peptide chemistry, and it remains a staple for chemists in pharmaceutical and materials science.[1] The Cbz group's stability to mild acids and bases makes it an excellent orthogonal partner to other common protecting groups like Boc and Fmoc.[1][2]

However, the very stability of the Cbz group necessitates specific, often potent, conditions for its removal. The most common method, catalytic hydrogenolysis, involves the cleavage of the benzyl C-O bond and is prized for its mildness and clean byproducts (toluene and CO₂).[3][4][5] This presents a significant challenge when the substrate contains functional groups that are also susceptible to reduction, such as the terminal alkene in pent-4-enoic acid derivatives. The pent-4-enoic acid moiety is a valuable building block, but its double bond is readily hydrogenated under standard Cbz deprotection conditions, leading to a loss of functionality and the formation of undesired saturated byproducts.[5]

This guide provides a detailed analysis of Cbz deprotection strategies specifically tailored for substrates bearing the pent-4-enoic acid functionality. We will explore the causality behind experimental choices, moving beyond standard protocols to provide field-proven insights into achieving high chemoselectivity. Herein, we detail reductive and non-reductive methods, offering researchers the tools to preserve the critical alkene functionality while efficiently liberating the target amine.

Logical Workflow for Method Selection

Choosing the appropriate deprotection strategy is paramount to success. The following decision-making workflow is designed to guide the researcher toward the optimal method based on the substrate's overall functional group tolerance and the desired reaction scale.

G Start Start: Cbz-Protected Pent-4-enoic Acid Derivative CheckReducible Are other reducible groups present (e.g., nitro, alkynes, aryl halides)? Start->CheckReducible CheckAcid Is the substrate stable to strong acid? CheckReducible->CheckAcid Yes TransferHydrogenation Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) Offers moderate to good selectivity. CheckReducible->TransferHydrogenation No CheckComplex Is the molecule highly complex with multiple sensitive groups? CheckAcid->CheckComplex No AcidCleavage Acid-Mediated Cleavage (HBr/AcOH) Robust, non-reductive method. CheckAcid->AcidCleavage Yes MildAcid Mild Acidic Cleavage (AlCl3/HFIP) Excellent functional group tolerance. CheckComplex->MildAcid No Nucleophilic Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) Highly selective for complex substrates. CheckComplex->Nucleophilic Yes G cluster_0 Palladium Catalyst Surface H2 H₂ Pd_Surface Pd(0) Surface H2->Pd_Surface Cbz_Amine R-NH-Cbz Cbz_Amine->Pd_Surface H_atoms Adsorbed H• atoms Pd_Surface->H_atoms Adsorbed_Cbz Adsorbed Complex Pd_Surface->Adsorbed_Cbz Cleavage C-O Bond Cleavage Adsorbed_Cbz->Cleavage + H• Carbamic_Acid R-NH-COOH (Carbamic Acid) Cleavage->Carbamic_Acid Toluene Toluene Cleavage->Toluene Final_Amine R-NH₂ + CO₂ Carbamic_Acid->Final_Amine Spontaneous Decarboxylation G Cbz_Amine R-NH-Cbz Protonation Protonated Cbz R-NH-C(=O+H)O-Bn Cbz_Amine->Protonation + H⁺ SN2_Pathway SN2 Pathway Protonation->SN2_Pathway SN1_Pathway SN1 Pathway Protonation->SN1_Pathway Carbamic_Acid R-NH-COOH (Carbamic Acid) SN2_Pathway->Carbamic_Acid + Br⁻ Benzyl_Bromide Benzyl Bromide SN2_Pathway->Benzyl_Bromide SN1_Pathway->Carbamic_Acid Benzyl_Cation Benzyl Cation SN1_Pathway->Benzyl_Cation - RNHCOOH Final_Amine R-NH₂ + CO₂ Carbamic_Acid->Final_Amine Decarboxylation Benzyl_Cation->Benzyl_Bromide + Br⁻

Caption: Acid-mediated Cbz deprotection mechanism.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Transfer Hydrogenation

This method is often the first choice for substrates with reducible functional groups, offering a good balance of reactivity and selectivity.

[3][5]* Materials:

  • Cbz-protected pent-4-enoic acid derivative (1.0 eq)
  • Palladium on carbon (10% Pd/C, 5-10 mol%)
  • Ammonium formate (HCOONH₄, 3-5 eq) [3] * Methanol (MeOH) or Ethanol (EtOH)
  • Celite®
  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol (approx. 0.1 M concentration).

    • To the solution, carefully add 10% Pd/C (5-10 mol%).

    • Add ammonium formate (3-5 eq) to the suspension.

    • Stir the reaction mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours. [4] 6. Upon completion, dilute the mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the crude product.

    • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Mild Acidic Cleavage with AlCl₃/HFIP

This modern, non-reductive protocol is highly effective for substrates with a wide range of functional groups, including alkenes, and avoids the harshness of traditional HBr/AcOH.

[6][7]* Materials:

  • Cbz-protected pent-4-enoic acid derivative (1.0 eq)
  • Aluminum chloride (AlCl₃, 3.0 eq)
  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
  • Dichloromethane (DCM)
  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution
  • Procedure:

    • To a solution of the Cbz-protected amine (1.0 eq) in HFIP (approx. 0.25 M), add aluminum chloride (3.0 eq) at room temperature. The mixture will be a suspension. [7] 2. Stir the suspension at room temperature for 2-16 hours.

    • Monitor the reaction by TLC or UPLC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane (DCM). The mixture should become a clear, homogeneous solution. [7] 5. Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Classic Acid-Mediated Cleavage with HBr in Acetic Acid

This is a powerful and effective non-reductive method, suitable when other functional groups are robust enough to withstand strong acidic conditions.

[3]* Materials:

  • Cbz-protected pent-4-enoic acid derivative (1.0 eq)
  • 33% Hydrobromic acid in glacial acetic acid (HBr/AcOH)
  • Glacial acetic acid
  • Diethyl ether (Et₂O)
  • Procedure:

    • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

    • Add a solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr) at room temperature.

    • Stir the mixture at room temperature for 2-16 hours. M[3]onitor the reaction by TLC or LC-MS.

    • Upon completion, the product amine hydrobromide salt may precipitate directly from the reaction mixture. If not, add the reaction mixture dropwise to a large volume of cold, stirred diethyl ether to induce precipitation.

    • Collect the precipitated solid by filtration. Wash the solid thoroughly with diethyl ether to remove acetic acid and benzyl bromide byproducts.

    • Dry the solid under vacuum to yield the amine hydrobromide salt. This salt can be used directly or neutralized by dissolving it in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Gowda, D. et al. Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • ResearchGate. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

  • Semantic Scholar. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. [Link]

  • ElectronicsAndBooks. Pd/C(en)-Catalyzed Chemoselective Hydrogenation with Retention of the N-Cbz Protective Group and its Scope and Limitations. [Link]

  • Scientific Update. To Deprotect and Serve. [Link]

  • Recent Patents on Anti-Cancer Drug Discovery. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • NIH National Library of Medicine. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]

  • Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. [Link]

  • ACS Publications. Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

  • Organic Chemistry Portal. Alkane synthesis by alkene reduction. [Link]

  • ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

Sources

Application Notes & Protocols: The Strategic Use of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid in the Development of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, often referred to in literature as N-Cbz-L-allylglycine, represents more than a mere chiral amino acid derivative. Its true value in medicinal chemistry and enzyme inhibitor development lies in its inherent versatility. The terminal vinyl group is not simply a passive side chain; it is a latent reactive handle—a "warhead" in the making. This feature allows for its strategic incorporation into peptide or small molecule scaffolds to create highly specific and potent mechanism-based inhibitors. This guide provides an in-depth exploration of its application, focusing on the design rationale, mechanistic insights, and practical protocols for leveraging this compound in the development of targeted covalent inhibitors, particularly for the caspase family of cysteine proteases.

Section 1: The Core Principle - From Allylglycine to Irreversible Inhibition

The strategic utility of this compound stems from the allylglycine moiety. In the context of enzyme inhibition, this vinyl group is the precursor to a reactive electrophile. The design strategy involves incorporating this molecule into a sequence that is specifically recognized by the target enzyme. Once the inhibitor is bound in the enzyme's active site, a nucleophilic residue from the enzyme, typically a cysteine thiol, can attack the vinyl group in a Michael addition reaction.

However, the vinyl group itself is not highly reactive. The key to its successful application is its transformation into a more potent electrophile, an acyloxymethyl ketone (AMK) or a related vinyl ketone. This is achieved through synthetic modification of the carboxylic acid group of the allylglycine. The resulting α,β-unsaturated ketone is a highly effective Michael acceptor, poised for irreversible covalent modification of the active site nucleophile.

This mechanism-based approach confers a significant advantage: high specificity and prolonged duration of action. The inhibitor's peptide or peptidomimetic backbone provides the initial recognition and binding affinity (the "address"), while the vinyl-derived warhead ensures a permanent "lock-down" of enzymatic activity.

Diagram: General Mechanism of Covalent Inhibition

Below is a conceptual workflow illustrating the transformation of the allylglycine scaffold into a covalent inhibitor that targets a cysteine protease.

G cluster_0 Inhibitor Design & Synthesis cluster_1 Enzyme Interaction & Inhibition A This compound (Starting Material) B Peptide Scaffolding & Warhead Synthesis (e.g., AOMK) A->B Synthetic Chemistry D Reversible Docking (Enzyme-Inhibitor Complex) B->D Introduction to Assay C Target Enzyme (e.g., Caspase-3 with Cys residue) C->D Recognition E Irreversible Covalent Adduct (Enzyme Inactivated) D->E Michael Addition G A Synthesis of Vinyl Methyl Ketone from Allylglycine Deriv. B Solid-Phase Peptide Synthesis A->B C Cleavage, Deprotection & HPLC Purification B->C D Pure Inhibitor (e.g., DEVD-AOMK) C->D E Biochemical Assay: IC50 Determination D->E F Cell-Based Assay: Apoptosis Inhibition D->F G Data Analysis & SAR Studies E->G F->G

Experimental setup for solid-phase peptide synthesis with Cbz-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for Solid-Phase Peptide Synthesis with Cbz-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the history of peptide chemistry[1][2]. While modern Solid-Phase Peptide Synthesis (SPPS) is dominated by Fmoc and Boc strategies, the Cbz group retains significant relevance in specific applications due to its unique stability profile and deprotection methods. This guide provides a detailed overview of the principles, experimental setup, and protocols for utilizing Cbz-protected amino acids in SPPS. It emphasizes the underlying chemical logic, orthogonal strategies, and practical considerations for researchers aiming to leverage this classic yet powerful tool in the synthesis of complex peptides.

Introduction: The Foundational Role of the Cbz Group in Peptide Synthesis

The controlled, stepwise assembly of amino acids to form a peptide is predicated on the strategic use of protecting groups[3]. These chemical moieties temporarily block reactive functional groups, primarily the α-amino group of the incoming amino acid, to prevent self-polymerization and ensure the formation of the correct peptide bond[4]. The concept of SPPS, developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the nascent peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing[5][6].

Merrifield's initial SPPS work utilized the Cbz group for Nα-protection, demonstrating its utility in this new paradigm[2]. The Cbz group is a benzyloxycarbonyl moiety that forms a stable carbamate with the amino group, effectively suppressing its nucleophilicity[1][7]. Although the development of acid-labile (Boc) and base-labile (Fmoc) protecting groups led to wider adoption and automation, the Cbz group's distinct cleavage conditions—typically catalytic hydrogenolysis or strong acidolysis—grant it a crucial role in orthogonal protection schemes where selectivity is paramount[1][8].

Technical Deep Dive: Chemical Properties and Rationale

Stability Profile

The strategic value of the Cbz group lies in its robustness and predictable stability. It is generally stable under the conditions used to remove two of the most common protecting groups in SPPS:

  • Basic Conditions: It withstands the piperidine solution used for Fmoc group removal[1].

  • Mild Acidic Conditions: It is stable to the trifluoroacetic acid (TFA) concentrations typically used for Boc group removal[1][8].

This stability profile makes Cbz an excellent choice for the protection of amino acid side chains (e.g., Lysine) or for specific steps in a multi-faceted synthesis that requires selective deprotection without disturbing other protected sites[1].

Advantages and Disadvantages

The decision to use a Cbz-based strategy requires a clear understanding of its trade-offs.

FeatureAdvantagesDisadvantages
Deprotection Primary method (catalytic hydrogenolysis) is mild and occurs at a neutral pH, preserving acid- or base-sensitive functionalities[8].Catalytic hydrogenolysis is incompatible with sulfur-containing residues (e.g., Met, Cys) and other reducible groups[8].
Stability Highly robust and stable under both acidic and basic conditions used for other common protecting groups[8].While stable to mild acid, it can be cleaved by strong acids (e.g., HBr in acetic acid, HF), which can be harsh and non-selective[8][9].
Orthogonality Excellent orthogonality with Fmoc (base-labile) and Boc (acid-labile) groups, enabling complex synthetic routes[1][3][8].The conditions for catalytic hydrogenation (use of a metal catalyst and H₂ gas) can be less convenient for automated SPPS setups.
Crystallinity Often imparts increased crystallinity to the protected amino acid, which can facilitate purification during its preparation[1].Not a significant advantage once the amino acid is coupled to the solid-phase resin.

Core Experimental Setup for Cbz-SPPS

A successful Cbz-SPPS workflow relies on a well-defined set of components and reagents.

  • Solid Support (Resin): The synthesis begins by anchoring the C-terminal amino acid to an insoluble support. The classic choice is the Merrifield resin , which is a chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymer. The peptide is attached via an ester bond that is stable throughout the synthesis but can be cleaved at the end with strong acids like anhydrous Hydrogen Fluoride (HF).

  • Reaction Vessel: For manual synthesis, a fritted glass funnel equipped with a stopcock is standard. This setup allows for the containment of the resin while reagents and wash solvents are added and subsequently drained via vacuum filtration.

  • Reagents & Solvents:

    • Cbz-Protected Amino Acids: The core building blocks of the synthesis.

    • Solvents: High-purity Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are essential for swelling the resin and for washing steps to remove excess reagents and byproducts[10].

    • Coupling Reagents: These reagents activate the carboxylic acid of the incoming Cbz-amino acid to facilitate amide bond formation. Common choices include N,N'-Dicyclohexylcarbodiimide (DCC) often used with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions.

    • Nα-Deprotection Reagent: For the classic Merrifield approach, a solution of Hydrogen Bromide (HBr) in acetic acid (e.g., 33% w/v) is used to cleave the N-terminal Cbz group in each cycle.

    • Neutralization Base: After deprotection with HBr/acetic acid, the resulting ammonium salt must be neutralized to the free amine before the next coupling step. A solution of a hindered base like N,N-Diisopropylethylamine (DIEA) in DCM is typically used[5].

    • Final Cleavage Cocktail: To release the completed peptide from the Merrifield resin, a very strong acid is required. Anhydrous HF is the traditional reagent, often used with scavengers like anisole to protect sensitive residues from reactive carbocations generated during cleavage.

Detailed Protocols and Methodologies

Protocol 1: Preparation of a Cbz-Amino Acid (Cbz-Glycine)

This protocol describes the foundational step of protecting an amino acid with the Cbz group using standard Schotten-Baumann conditions.

  • Dissolution: Dissolve glycine (0.1 mol) in a 2 M aqueous sodium hydroxide solution (50 mL) and cool the mixture in an ice bath to 0°C.

  • Reaction: While maintaining the temperature at 0°C, simultaneously add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) and a 4 M aqueous sodium hydroxide solution (25 mL) dropwise over 30 minutes with vigorous stirring. The base maintains the pH in the optimal range for the reaction.

  • Stirring: Continue stirring the mixture for an additional 10-15 minutes at 0°C, then allow it to warm to room temperature.

  • Extraction: Extract the aqueous solution twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 1-2 with a strong acid (e.g., concentrated HCl). This will protonate the carboxylic acid, causing the Cbz-glycine to precipitate.

  • Isolation: Filter the resulting white precipitate, wash it with a small amount of cold water, and dry it under a vacuum to yield the final Cbz-glycine product[1].

Diagram: General Cbz-SPPS Workflow

The core of SPPS is a series of repeated cycles, each adding one amino acid to the growing peptide chain.

Cbz_SPPS_Cycle Start Start Cycle: Peptide-Resin Deprotection Step 1: Nα-Deprotection (33% HBr in Acetic Acid) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Step 2: Neutralization (DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Cbz-AA, DCC/HOBt) Wash2->Coupling Wash3 Wash (DCM / DMF) Coupling->Wash3 End End Cycle: (n+1) Peptide-Resin Wash3->End Repeat for next AA

Caption: The iterative cycle of Solid-Phase Peptide Synthesis using a Cbz-protection strategy.

Protocol 2: Manual Cbz-SPPS Cycle

This protocol outlines the steps for one cycle of amino acid addition to a peptide chain anchored on a Merrifield resin.

  • Resin Preparation: Place the peptide-resin in the reaction vessel. Swell the resin in DCM for 20-30 minutes. Drain the solvent.

  • Cbz Deprotection: Add a solution of 33% HBr in acetic acid to the resin. Agitate gently for 30-60 minutes at room temperature. The solution may turn yellow-orange. Drain the reagent.

  • Washing: Wash the resin thoroughly to remove residual acid and byproducts. A typical wash sequence is:

    • DCM (3 times)

    • Isopropanol (2 times)

    • DCM (3 times)

  • Neutralization: Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes. This converts the N-terminal ammonium bromide salt to a free amine. Drain the solution. Wash the resin again with DCM (3 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the incoming Cbz-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimum amount of DMF.

    • Add this solution to the reaction vessel containing the neutralized resin.

    • Add DCC (3 equivalents, dissolved in DCM) to the vessel to initiate the coupling reaction.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin extensively to remove the dicyclohexylurea (DCU) byproduct and unreacted reagents. A typical sequence is:

    • DCM (3 times)

    • DMF (2 times)

    • DCM (3 times)

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent). If the test is positive, the coupling step may need to be repeated.

  • Cycle Completion: The resin is now ready for the next deprotection-coupling cycle.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

This method is primarily used for deprotecting Cbz groups in solution or for orthogonal side-chain deprotection on-resin when compatible.

  • Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or DMF) in a reaction flask.

  • Catalyst Addition: Add a catalytic amount (5-10% by weight) of Palladium on carbon (Pd/C) to the solution[1].

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere. This can be achieved by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen. For more challenging substrates, a pressurized hydrogenation apparatus may be required.

  • Monitoring: Track the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Mass Spectrometry.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. The deprotected peptide is obtained by evaporating the solvent from the filtrate[1]. An alternative, safer method is Catalytic Transfer Hydrogenation , which uses a hydrogen donor like ammonium formate in the presence of the palladium catalyst, avoiding the need for hydrogen gas[1].

Orthogonal Synthesis and Strategic Applications

Orthogonality is a key concept in complex chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others[3][5]. The Cbz group is an excellent tool for this purpose.

Diagram: Orthogonal Protection Scheme

Orthogonal_Scheme Peptide Nα-Fmoc Lys(Cbz) Asp(OtBu) Peptide-Resin Fmoc_Deprotect Piperidine (Base) Peptide:n->Fmoc_Deprotect Chain Elongation Cbz_Deprotect H₂ / Pd/C (Hydrogenolysis) Peptide:lys->Cbz_Deprotect Side-Chain Modification tBu_Deprotect TFA (Acid) Peptide:asp->tBu_Deprotect Final Deprotection

Caption: Orthogonal use of Fmoc, Cbz, and tBu groups for selective peptide modification.

In this example, a peptide is synthesized using standard Fmoc chemistry for Nα-protection.

  • The Fmoc group can be removed with piperidine to allow for peptide chain elongation without affecting the Cbz or OtBu groups.

  • The Cbz group on the lysine side chain can be selectively removed by catalytic hydrogenolysis. This allows for specific modification at that site, such as branching or labeling, while the rest of the peptide remains protected.

  • The tert-Butyl (tBu) group on the aspartic acid side chain is removed during the final cleavage from the resin using a strong acid like TFA, along with other side-chain protecting groups.

This strategy is invaluable for synthesizing modified peptides, cyclic peptides, and peptidomimetics for drug discovery and biochemical studies[11][12].

Conclusion

While the Cbz-protection strategy for SPPS is one of the oldest, it is far from obsolete. Its robustness and unique deprotection mechanism provide a level of orthogonal selectivity that is highly valuable for complex synthetic challenges. A thorough understanding of its chemical properties, advantages, and limitations allows researchers to effectively integrate Cbz-amino acids into their synthetic toolbox. By mastering the protocols detailed in this guide, scientists can leverage this foundational technique to construct intricate and novel peptide architectures for advanced research and therapeutic development.

References

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Prime-Ortho. (n.d.). Applications of G(Cbz)-acetic Acid in Modern Organic Synthesis. Prime-Ortho Resources. [Link]

  • Wang, D., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. [Link]

  • Vaidehi, N., et al. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis Resources. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec Resources. [Link]

  • Isidro-Llobet, A., et al. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. [Link]

  • Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Garcia-Martin, F., & Albericio, F. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of complex peptides. CSIC Digital. [Link]

Sources

Application Notes and Protocols for the Incorporation of Unnatural Amino Acids into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Repertoire of Peptides

The twenty canonical amino acids that constitute the building blocks of natural proteins provide a remarkable but finite chemical diversity. The site-specific incorporation of unnatural amino acids (Uaas) into peptides and proteins has emerged as a transformative technology in chemical biology, drug discovery, and materials science.[1] By introducing novel side chains with unique steric and electronic properties, bioorthogonal handles, post-translational modifications, or spectroscopic probes, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and greater stability.[1][2]

This comprehensive guide provides an in-depth overview of the primary methodologies for incorporating Uaas into peptides, complete with detailed, field-proven protocols and troubleshooting insights. We will explore both chemical and biological strategies, offering a framework for selecting the most appropriate method based on the specific research objectives, the scale of synthesis, and the nature of the target peptide.

Strategic Overview: Choosing the Right Path for Uaa Incorporation

The selection of an appropriate methodology for Uaa incorporation is contingent on several factors, including the desired length of the peptide, the position and number of Uaas to be incorporated, and the required yield and purity of the final product. A logical workflow for this decision-making process is outlined below.

G start Define Target Peptide (Sequence, Length, Uaa Position) peptide_length Peptide Length? start->peptide_length synthesis_method Choose Synthesis Strategy peptide_length->synthesis_method < 50-70 aa peptide_length->synthesis_method > 50-70 aa sp_synthesis Solid-Phase Peptide Synthesis (SPPS) synthesis_method->sp_synthesis Direct Synthesis ligation Semi-Synthesis (NCL/EPL) synthesis_method->ligation Convergent Synthesis biosynthesis Biosynthetic Methods synthesis_method->biosynthesis Recombinant Expression sp_synthesis_adv Advantages: - Precise Uaa positioning - High purity - Wide range of Uaas possible sp_synthesis->sp_synthesis_adv sp_synthesis_lim Limitations: - Practical limit of ~50-70 residues sp_synthesis->sp_synthesis_lim verification Characterization and Verification (HPLC, Mass Spectrometry) sp_synthesis->verification ligation_adv Advantages: - Access to larger proteins - Segmental isotopic labeling ligation->ligation_adv ligation_lim Limitations: - Requires N-terminal Cysteine (NCL) - Ligation efficiency can be sequence-dependent ligation->ligation_lim ligation->verification biosynthesis_adv Advantages: - Synthesis of very large proteins - High yield for expressed proteins biosynthesis->biosynthesis_adv biosynthesis_lim Limitations: - Requires orthogonal tRNA/synthetase pair - Limited to Uaas compatible with the translational machinery biosynthesis->biosynthesis_lim biosynthesis->verification

Caption: Decision workflow for selecting a Uaa incorporation strategy.

I. Chemical Synthesis: Precision and Versatility with Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides and offers unparalleled control over the precise placement of Uaas within a sequence.[2][3] The most prevalent approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3]

Core Principles of SPPS for Uaa Incorporation

The iterative cycle of SPPS—deprotection, coupling, and washing—remains the same for both natural and unnatural amino acids.[2] However, the unique structural features of Uaas can present challenges that necessitate modifications to standard protocols. Key considerations include:

  • Steric Hindrance: Bulky Uaa side chains can slow down coupling reactions, requiring more potent coupling reagents (e.g., HATU, HBTU) and extended reaction times.[2][4]

  • Protecting Group Strategy: The side chains of many Uaas require orthogonal protecting groups that are stable throughout the synthesis but can be removed during the final cleavage step without damaging the peptide.[5][6][7]

  • Solubility: Some Fmoc-protected Uaas may have poor solubility in standard SPPS solvents like DMF, necessitating the use of co-solvents or alternative coupling strategies.

Experimental Protocol: Manual Fmoc SPPS of a Peptide Containing p-Benzoyl-L-phenylalanine (pBpa)

This protocol details the manual synthesis of a peptide incorporating the photo-crosslinkable Uaa, p-benzoyl-L-phenylalanine (pBpa).[3]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-pBpa-OH)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®

  • Deprotection agent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[2][3]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling (for pBpa or other Uaas):

    • In a separate vial, dissolve 3 equivalents of Fmoc-pBpa-OH, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.

    • Pre-activate the mixture for 5 minutes.[3]

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test to ensure completion.[3][8]

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]

  • Final Fmoc Deprotection: After the last coupling step, remove the N-terminal Fmoc group as described in step 2.[3]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[3][8]

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.[3]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.[]

G cluster_0 SPPS Cycle A Start with Resin-Bound Peptide (Fmoc-AA-Resin) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash B->C E Coupling C->E D Amino Acid Activation (Fmoc-Uaa-OH + Coupling Reagents) D->E F Wash E->F G Repeat for next amino acid F->G H Crude Peptide G->H Final Deprotection & Cleavage (TFA Cocktail) I Purification (RP-HPLC) H->I J Characterization (MS, HPLC) I->J

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

II. Semi-Synthesis: Bridging Chemical and Biological Worlds

For peptides and small proteins that exceed the practical length limitations of SPPS, semi-synthetic approaches like Native Chemical Ligation (NCL) and Expressed Protein Ligation (EPL) provide a powerful solution.[][10] These methods involve the chemical ligation of a synthetic peptide containing the Uaa to a recombinantly expressed protein fragment.

Native Chemical Ligation (NCL)

NCL joins two unprotected peptide fragments in an aqueous solution.[][11] The key requirements are a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue.[][12] The ligation reaction proceeds via a transthioesterification followed by an irreversible S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.[11][13]

Expressed Protein Ligation (EPL)

EPL is a variation of NCL where one of the fragments is a recombinantly expressed protein.[3][14] This is typically achieved by expressing the protein of interest as a fusion with an intein domain. The intein facilitates the generation of a C-terminal thioester on the target protein, which can then be ligated to a synthetic peptide containing an N-terminal cysteine and the desired Uaa.[3][14]

General Protocol for Expressed Protein Ligation (EPL)

This protocol provides a general workflow for generating a semi-synthetic protein containing a Uaa via EPL.

Materials:

  • Expression vector for the target protein fused to an intein and a chitin-binding domain.

  • E. coli expression strain.

  • Chitin resin.

  • Synthetic peptide with an N-terminal cysteine and the incorporated Uaa.

  • Ligation buffer (e.g., phosphate buffer with a reducing agent like TCEP).

Procedure:

  • Expression and Purification of Intein Fusion Protein:

    • Express the intein-fusion protein in E. coli.

    • Lyse the cells and purify the fusion protein from the soluble lysate using a chitin resin column.[3]

  • On-Column Thioesterification:

    • Induce intein-mediated cleavage by incubating the resin-bound fusion protein with a thiol-containing compound (e.g., MESNA) to generate the protein C-terminal thioester.

    • Elute the protein thioester from the column.[3]

  • Native Chemical Ligation:

    • Dissolve the purified protein thioester and the N-terminal cysteine-containing synthetic peptide (with the Uaa) in the ligation buffer.

    • Incubate the reaction mixture and monitor the progress of the ligation by SDS-PAGE or HPLC-MS.[3]

  • Purification of the Ligated Product: Purify the final semi-synthetic protein from the ligation reaction mixture using appropriate chromatography techniques.[3]

III. Biosynthetic Incorporation: Harnessing the Cellular Machinery

Genetic code expansion allows for the in vivo or in vitro incorporation of Uaas directly during protein synthesis.[15][16][17] This is achieved by repurposing a nonsense codon (typically the amber stop codon, UAG) to encode the Uaa.[15][18] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the Uaa and does not cross-react with endogenous amino acids or tRNAs.[15][16]

In Vivo Incorporation in E. coli

This method is suitable for producing large quantities of Uaa-containing proteins. It involves co-transforming E. coli with two plasmids: one encoding the gene of interest with a UAG codon at the desired site of Uaa incorporation, and another plasmid (like pEVOL) encoding the orthogonal aaRS/tRNA pair.[15]

Protocol for In Vivo Uaa Incorporation in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target gene with an in-frame amber (UAG) codon.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL or pSUPAR).[16]

  • Unnatural amino acid.

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Transformation: Co-transform the E. coli cells with the plasmid for the gene of interest and the pEVOL/pSUPAR plasmid. Plate on LB-agar with appropriate antibiotics.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium containing the antibiotics and the Uaa (typically 0.5-1 mM).

  • Induction: Grow the culture at 37°C to an OD600 of 0.5-0.8. Induce protein expression with IPTG and L-arabinose.

  • Protein Expression: Continue to shake the culture overnight at a reduced temperature (e.g., 30°C).

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the Uaa-containing protein using standard protocols.

  • Analysis: Verify Uaa incorporation by mass spectrometry. The efficiency of incorporation can be assessed by comparing the yield of full-length protein to any truncated products.[3]

Cell-Free Protein Synthesis (CFPS)

CFPS systems offer a powerful alternative for Uaa incorporation, especially for proteins that are toxic to cells or for rapid screening of Uaa variants.[19][20][21] The open nature of the CFPS reaction allows for the direct addition of the Uaa, the orthogonal aaRS/tRNA pair, and the DNA template, bypassing the need for cellular transformation.[19][20][22]

IV. Verification of Uaa Incorporation

Regardless of the method used, it is crucial to verify the successful and site-specific incorporation of the Uaa. The primary techniques for this are:

Analytical TechniquePurpose
Mass Spectrometry (MS) Confirms the precise molecular weight of the peptide, verifying the mass shift corresponding to the Uaa.[]
Tandem MS (MS/MS) Fragments the peptide to confirm the exact location of the Uaa within the sequence.[]
Analytical RP-HPLC Assesses the purity of the synthetic peptide.
SDS-PAGE & Western Blot For larger proteins, this can show the production of full-length protein versus truncated products, giving a qualitative measure of incorporation efficiency.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low coupling efficiency in SPPS Steric hindrance from the Uaa.Use stronger coupling reagents (HATU, HBTU), increase coupling time, or perform a double coupling.[2]
Poor solubility of the Fmoc-Uaa.Use a co-solvent like DCM or NMP in the coupling reaction.
Low yield in in vivo incorporation Inefficient suppression of the amber codon.Optimize the concentration of the Uaa and the induction conditions. Use an E. coli strain with a modified genome to enhance suppression.
Toxicity of the Uaa or expressed protein.Use a lower induction temperature and shorter expression time. Consider using a cell-free system.[19]
Incomplete ligation in NCL/EPL Poor solubility of peptide fragments.Perform the ligation in the presence of denaturants (e.g., guanidine HCl) or organic co-solvents.[23]
Steric hindrance at the ligation site.Redesign the protein fragments to place the ligation site in a more accessible region.

Conclusion

The ability to incorporate unnatural amino acids into peptides has fundamentally expanded the toolkit of researchers in chemistry and biology. By understanding the principles and protocols of the various available methodologies—from the precise chemical control of SPPS to the high-yield biosynthetic approaches—scientists can rationally design and synthesize novel peptides with tailored properties for a vast array of applications in medicine and biotechnology.

References

  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides - Benchchem. (URL: )
  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PubMed Central. (URL: [Link])

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - NIH. (URL: [Link])

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH. (URL: [Link])

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols - Benchchem. (URL: )
  • Residue-Specific Incorporation of Unnatural Amino Acids into Proteins In Vitro and In Vivo. (URL: [Link])

  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (URL: [Link])

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (URL: [Link])

  • Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells | Essays in Biochemistry | Portland Press. (URL: [Link])

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. (URL: [Link])

  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC - NIH. (URL: [Link])

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. (URL: [Link])

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI. (URL: [Link])

  • NATIVE CHEMICAL LIGATION - Chemistry | Illinois. (URL: [Link])

  • SYNTHESIS OF NATIVE PROTEINS BY CHEMICAL LIGATION Philip E. Dawson1 and Stephen B. H. Kent2 - Vanderbilt University. (URL: [Link])

  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. (URL: [Link])

  • Expressed protein ligation: A general method for protein engineering - PMC - NIH. (URL: [Link] expressed protein ligation: A general method for protein engineering)

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments. (URL: [Link])

  • Cell-Free Synthesis of Proteins with Unnatural Amino Acids - BYU ScholarsArchive. (URL: [Link])

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. (URL: [Link])

  • Native chemical ligation in protein synthesis and semi-synthesis. - SciSpace. (URL: [Link])

  • A User's Guide to Cell-Free Protein Synthesis - MDPI. (URL: [Link])

  • Introduction of unnatural amino acids into proteins using expressed protein ligation - PubMed. (URL: [Link])

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC. (URL: [Link])

  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS). (URL: [Link])

  • Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Use of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as (R)-N-Cbz-allylglycine, is a versatile chiral building block of significant interest in pharmaceutical and medicinal chemistry. Its unique structure, featuring a Cbz-protected amine, a carboxylic acid, and a terminal alkene on a stereodefined center, makes it a valuable intermediate for the synthesis of complex molecular architectures. This document provides a detailed guide to its application, focusing on its role in the synthesis of modified peptides and macrocyclic compounds with therapeutic potential, particularly in the development of anticancer agents.

Introduction: The Strategic Advantage of (R)-N-Cbz-Allylglycine

Chiral amino acids are fundamental components in the synthesis of a vast array of pharmaceuticals.[1] The stereochemistry of these molecules is often critical to their biological activity and pharmacological profile. This compound offers several strategic advantages in drug design and development:

  • Chiral Integrity: The defined (R)-stereochemistry allows for the precise construction of enantiomerically pure target molecules, which is crucial for specificity in biological systems.[2]

  • Orthogonal Functionality: The molecule possesses three distinct functional groups: a Cbz-protected amine, a carboxylic acid, and a terminal alkene. The benzyloxycarbonyl (Cbz) group is a robust and widely used protecting group for amines in peptide synthesis, stable under various conditions and readily removable.[3][4] This allows for selective manipulation of the carboxylic acid and the alkene.

  • Versatile Handle for Modification: The terminal alkene serves as a versatile functional handle for a variety of chemical transformations, most notably for ring-closing metathesis (RCM) to form macrocyclic structures.[5][6] Macrocyclization is a widely employed strategy in drug discovery to enhance conformational rigidity, receptor affinity, and metabolic stability of peptides.[7]

Key Applications in Pharmaceutical Synthesis

The unique structural features of (R)-N-Cbz-allylglycine make it a key intermediate in the synthesis of several classes of therapeutic agents.

Synthesis of Anticancer Peptides: Dolastatin 15 Analogs

A prominent application of this chiral amino acid is in the synthesis of analogs of Dolastatin 15, a potent antimitotic natural product isolated from the sea hare Dolabella auricularia.[2][8] Dolastatin 15 and its synthetic analogs, such as Cemadotin and Tasidotin, have been extensively studied for their anticancer properties. The synthesis of these complex peptides often involves the coupling of various amino acid fragments. (R)-N-Cbz-allylglycine can be incorporated into the peptide backbone, and the allyl group can be further functionalized or used as a point for cyclization to create novel analogs with potentially improved therapeutic indices.[3]

Experimental Protocols

Characterization of this compound

Prior to use, it is essential to verify the identity and purity of the starting material.

Table 1: Physicochemical and Spectroscopic Data

ParameterValue
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol
CAS Number 127474-54-8
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30-7.40 (m, 5H, Ar-H), 5.70-5.85 (m, 1H, -CH=CH₂), 5.35 (d, 1H, NH), 5.10-5.20 (m, 2H, -CH=CH₂), 5.15 (s, 2H, -CH₂-Ph), 4.40-4.50 (m, 1H, α-CH), 2.50-2.65 (m, 2H, -CH₂-CH=)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 175.8, 156.1, 136.2, 132.5, 128.6, 128.2, 128.1, 119.3, 67.2, 53.8, 36.9

Protocol 3.1.1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol provides a general method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Expected Result: A single major peak corresponding to the product. Purity should typically be >98% for use in synthesis.

Peptide Coupling using HBTU

This protocol describes a standard procedure for coupling this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS).

dot

PeptideCoupling cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling R_Cbz_Allylglycine (R)-Cbz-Allylglycine Active_Ester HOBt Active Ester Formation R_Cbz_Allylglycine->Active_Ester Carboxyl activation Resin_Amine Resin-Bound Amine Coupled_Peptide Resin-Bound Coupled Peptide Resin_Amine->Coupled_Peptide HBTU HBTU HBTU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Base Active_Ester->Coupled_Peptide Nucleophilic attack

Caption: Peptide coupling workflow using HBTU.

  • Materials:

    • This compound

    • Fmoc-deprotected peptide-resin

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • In a separate vessel, dissolve 2.0 equivalents of this compound and 1.95 equivalents of HBTU in DMF.

    • Add 4.0 equivalents of DIPEA to the amino acid/HBTU solution and vortex briefly.

    • Immediately add the activated amino acid solution to the swollen resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a Kaiser test. A negative test (beads remain colorless) indicates complete coupling.

    • Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x).

    • Dry the resin under vacuum.

Ring-Closing Metathesis (RCM) for Macrocyclization

The terminal alkene of the incorporated allylglycine residue can be utilized for macrocyclization with another olefin-containing residue within the peptide chain.

dot

RCM_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product Linear_Peptide Linear Peptide with Two Alkene Tethers RCM Ring-Closing Metathesis Linear_Peptide->RCM Macrocyclic_Peptide Macrocyclic Peptide RCM->Macrocyclic_Peptide Formation of Cyclic Alkene Catalyst Grubbs' Catalyst Catalyst->RCM e.g., Grubbs' II

Caption: Workflow for peptide macrocyclization via RCM.

  • Materials:

    • Resin-bound linear peptide containing (R)-allylglycine and another alkene-bearing amino acid.

    • Grubbs' second-generation catalyst.

    • Anhydrous, degassed DCM.

  • Procedure:

    • Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

    • In a separate flask under an inert atmosphere, dissolve Grubbs' second-generation catalyst (typically 10-20 mol%) in anhydrous, degassed DCM.

    • Add the catalyst solution to the swollen resin.

    • Gently agitate the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

    • Upon completion, filter the resin and wash extensively with DCM to remove the catalyst.

    • The macrocyclic peptide can then be cleaved from the resin using standard procedures (e.g., TFA cocktail).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate for the synthesis of complex, chirally-defined pharmaceutical compounds. Its utility in constructing modified peptides and macrocycles, particularly in the context of developing novel anticancer agents like Dolastatin 15 analogs, is well-established. The protocols outlined in this document provide a starting point for researchers to incorporate this building block into their synthetic strategies. Future applications may involve its use in the development of other classes of therapeutics, such as antivirals and antibiotics, where conformational constraint and metabolic stability are desired.

References

  • Shioiri, T., & Hamada, Y. (2006). New Methods and Reagents in Organic Synthesis. 23. CIP (2-Chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate) as a Condensing Reagent. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1166-1175. [Link]

  • Liskamp, R. M., et al. (2013). Peptidomimetics.
  • Pettit, G. R., et al. (1993). Isolation and structure of the cytostatic linear depsipeptide dolastatin 15. Journal of the American Chemical Society, 115(15), 7575-7576.
  • Wipf, P., & Mareska, D. A. (2001). Total Synthesis of the Antitumor Depsipeptide Doliculide. The Journal of Organic Chemistry, 66(10), 3269-3278.
  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of a Conformationally Constrained Arg-Gly-Asp (RGD) Peptidomimetic.
  • Brik, A., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. ChemBioChem, 6(4), 668-674.
  • Hale, K. J., et al. (2004). Total Synthesis of the Antitumor Agent Dolastatin 15. Organic Letters, 6(16), 2749-2752.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Retrieved from [Link]

  • Domling, A., et al. (2020). Exploration of the Tertiary Amide Chemical Space of Dolastatin 15 Analogs Reveals New Insights into the Structure–Anticancer Activity Relationship. Chemistry – A European Journal, 26(48), 10986-10994. [Link]

  • Harran, P. G., et al. (2001). Total Synthesis of Dolastatin 15. Journal of the American Chemical Society, 123(51), 12642-12643.
  • Boyle, T. P., et al. (2005). Ring-closing metathesis of C-terminal allylglycine residues with an N-terminal beta-vinyl-substituted phosphotyrosyl mimetic as an approach to novel Grb2 SH2 domain-binding macrocycles. Chembiochem : a European journal of chemical biology, 6(4), 668–674.
  • Turner, J. J., et al. (2006). Structural and pharmacological effects of ring-closing metathesis in peptides. Current opinion in drug discovery & development, 9(4), 519–531.
  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246754). Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • PubMed. (2011). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved from [Link]

  • ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]

  • Beilstein Journals. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

  • Walport, L. J., & Spring, D. R. (2012). Peptide/protein-based macrocycles: from biological synthesis to biomedical applications. Chemical Society reviews, 41(4), 1338–1351.

Sources

Application Notes & Protocols: Large-Scale Synthesis of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone protecting group in peptide synthesis, prized for its stability and reliable removal methods.[1][2] Its application is fundamental in the production of peptide-based active pharmaceutical ingredients (APIs). Transitioning the synthesis of Cbz-protected amino acids from the laboratory bench to an industrial scale, however, introduces significant challenges in process control, safety, and purification. This guide provides an in-depth analysis of the critical considerations for the large-scale synthesis of N-Cbz-protected amino acids, focusing on the widely used Schotten-Baumann reaction. We will explore key process parameters, safety protocols for handling hazardous reagents, and robust, scalable purification strategies to ensure a high-yield, high-purity, and cost-effective manufacturing process.

Introduction: The Enduring Role of the Cbz Group in Manufacturing

First introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl group revolutionized peptide chemistry by enabling the controlled, stepwise assembly of amino acids.[1][3] This innovation solved the problem of uncontrolled polymerization that had previously plagued peptide synthesis.[3] In an industrial context, the Cbz group remains highly relevant for several reasons:

  • Robust Stability: Cbz-protected amines are stable under a variety of conditions, including the basic and mildly acidic environments often required for subsequent synthetic steps, providing crucial orthogonality with other protecting groups like Boc and Fmoc.[2]

  • Cost-Effectiveness: The primary reagent, benzyl chloroformate (Cbz-Cl), is readily available and relatively inexpensive, making it economically viable for large-scale campaigns.

  • Enhanced Crystallinity: The introduction of the Cbz group often imparts a higher degree of crystallinity to the resulting amino acid derivative.[2][4] This is a significant advantage at scale, as it facilitates purification by recrystallization, a more economical and scalable method than chromatography.[5]

Despite these advantages, scaling the synthesis presents challenges related to reaction control, handling of hazardous materials, and efficient product isolation.[6][7] This document serves as a practical guide to navigate these complexities.

The Schotten-Baumann Reaction: A Mechanistic and Process Overview

The standard method for introducing the Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid's nucleophilic amino group with benzyl chloroformate in a biphasic system under alkaline conditions.[8][9][10][11]

Core Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amino acid, deprotonated by a base, attacks the electrophilic carbonyl carbon of benzyl chloroformate. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable carbamate linkage. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8][10][12]

Schotten_Baumann_Mechanism Figure 1: Schotten-Baumann Reaction Mechanism cluster_intermediate Tetrahedral Intermediate AA R-CH(NH₂)-COO⁻ (Deprotonated Amino Acid) Intermediate R-CH(NH₂⁺)-C(O⁻)(Cl)-O-CH₂-Ph AA->Intermediate + Cbz-Cl CbzCl Cl-C(=O)-O-CH₂-Ph (Benzyl Chloroformate) Base OH⁻ (Base) HCl H₂O + Cl⁻ Product R-CH(NH-Cbz)-COO⁻ (Cbz-Amino Acid Anion) Product->Product Intermediate->Product - Cl⁻

Caption: Figure 1: Schotten-Baumann Reaction Mechanism.

Critical Process Parameters for Scale-Up

Directly translating a lab-scale procedure to a multi-hundred-liter reactor is not feasible. The following parameters must be carefully controlled to ensure safety, consistency, and yield.

  • pH Control: Maintaining the correct pH is arguably the most critical parameter. The pH must be alkaline (typically 8-10) to keep the amino acid's amino group in its nucleophilic, deprotonated state.[4] If the pH drops too low, the amine becomes protonated, halting the reaction. Conversely, a pH that is too high can promote racemization of the chiral center and accelerate the hydrolysis of benzyl chloroformate.[4] On a large scale, robust pH monitoring and a controlled addition of base (e.g., NaOH or Na₂CO₃ solution) are essential. Using a buffered system, such as a sodium carbonate/sodium bicarbonate mixture, can also provide more stable pH control.[4]

  • Temperature Management: The reaction is exothermic. Without adequate cooling, localized hot spots can form in a large reactor, leading to the degradation of the thermally sensitive benzyl chloroformate and the generation of unwanted byproducts like benzyl alcohol.[13] Industrial reactors with efficient cooling jackets and overhead condensers are necessary to maintain a consistent internal temperature, typically between 0-10°C, during the Cbz-Cl addition.[3]

  • Reagent Addition and Stoichiometry: On a large scale, both the benzyl chloroformate and the base solution should be added sub-surface and at a controlled rate. This ensures rapid mixing and prevents localized excesses of reagents that can lead to side reactions. A slight excess (1.05-1.1 equivalents) of benzyl chloroformate is common to drive the reaction to completion, but a large excess should be avoided to simplify downstream purification.[3]

  • Agitation: Efficient mixing is vital to ensure homogeneity in the biphasic reaction mixture, maximize the interfacial area between the aqueous and organic components, and maintain uniform temperature. The agitator type (e.g., pitched-blade turbine, anchor) and speed must be optimized for the specific reactor geometry and batch volume.

Large-Scale Protocol: Synthesis of N-Cbz-L-Phenylalanine

This protocol provides a representative procedure for the synthesis of N-Cbz-L-Phenylalanine on a pilot scale.

Reagents and Materials
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity ( kg/mol )Moles (mol)
L-PhenylalanineUSP/EP165.1916.52 kg100.0
Benzyl Chloroformate (Cbz-Cl)Technical170.5918.76 kg (15.5 L)110.0
Sodium Carbonate (Na₂CO₃)Technical105.9926.50 kg250.0
Purified WaterUSP/EP18.02200 L-
Ethyl AcetateTechnical88.11~150 L-
Hydrochloric Acid (32%)Technical36.46As needed-
Equipment
  • 250 L Glass-Lined Reactor with temperature control, pH probe, and overhead stirrer.

  • 100 L Addition Vessel for Cbz-Cl.

  • 100 L Addition Vessel for HCl.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

Step-by-Step Procedure
  • Charge and Dissolution: Charge the 250 L reactor with Purified Water (200 L) and Sodium Carbonate (26.50 kg). Stir until all solids are dissolved.

  • Amino Acid Addition: Add L-Phenylalanine (16.52 kg) to the reactor. Stir until a clear solution is obtained.

  • Cooling: Cool the reactor contents to 0-5°C using the cooling jacket.

  • Cbz-Cl Addition: Slowly add Benzyl Chloroformate (18.76 kg) dropwise from the addition vessel over 2-3 hours. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 3-4 hours. Monitor reaction completion by TLC or HPLC (loss of starting material).

  • Work-up - Quench & Wash: Once the reaction is complete, transfer the mixture to a larger vessel if necessary and add Ethyl Acetate (~50 L). Stir vigorously for 15 minutes, then allow the layers to separate. Discard the organic layer, which contains unreacted Cbz-Cl and benzyl alcohol. Repeat this wash step.

  • Precipitation: Return the aqueous layer to the reactor and cool to 0-5°C. Slowly add 32% Hydrochloric Acid from the addition vessel to acidify the mixture to a pH of 2-3. A thick white precipitate of N-Cbz-L-Phenylalanine will form.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold purified water (2 x 20 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Large_Scale_Workflow Figure 2: Large-Scale Synthesis Workflow Start Start: Reagent Charging (Water, Na₂CO₃, Amino Acid) Cooling Cool Reactor to 0-5°C Start->Cooling Addition Controlled Addition of Benzyl Chloroformate (Cbz-Cl) (Maintain T < 10°C) Cooling->Addition Reaction Reaction at RT (Monitor by HPLC/TLC) Addition->Reaction Workup Work-up: Ethyl Acetate Wash (Remove Impurities) Reaction->Workup Precipitation Acidification with HCl to pH 2-3 (Precipitate Product) Workup->Precipitation Isolation Filtration (Isolate Crude Product) Precipitation->Isolation Drying Vacuum Drying Isolation->Drying QC Final QC Analysis (Purity, Identity, MP) Drying->QC End Finished Product QC->End

Caption: Figure 2: Large-Scale Synthesis Workflow.

Purification at Scale: The Primacy of Recrystallization

While chromatography is a powerful tool in the research lab, it is often economically and logistically prohibitive for multi-kilogram scale purification of bulk intermediates. Recrystallization is the preferred method for purifying Cbz-amino acids at an industrial scale.

The crude product from the procedure above is typically of high purity (>98%), but recrystallization can further improve this, removing residual starting materials and byproducts.

  • Solvent Selection: A suitable solvent system is one in which the Cbz-amino acid is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems include ethyl acetate/heptane, toluene, or aqueous ethanol.

  • Procedure: The crude, dry product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly and undisturbed, promoting the formation of large, pure crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried. This process is highly effective at excluding impurities from the crystal lattice.[5]

Safety and Handling Considerations

Benzyl chloroformate is a hazardous material, and its use on a large scale demands strict safety protocols.[14][15]

  • Hazards: Benzyl chloroformate is corrosive, a lachrymator (causes tearing), and toxic.[13][14] It causes severe skin burns and eye damage.[14] It also reacts with water and moisture to form corrosive HCl gas.[13][15]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a contained system or using local exhaust ventilation (LEV).[15][16] Emergency showers and eyewash stations must be immediately accessible.[15]

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including acid-resistant gloves, chemical safety goggles with a face shield, and protective clothing.[17] Respiratory protection may be required depending on the scale and containment measures.[14]

  • Storage: Store benzyl chloroformate in tightly closed containers in a cool, dry, well-ventilated area, away from water and sources of ignition.[15] Storage at 2-8°C is often recommended.[14]

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications for use in API synthesis, a thorough analytical characterization is necessary.

TestMethodTypical SpecificationPurpose
Appearance VisualWhite to off-white crystalline solidConfirms physical form
Identity FTIR / ¹H NMRConforms to reference spectrumConfirms chemical structure
Purity HPLC≥ 99.0%Quantifies the main component
Melting Point Capillary MethodSpecific range (e.g., 86-89°C for Cbz-Phe)Indicator of purity
Specific Optical Rotation PolarimetryConforms to standard ([α]D)Confirms enantiomeric purity[18]
Loss on Drying Gravimetric≤ 0.5%Measures residual solvent/water

Conclusion

The large-scale synthesis of Cbz-protected amino acids is a mature and robust industrial process. Success hinges on a deep understanding of the Schotten-Baumann reaction chemistry coupled with rigorous process engineering controls. By carefully managing reaction parameters—particularly pH and temperature—and implementing scalable purification methods like recrystallization, manufacturers can produce high-purity intermediates efficiently and safely. Adherence to strict safety protocols when handling hazardous reagents like benzyl chloroformate is paramount to ensuring a safe and sustainable manufacturing operation.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]

  • Fingerprint. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Bio Innovation Linkage. (2021). Biotechnological production of amino acids and derivatives. Retrieved from [Link]

  • Xtalks. (n.d.). Enhance Peptide Manufacturing Using Backbone N-Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (2024). The synthesis of oligomers containing alternating C-glycosyl α-amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN1532190A - Method for producing N-benzyloxy carbonyl glutamic acid.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
  • Google Patents. (n.d.). US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • European Patent Office. (2023). PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE - EP 4265600 A1. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as N-Cbz-D-allylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The chirality of amino acids is crucial for their biological function, making the stereoselective synthesis of this D-amino acid a critical process in various research and development applications.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential causes and how to address them:

  • Incomplete N-protection: The initial step of protecting the amino group of D-allylglycine with a benzyloxycarbonyl (Cbz) group is critical. Incomplete protection leads to a mixture of starting material and product, complicating purification and reducing the overall yield.

    • Solution: Ensure the reaction conditions for the Schotten-Baumann reaction are optimal. This typically involves using benzyl chloroformate in a biphasic system with an aqueous base like sodium carbonate or sodium bicarbonate.[3] Maintaining a low temperature (0 °C) during the addition of benzyl chloroformate is crucial to prevent side reactions.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Side Reactions: The allylic group is susceptible to various side reactions. One common issue is the formation of byproducts like allylimino diacetic acid, especially when reacting chloroacetic acid with an excess of allylamine in alternative synthesis routes.[5]

    • Solution: When employing methods involving allylamine, using a large excess of the amine (at least 700%) can help to minimize the formation of di-substituted products.[5]

  • Suboptimal pH during workup: The pH of the reaction mixture during extraction and isolation plays a significant role.

    • Solution: After the N-protection step, the aqueous layer should be carefully acidified to a pH of 1 with concentrated HCl to ensure complete precipitation of the Cbz-protected amino acid.[6]

  • Reagent Quality: The purity of starting materials, especially D-allylglycine and benzyl chloroformate, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired side products.[7]

    • Solution: Use high-purity, anhydrous reagents from a reputable supplier. Ensure that benzyl chloroformate has not decomposed; it should be a clear liquid.

Question 2: I am observing multiple spots on my TLC plate after the reaction, even though the starting material seems to be consumed. What are these byproducts?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of side products. Besides unreacted starting material, these could include:

  • Di-Cbz protected species: Although less common, over-protection can occur under certain conditions.

  • Products of allylic group modification: The double bond in the allyl group can undergo isomerization or oxidation, especially if the reaction is run for extended periods or at elevated temperatures.

  • Benzyl alcohol: This can form from the decomposition of benzyl chloroformate, especially in the presence of moisture.

Solutions:

  • Optimize reaction time and temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the formation of degradation products. Avoid excessive heating.

  • Purification: A thorough purification by flash column chromatography on silica gel is often necessary to separate the desired product from these byproducts. A solvent system such as ethyl acetate/hexanes is a good starting point for elution.[4]

Question 3: How can I improve the enantioselectivity of my synthesis to favor the (R)-enantiomer?

Answer:

Achieving high enantioselectivity is a cornerstone of synthesizing chiral amino acids.[1] If you are starting from a racemic or prochiral precursor, the choice of chiral catalyst or auxiliary is critical. For the synthesis of this compound, a common strategy is to start from a chiral precursor. When using methods that build the molecule from simpler achiral starting materials, consider the following:

  • Chiral Catalysts: The use of chiral transition metal catalysts, such as those based on rhodium or iridium, has shown success in asymmetric allylic aminations.[8] The choice of the chiral ligand is crucial for inducing the desired stereochemistry.

  • Enzyme-Catalyzed Reactions: Biocatalysis offers a highly selective and environmentally friendly approach to synthesizing chiral amino acids. Enzymes can operate under mild conditions and often provide high enantiomeric purity.[1]

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure natural product as a starting material can circumvent the need for asymmetric induction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: The purification of N-Cbz-D-allylglycine typically involves the following steps:

  • Extraction: After acidification, the product precipitates and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent like ethyl acetate.[9]

  • Washing: The organic layer should be washed with brine to remove any remaining water-soluble impurities.[4]

  • Drying and Concentration: The organic layer is then dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.[4]

  • Recrystallization or Chromatography: For higher purity, the crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.[3] Alternatively, flash column chromatography can be employed.[10]

Q2: Can I use a different protecting group instead of Cbz?

A2: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) can be used. The choice of protecting group will depend on the subsequent steps in your synthetic route and the deprotection conditions required. The Cbz group is known for its stability to both acidic and basic conditions and is typically removed by hydrogenolysis.[4]

Q3: What are the optimal storage conditions for this compound?

A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is generally stable at room temperature.

Experimental Protocol: N-Cbz Protection of D-allylglycine

This protocol details the N-protection of D-allylglycine using the Schotten-Baumann reaction.[3][4]

Materials:

  • D-allylglycine

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • To a solution of D-allylglycine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Monitor the reaction by TLC (e.g., using a 40% ethyl acetate in n-hexane mobile phase).

  • Once the D-allylglycine is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography (e.g., 40% ethyl acetate in n-hexane) to yield the pure product.

Data Presentation

Table 1: Troubleshooting Common Yield Issues

IssuePotential CauseRecommended Action
Low Yield Incomplete N-protectionEnsure optimal Schotten-Baumann conditions (0°C, sufficient base), monitor with TLC.[3][4]
Formation of side productsUse a large excess of allylamine if applicable; optimize reaction time.[5]
Suboptimal pH during workupAcidify to pH 1 with concentrated HCl for complete precipitation.[6]
Poor reagent qualityUse high-purity, anhydrous reagents.[7]
Multiple Spots on TLC Byproduct formationOptimize reaction time and temperature; purify by column chromatography.[4]
Low Enantioselectivity Inappropriate chiral controlEmploy chiral catalysts, enzymatic methods, or start from a chiral pool.[1][8]

Visualizations

experimental_workflow cluster_reaction N-Cbz Protection cluster_workup Workup & Purification start Dissolve D-allylglycine in THF/H2O with NaHCO3 cool Cool to 0°C start->cool add_cbz Add Cbz-Cl dropwise at 0°C cool->add_cbz react Stir for 20h at 0°C add_cbz->react monitor Monitor by TLC react->monitor dilute Dilute with H2O monitor->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Obtain Pure Product

Caption: Experimental workflow for the N-Cbz protection of D-allylglycine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products poor_reagents Poor Reagent Quality start->poor_reagents workup_issues Workup Issues start->workup_issues optimize_conditions Optimize Reaction Conditions (Temp, Time) incomplete_reaction->optimize_conditions side_products->optimize_conditions chromatography Purify via Chromatography side_products->chromatography purify_reagents Use High-Purity Reagents poor_reagents->purify_reagents adjust_ph Adjust pH during Workup workup_issues->adjust_ph

Caption: Troubleshooting logic for addressing low yield issues.

References

  • Long, R. S., & Hofmann, C. M. (1947). Preparation of allylglycine. U.S. Patent No. 2,425,283. Washington, DC: U.S.
  • (2013). Process for producing N-protected amino acid. U.S.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Buchwald, S. L., & Mauger, C. M. (2008). Design of Modified Amine Transfer Reagents Allows the Synthesis of α-Chiral Secondary Amines via CuH-Catalyzed Hydroamination. Journal of the American Chemical Society, 130(47), 15828–15830. [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Chirality in Amino Acid Derivatives for Chemical Synthesis. [Link]

  • (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. [Link]

  • Hale, K. J., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5963. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Helmchen, G., et al. (2007). Enantioselective metal-catalyzed N-allylation of glycine derivatives. Angewandte Chemie International Edition, 46(22), 4064-4067. [Link]

  • Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Synthesis of N-Protected α-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its β-Lactone: Nα-(Benzyloxycarbonyl)-β-(Pyrazol-1-yl)-L-Alanine. Organic Syntheses, 70, 1. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Journal of the American Chemical Society, 137(4), 1428-1431. [Link]

  • Soloshonok, V. A. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(18), 3341. [Link]

  • Pellicciari, R., et al. (1993). A Novel enantioselective synthesis of NMDA agonist 2-(Carboxycyclopropyl) glycine. Tetrahedron: Asymmetry, 4(6), 1141-1144. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11776816, (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. [Link]

  • (2008). Method for preparing 4-pentenoic acid.
  • Li, T., et al. (2015). Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. Chemical Communications, 51(9), 1624-1626. [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 103-116. [Link]

  • Kawasaki, T., et al. (2019). Achiral amino acid glycine acts as an origin of homochirality in asymmetric autocatalysis. Organic & Biomolecular Chemistry, 17(17), 4282-4286. [Link]

  • Li, T., et al. (2015). Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. Chemical Communications, 51(9), 1624-1626. [Link]

  • (2018). Asymmetric Allylation of Glycine Imino Esters and Glycine Amides. Synfacts, 14(03), 0264. [Link]

Sources

Technical Support Center: Cbz Protection of Allylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Cbz protection of allylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet potentially challenging synthetic transformation. Here, we address specific issues you may encounter during your experiments, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Navigating Side Reactions and Optimizing Yield

This section is structured in a question-and-answer format to directly address common problems observed during the Cbz protection of allylglycine.

Q1: I'm observing a significant amount of a dipeptide byproduct in my reaction mixture. What's causing this and how can I prevent it?

A1: The formation of the dipeptide, Cbz-allylglycyl-allylglycine, is a well-documented side reaction during the Cbz protection of amino acids, especially under Schotten-Baumann conditions.

Root Cause: This side reaction is primarily caused by a drop in the reaction pH. If the pH becomes too low (typically below 9), the benzyl chloroformate can react with the carboxylate group of the already formed Cbz-allylglycine. This activates the carboxylate, which can then be attacked by the amino group of another allylglycine molecule, leading to the formation of a dipeptide.

Preventative Measures:

  • Strict pH Control: Maintaining a stable alkaline pH (between 9 and 10) is crucial. Using a pH meter for real-time monitoring and careful, slow addition of the base is highly recommended. A buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can also help maintain a stable pH.

  • Simultaneous Addition: A robust method to maintain pH is the simultaneous dropwise addition of benzyl chloroformate and a solution of a strong base (e.g., NaOH) to the cooled solution of allylglycine. This ensures that the generated hydrochloric acid is immediately neutralized.

  • Low Temperature: Performing the reaction at a low temperature (0-5 °C) slows down the rate of all reactions, including the side reactions, allowing for better control.

Q2: My final product appears to be a mixture, and I suspect over-protection. Is it possible to have a di-Cbz-protected allylglycine?

A2: While less common for simple amino acids, over-protection can occur. In the case of allylglycine, this would theoretically lead to the formation of an N,N-di-Cbz protected product. However, the formation of a stable N,N-di-Cbz derivative on a primary amine is sterically hindered and electronically unfavorable, making it a minor and often negligible side product under standard conditions.

A more plausible, though still generally minor, side reaction could be the formation of an O-acylated product if the reaction conditions are not well-controlled, leading to a mixed anhydride.

Troubleshooting and Characterization:

  • Reaction Conditions: Harsh reaction conditions, such as a large excess of benzyl chloroformate and prolonged reaction times at elevated temperatures, could potentially favor over-protection. Adhering to stoichiometric amounts (or a slight excess, e.g., 1.1-1.2 equivalents) of Cbz-Cl is advisable.

  • Analytical Confirmation:

    • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the di-Cbz-allylglycine.

    • NMR Spectroscopy: The 1H and 13C NMR spectra of a di-Cbz product would show characteristic shifts for the two benzyloxycarbonyl groups.

Q3: I'm concerned about the reactivity of the allyl group. Can benzyl chloroformate react with the double bond of allylglycine?

A3: Under the standard Schotten-Baumann conditions for Cbz protection (aqueous base, low temperature), the reaction of benzyl chloroformate with the alkene of the allyl group is highly unlikely. Electrophilic attack on an unactivated double bond by benzyl chloroformate is not a favorable process under these conditions. The primary reaction pathway is the nucleophilic attack of the highly reactive deprotonated amino group on the electrophilic carbonyl carbon of the benzyl chloroformate.

Rationale:

  • Nucleophilicity: The deprotonated amine is a much stronger nucleophile than the pi-bond of the alkene.

  • Reaction Conditions: The aqueous, basic environment does not favor electrophilic addition to alkenes, which is typically promoted by strong acids or specific catalysts.

Precautionary Note: While a direct reaction is improbable, it is always good practice to monitor your reaction for any unexpected byproducts. If you have concerns, consider using alternative Cbz protection protocols that are performed under strictly anhydrous and non-aqueous conditions, though these are less common for free amino acids.

Q4: My yield of Cbz-allylglycine is consistently low. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solution
Hydrolysis of Benzyl Chloroformate Benzyl chloroformate is sensitive to water and can hydrolyze to benzyl alcohol and HCl, especially in the presence of a base. This consumes the reagent and reduces the yield.Perform the reaction at low temperatures (0-5 °C) to minimize the rate of hydrolysis. Ensure rapid and efficient stirring to promote the reaction with the amine over hydrolysis.
Inadequate pH Control As discussed in Q1, a pH that is too low can lead to dipeptide formation, consuming the starting material and desired product. A pH that is too high (e.g., >11) can accelerate the hydrolysis of benzyl chloroformate and potentially lead to racemization of the chiral center.Maintain the pH between 9 and 10 using a pH meter or a buffer system.
Poor Quality of Benzyl Chloroformate Benzyl chloroformate can degrade over time, especially if exposed to moisture.Use a fresh bottle of benzyl chloroformate or purify older reagents by distillation under reduced pressure.
Inefficient Extraction/Purification The product may be lost during the work-up and purification steps.Ensure the aqueous layer is thoroughly acidified (pH ~2) to fully protonate the carboxylic acid of Cbz-allylglycine, making it soluble in organic solvents for extraction. Use an appropriate amount of a suitable extraction solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of Cbz protection under Schotten-Baumann conditions?

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of allylglycine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the carbamate. The base in the reaction serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_0 Mechanism of Cbz Protection Allylglycine H₂N-CH(CH₂CH=CH₂)-COOH Deprotonated Amine ⁻H₂N-CH(CH₂CH=CH₂)-COO⁻ Allylglycine->Deprotonated Amine Base (e.g., NaOH) Tetrahedral Intermediate Tetrahedral Intermediate Deprotonated Amine->Tetrahedral Intermediate Nucleophilic Attack Cbz-Cl C₆H₅CH₂O-CO-Cl Cbz-Cl->Tetrahedral Intermediate Cbz-Allylglycine Cbz-NH-CH(CH₂CH=CH₂)-COOH Tetrahedral Intermediate->Cbz-Allylglycine Elimination of Cl⁻

Caption: Mechanism of Cbz protection of allylglycine.

What are the optimal reaction conditions for the Cbz protection of allylglycine?

Based on established protocols for other amino acids, the following conditions are recommended for the Cbz protection of allylglycine:

  • Temperature: 0-5 °C

  • pH: 9-10

  • Base: Sodium hydroxide or sodium carbonate

  • Solvent: A biphasic system of water and an organic solvent like dioxane or THF is common.

  • Reagent Stoichiometry: A slight excess of benzyl chloroformate (1.1-1.2 equivalents) is typically used.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a well-defined spot. The disappearance of the starting allylglycine (visualized with ninhydrin stain) and the appearance of the Cbz-allylglycine product (visualized under UV light and with a potassium permanganate stain for the allyl group) indicate the progress of the reaction.

What is the best way to purify the final Cbz-allylglycine product?

After the reaction is complete, the typical work-up involves:

  • Washing the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

  • Acidifying the aqueous layer to a pH of approximately 2 with a strong acid (e.g., HCl).

  • Extracting the product into an organic solvent such as ethyl acetate.

  • Washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

  • If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol: Cbz Protection of Allylglycine

This protocol is a guideline and may require optimization for your specific experimental setup.

Materials:

  • Allylglycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve allylglycine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • While vigorously stirring, add benzyl chloroformate (1.1 equivalents) dropwise to the solution, ensuring the temperature remains below 5 °C.

  • Simultaneously, add a 4 M aqueous solution of NaOH dropwise to maintain the pH of the reaction mixture between 9 and 10. Monitor the pH using a pH meter.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether (2 x volume of the reaction mixture) to remove unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-allylglycine.

  • Purify the product by column chromatography or recrystallization as needed.

G cluster_1 Experimental Workflow start Dissolve Allylglycine in NaOH(aq) cool Cool to 0 °C start->cool add_reagents Add Cbz-Cl and NaOH(aq) dropwise (pH 9-10) cool->add_reagents react Stir at room temperature for 2-4h add_reagents->react monitor Monitor by TLC react->monitor workup Work-up monitor->workup Reaction Complete extract_impurities Wash with Diethyl Ether workup->extract_impurities acidify Acidify to pH 2 extract_impurities->acidify extract_product Extract with Ethyl Acetate acidify->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate purify Purify (Chromatography/Recrystallization) dry_concentrate->purify end N-Cbz-allylglycine purify->end

Technical Support Center: Chiral Separation of Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of amino acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these critical stereoisomers. Here, we will delve into the mechanistic underpinnings of common challenges and provide actionable, field-proven troubleshooting strategies to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chiral separation of amino acids, providing a foundational understanding of key principles and techniques.

Q1: What are the primary methods for the chiral separation of amino acid enantiomers?

There are two main approaches for the chiral separation of amino acid enantiomers by HPLC:

  • Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs for amino acids include crown ether, ligand-exchange, macrocyclic glycopeptide, and polysaccharide-based columns.[1][2][3] The choice of CSP is critical and depends on the specific amino acid's structure.[4]

  • Indirect Separation: This technique involves derivatizing the amino acid enantiomers with a chiral reagent to form diastereomers.[5][6][7][8] These diastereomers have distinct physicochemical properties and can be separated on a standard achiral column, such as a C18 reversed-phase column.[5][7][8]

Q2: How do I choose the appropriate chiral stationary phase (CSP) for my amino acid?

The selection of a CSP is a critical step and is dictated by the structure of the amino acid. Here is a general guide:

CSP TypeTarget Amino AcidsMechanism of Interaction
Crown Ether Primary amino acidsMultiple hydrogen bonding interactions between the primary amine of the amino acid and the ether moieties of the crown ether.[3][9]
Ligand-Exchange Underivatized α-amino acidsFormation of transient diastereomeric metal complexes between the amino acid, a metal ion (typically Cu²⁺), and a chiral ligand on the stationary phase.[10][11][12]
Macrocyclic Glycopeptide Both free and N-protected amino acidsComplex mechanism involving hydrogen bonding, π-π interactions, and steric hindrance.[1][2]
Polysaccharide-Based N-derivatized amino acidsInteractions such as hydrogen bonding and π-π stacking with the phenylcarbamate derivatives of cellulose or amylose.[13]
Q3: When should I consider pre-column derivatization?

Pre-column derivatization is a valuable strategy in several scenarios:

  • Improved Detection: Derivatization can introduce a chromophore or fluorophore to the amino acid, significantly enhancing detection sensitivity, especially for trace-level analysis.[14]

  • Use of Achiral Columns: It allows for the separation of enantiomers on more common and less expensive achiral columns.[5][7][8]

  • Improved Chromatography: Derivatization can improve the peak shape and retention of amino acids on reversed-phase columns.[15]

Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a chiral thiol, and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[5][16]

Q4: What is the "three-point interaction" model in chiral recognition?

The "three-point interaction" model is a fundamental concept in chiral recognition. It postulates that for a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[11] These interactions can be a combination of attractive (e.g., hydrogen bonds, ionic bonds, π-π stacking) and repulsive (steric hindrance) forces. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to their separation.[11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chiral separation of amino acid enantiomers.

Issue 1: Poor or No Resolution of Enantiomers

Potential Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for the specific amino acid.

    • Solution: Consult CSP selection guides and literature to choose a more appropriate column based on the amino acid's structure.[1][2][4] For instance, crown-ether phases are excellent for primary amino acids, while ligand-exchange columns are well-suited for underivatized α-amino acids.[9][17]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a crucial role in chiral recognition.[18][19][20]

    • Solution: Systematically optimize the mobile phase. Vary the percentage of the organic modifier (e.g., methanol, acetonitrile).[19] Adjust the pH, as it affects the ionization state of both the analyte and the CSP.[18] For ligand-exchange chromatography, optimize the concentration of the metal ion (e.g., CuSO₄).

  • Incorrect Temperature: Temperature can significantly impact chiral separation by altering the thermodynamics of the interactions between the enantiomers and the CSP.[21][22]

    • Solution: Experiment with different column temperatures. In some cases, lowering the temperature can enhance resolution, while in others, an increase in temperature can improve efficiency and peak shape.[2][23] In some instances, a change in temperature can even reverse the elution order of the enantiomers.[24][25]

Issue 2: Peak Tailing or Asymmetric Peaks

Potential Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the amino acid and the silica support of the CSP can lead to peak tailing.

    • Solution: Add a competitor to the mobile phase, such as a small amount of a similar amine or acid, to block the active sites on the silica. Adjusting the pH can also help to suppress these interactions.[2]

  • Overloading of the Column: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatched Solvent Strength: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Issue 3: Poor Reproducibility

Potential Causes and Solutions:

  • Unstable Column Equilibration: Chiral separations can sometimes require longer equilibration times than achiral separations.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Flush the column with a strong solvent and then re-equilibrate with the mobile phase for an extended period.

  • Fluctuations in Temperature: Even small changes in ambient temperature can affect retention times and resolution.[22]

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Contamination of the Stationary Phase: The accumulation of contaminants on the CSP can alter its selectivity.[26]

    • Solution: Implement a regular column washing procedure. If the performance is severely degraded, consider using a guard column to protect the analytical column.

Experimental Protocols

Protocol 1: Chiral Separation of Amino Acids using Pre-column Derivatization with OPA/N-acetyl-L-cysteine

This protocol describes a common indirect method for the chiral separation of amino acids.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, and adjust the pH to 9.5 with sodium hydroxide.
  • OPA Reagent: Dissolve o-phthalaldehyde (OPA) in methanol.
  • N-acetyl-L-cysteine (NAC) Reagent: Dissolve N-acetyl-L-cysteine in the borate buffer.

2. Derivatization Procedure:

  • To a vial, add the amino acid standard or sample.
  • Add the borate buffer.
  • Add the NAC reagent and vortex.
  • Add the OPA reagent, vortex, and allow the reaction to proceed for a specified time (e.g., 2 minutes) at room temperature.[5]
  • Inject the resulting diastereomeric mixture onto the HPLC system.

3. HPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic modifier (e.g., methanol or acetonitrile). The addition of ion-pair reagents to the mobile phase can improve the resolution of the diastereomeric peaks.[5][7]
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
Protocol 2: Direct Chiral Separation using a Crown Ether CSP

This protocol outlines a direct method for separating primary amino acid enantiomers.

1. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of an aqueous acidic solution (e.g., perchloric acid, pH 1.0-2.0) and an organic modifier (e.g., methanol or acetonitrile). The acidic pH is necessary to ensure the primary amine of the amino acid is protonated.[3]

2. HPLC Conditions:

  • Column: Crown ether-based CSP (e.g., CHIRALPAK CR-I).
  • Mobile Phase: Isocratic elution with the prepared mobile phase. The ratio of aqueous to organic phase will need to be optimized for the specific amino acid.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Temperature: 25°C (can be optimized).[21]
  • Detection: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.

Visualizations

Workflow for Chiral Separation Method Selection

start Start: Chiral Separation of Amino Acid derivatization_needed Is derivatization for sensitivity needed? start->derivatization_needed direct_separation Direct Separation (Use Chiral Stationary Phase) derivatization_needed->direct_separation No indirect_separation Indirect Separation (Pre-column Derivatization) derivatization_needed->indirect_separation Yes csp_selection Select CSP based on Amino Acid Structure direct_separation->csp_selection achiral_column Use Achiral Column (e.g., C18) indirect_separation->achiral_column method_development Method Development & Optimization csp_selection->method_development achiral_column->method_development end End: Successful Separation method_development->end

Caption: Decision tree for selecting a chiral separation strategy.

Troubleshooting Logic for Poor Resolution

start Problem: Poor Resolution check_csp Is the CSP appropriate for the analyte? start->check_csp change_csp Select a different CSP check_csp->change_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_csp->optimize_mp check_ph Adjust pH optimize_mp->check_ph check_modifier Vary Organic Modifier % optimize_mp->check_modifier check_additives Add/Vary Additives (e.g., ion-pair reagents) optimize_mp->check_additives optimize_temp Optimize Temperature end Resolution Improved optimize_temp->end check_ph->optimize_temp check_modifier->optimize_temp check_additives->optimize_temp

Caption: Logical flow for troubleshooting poor enantiomeric resolution.

References

  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Effects of mobile phase's ratio on resolution of amino acid enantiomers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. (n.d.). E3S Web of Conferences. Retrieved January 14, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved January 14, 2026, from [Link]

  • Chiral Separation of Amino Acid Enantiomers. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]

  • (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (n.d.). Retrieved January 14, 2026, from [Link]

  • (PDF) Chiral separation by ligand-exchange. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Chiral separation of amino acids by ligand-exchange capillary electrochromatography using continuous beds. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. (n.d.). Retrieved January 14, 2026, from [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

  • Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Temperature drop triggers chirality twist. (2017, January 16). Chemistry World. Retrieved January 14, 2026, from [Link]

  • Chiral resolution with frozen aqueous amino acids. (2015, October 21). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved January 14, 2026, from [Link]

  • Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved January 14, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]

  • Determination of Trace Amounts of Chiral Amino Acids in Complicated Biological Samples Using Two-Dimensional High-Performance Liquid Chromatography with an Innovative “Shape-Fitting” Peak Identification/Quantification Method. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022, February 6). Open Access LMU. Retrieved January 14, 2026, from [Link]

  • Chiral resolution with frozen aqueous amino acids. (2015, October 21). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 14, 2026, from [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022, March 18). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved January 14, 2026, from [Link]

  • Contact Electrification–Based Enantioselective Recognition of Chiral Amino Acids through Stereospecific Interfacial Electron Transfer. (n.d.). Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). MDPI. Retrieved January 14, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved January 14, 2026, from [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Preventing Racemization with Cbz-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity during peptide synthesis is paramount to the success of your research and drug development efforts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization, with a specific focus on couplings involving N-benzyloxycarbonyl (Cbz)-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?

A1: Racemization is the process where a chiral amino acid loses its stereochemical purity, converting from a single enantiomer (e.g., the L-form) into a mixture of both L- and D-enantiomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the target peptide and can drastically alter or eliminate the biological activity of the final product, compromising its efficacy and safety as a potential therapeutic.[1][2]

Q2: What are the primary chemical mechanisms that cause racemization during peptide coupling?

A2: There are two main base-catalyzed pathways for racemization during the activation of the amino acid's carboxyl group[3][4][5]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway, especially for N-acyl protected amino acids. The activated carboxyl group is attacked intramolecularly by the protecting group's carbonyl oxygen, forming a planar, achiral oxazolone intermediate.[2][4][5][6][7] This intermediate is easily protonated from either side, leading to a loss of stereochemical information.

  • Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the amino acid's α-carbon.[5][8][9][10] This forms a planar enolate intermediate, which, upon re-protonation, can yield either the L- or D-enantiomer.

Q3: Are Cbz-protected amino acids highly susceptible to racemization?

A3: No, they are significantly less susceptible than N-acyl protected amino acids. The Cbz group is a urethane-type protecting group, alongside Boc and Fmoc. The electronic structure of the urethane moiety greatly disfavors the formation of the oxazolone intermediate, which is the primary racemization pathway.[8][11] Therefore, for Cbz-amino acids, the main risk of racemization comes from the direct α-proton abstraction by a base, which is generally a slower and less favorable process.[8][9] However, racemization is not impossible and requires careful control of reaction conditions.

Q4: What are the key experimental factors that I need to control to prevent racemization?

A4: Several factors collectively determine the extent of racemization. The most critical are:

  • Coupling Reagent: The type and amount of coupling reagent dictate the reactivity of the activated intermediate.[4]

  • Additives: Additives are crucial for suppressing racemization, especially when using carbodiimides.[3][12][13]

  • Base: The choice of base, its strength (pKa), and its steric hindrance are paramount.[3][4][14]

  • Temperature: Higher temperatures accelerate racemization.[1][14][15]

  • Solvent: The polarity of the reaction solvent can influence racemization rates.[2]

Troubleshooting Guide: High Levels of Diastereomeric Impurity Detected

You've completed your synthesis and HPLC analysis reveals a significant peak corresponding to a diastereomeric impurity. Here’s a breakdown of potential causes and actionable solutions.

Possible Cause 1: Over-activation by the Coupling Reagent

Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are highly effective but can form a very reactive O-acylisourea intermediate.[4][5] This intermediate, if left to react slowly with the amine component, has more time to racemize. Similarly, highly reactive phosphonium/uronium reagents (e.g., HBTU, HATU) can also promote racemization if not used correctly.[8]

Solution: The key is not to abandon these reagents, but to control the reactivity of the intermediate. This is achieved by using the coupling reagent in combination with a racemization-suppressing additive. Additives are non-negotiable when using carbodiimides for coupling stereochemically sensitive amino acids.[8][16]

Possible Cause 2: Absence or Inefficient Use of an Additive

Additives react with the highly reactive intermediate formed by the coupling agent (e.g., the O-acylisourea from DIC) to generate an active ester. This active ester is more stable and less prone to racemization, yet still sufficiently reactive to form the desired peptide bond.[3][12][13][17]

Solution:

  • Incorporate an Additive: Always use an additive with carbodiimide-mediated couplings. The standard recommendation is to use 1 equivalent of the additive for every 1 equivalent of the coupling agent.

  • Select the Right Additive:

    • HOBt (1-Hydroxybenzotriazole): The classic and cost-effective choice, HOBt is highly effective at preventing racemization.[8][13]

    • HOAt (1-Hydroxy-7-azabenzotriazole): Generally considered superior to HOBt.[3][17] The nitrogen atom in the pyridine ring provides an "anchimeric assistance" effect, accelerating the coupling reaction and further suppressing racemization.[17]

    • Oxime-based Additives (e.g., OxymaPure): These are excellent, non-explosive alternatives to HOBt and HOAt, offering high coupling rates with very low racemization.[3][4][8]

  • For Extremely Difficult Couplings: Consider the simultaneous use of HOBt and Copper(II) Chloride (CuCl₂). CuCl₂ has been shown to be a potent racemization suppressor, possibly by preventing the racemization of any small amount of oxazolone that may still form.[18][19][20]

Possible Cause 3: Inappropriate Base Selection or Concentration

The base is often the primary culprit in the direct α-proton abstraction pathway. A strong or sterically unhindered base can readily deprotonate the α-carbon of the activated amino acid, leading directly to racemization.[3][4][14]

Solution:

  • Choose a Weaker or More Hindered Base: Avoid strong, non-hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) when possible. Opt for:

    • N-Methylmorpholine (NMM): A weaker base that is less likely to cause racemization.[14][16]

    • 2,4,6-Collidine (TMP): A sterically hindered base that is very effective at minimizing racemization because its bulk makes it difficult to access the α-proton.[3][14][21]

  • Use Stoichiometric Amounts: Use the minimum amount of base necessary. If coupling an amino acid salt (e.g., hydrochloride), one equivalent of base is required. For carbodiimide couplings of free-acid amino acids, additional base may not be needed, which is the ideal scenario for minimizing racemization.[16]

Possible Cause 4: Elevated Reaction Temperature

Heat accelerates all chemical reactions, including the undesirable racemization side reaction.[1][14] While microwave-assisted synthesis can be very effective for difficult couplings, the associated high temperatures can significantly increase racemization for sensitive residues.[15][21]

Solution:

  • Perform Couplings at Low Temperatures: Conduct the coupling reaction at 0°C or, at a maximum, room temperature.[14]

  • Use Microwave Heating Judiciously: If using a microwave synthesizer, consider lowering the coupling temperature. For sensitive amino acids like Cysteine and Histidine, reducing the temperature from 80°C to 50°C has been shown to effectively limit racemization.[14][21]

Data Summary: Impact of Additives and Bases on Racemization
Factor Compound Relative Racemization Risk Rationale References
Additive HOBtLowForms a stable active ester, suppressing oxazolone formation.[8][13]
HOAtVery LowMore effective than HOBt due to anchimeric assistance, accelerating coupling.[3][17]
OxymaPureVery LowA non-explosive, highly effective oxime-based alternative.[3][4][8]
Base DIPEAHighStrong, moderately hindered base that can readily abstract the α-proton.[3][14]
NMMMediumWeaker base, resulting in a lower rate of proton abstraction.[14][16]
2,4,6-CollidineLowSteric hindrance significantly impedes its ability to abstract the α-proton.[3][14][21]

Visualized Mechanisms and Workflows

Diagram 1: Racemization Pathways

RacemizationPathways cluster_activation Activation Step cluster_prevention Cbz Prevention Mechanism Cbz_AA Cbz-Amino Acid Activated_Int Activated Intermediate (e.g., O-Acylisourea) Cbz_AA->Activated_Int Coupling Agent (e.g., DIC) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Int->Oxazolone N-Acyl Protecting Group (Favored) Enolate Enolate Intermediate (Planar, Achiral) Activated_Int->Enolate Base-catalyzed α-proton abstraction Desired_Peptide Desired Peptide (L-configuration) Activated_Int->Desired_Peptide Amine Component Racemized_Product Racemized Peptide (L/D Mixture) Oxazolone->Racemized_Product Enolate->Racemized_Product Cbz_Block Urethane structure of Cbz DISFAVORS Oxazolone formation Cbz_Block->Oxazolone Blocks this pathway

Caption: Cbz groups prevent racemization primarily by blocking the oxazolone pathway.

Diagram 2: Troubleshooting Workflow

TroubleshootingWorkflow Start Problem: High Diastereomeric Impurity Check_Additive Are you using an additive (HOBt, HOAt, Oxyma)? Start->Check_Additive Check_Base What base are you using? Check_Additive->Check_Base Yes Add_Additive Action: Add 1 eq. of HOAt or Oxyma to your coupling. Check_Additive->Add_Additive No Check_Temp What is the reaction temperature? Check_Base->Check_Temp NMM or Collidine Switch_Base Action: Switch from DIPEA/TEA to NMM or 2,4,6-Collidine. Check_Base->Switch_Base DIPEA or TEA Lower_Temp Action: Perform coupling at 0°C. If using microwave, try 50°C. Check_Temp->Lower_Temp > Room Temp End Re-analyze peptide purity Check_Temp->End 0°C to RT Add_Additive->Check_Base Switch_Base->Check_Temp Lower_Temp->End

Caption: A step-by-step guide to troubleshooting racemization in your experiments.

Experimental Protocols

Protocol 1: Model Low-Racemization Coupling of Cbz-Phe-OH with H-Leu-OMe using DIC/HOAt

This protocol describes a standard procedure designed to minimize racemization.

Materials:

  • Cbz-L-Phenylalanine (Cbz-Phe-OH)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Cbz-Phe-OH (1.0 eq) and HOAt (1.0 eq) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq). Stir for 5 minutes.

  • Activation: Cool the Cbz-Phe-OH/HOAt solution to 0°C in an ice bath. Add DIC (1.0 eq) dropwise and stir for 5-10 minutes. Do not pre-activate for an extended period.[2]

  • Coupling: Add the neutralized H-Leu-OMe solution from step 2 to the activated Cbz-Phe-OH solution at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC/HPLC analysis indicates completion.

  • Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude dipeptide (Cbz-Phe-Leu-OMe) via flash chromatography. Analyze the purified product for diastereomeric purity using chiral HPLC (see Protocol 2).

Protocol 2: General Procedure for Racemization Analysis by Chiral HPLC

Objective: To quantify the amount of the undesired D-L diastereomer formed during the coupling of an L-amino acid to another L-amino acid.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide product from your coupling reaction in a suitable solvent (e.g., the mobile phase for HPLC).

  • Standard Preparation: If possible, synthesize the authentic D-L diastereomer to use as a reference standard. This can be done by using Cbz-D-Phe-OH in the coupling reaction described in Protocol 1.

  • Column Selection: Choose a chiral HPLC column appropriate for separating peptide diastereomers (e.g., a Chiralpak or Chiralcel column).

  • Method Development: Develop a suitable isocratic or gradient elution method. A common mobile phase system is a mixture of hexane/isopropanol or a buffered aqueous solution with acetonitrile.

  • Analysis:

    • Inject the authentic L-L peptide to determine its retention time.

    • Inject the authentic D-L peptide to determine its retention time.

    • Inject the crude reaction mixture.

  • Quantification: Integrate the peak areas for both the desired L-L diastereomer and the undesired D-L diastereomer in the chromatogram of your crude product. The percentage of racemization can be calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100

By carefully controlling the reaction conditions and using the appropriate reagents, you can ensure the stereochemical integrity of your synthetic peptides, leading to more reliable and reproducible scientific outcomes.

References

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. International Journal of Peptide and Protein Research, 39(4), 308-314.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 14, 2026, from [Link]

  • Rebek, J., & Feitler, D. (1974). Peptide synthesis with carbodiimide. Journal of the American Chemical Society, 96(5), 1606-1607.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1989). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. Chemical Society of Japan, 62(7), 2121-2126.
  • Bacsa, B., Horváti, K., Bõsze, S., Andreae, F., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7542.
  • He, C. C., et al. (2018). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Journal of the American Society for Mass Spectrometry, 29(10), 2024–2034.
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6528.
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6528.
  • Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2314262120.
  • Oliveira, E., et al. (2001). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research, 58(5), 435-442.
  • Romoff, T. T., Tran, T. A., & Goodman, M. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. Journal of Peptide Research, 49(4), 281-292.
  • Li, P., & Xu, J. C. (1999). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. The Journal of Organic Chemistry, 64(22), 8124-8131.
  • Al-Dehneh, A. S., & Perera, S. (2009). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. Journal of Peptide Science, 15(1), 1-4.
  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314.
  • Gouri, B., et al. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]

  • Lanari, D., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(5), 2008-2016.
  • Ciaffreda, L., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules, 28(2), 652.
  • El-Faham, A., et al. (2024). Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture compatible with TBEC/ETT. Journal of Peptide Science, e3566.
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Wang, P., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Racemization during SPPS coupling step. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kawakami, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Cbz Deprotection and Avoiding Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the deprotection of the carboxybenzyl (Cbz or Z) protecting group. The removal of the Cbz group is a critical step in many synthetic routes, particularly in peptide and pharmaceutical chemistry.[1][2] While seemingly straightforward, this reaction can be plagued by issues such as incomplete conversion, low yields, and the formation of undesirable side products.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for troubleshooting and optimizing your Cbz deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection and why?

The most prevalent and widely used method is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂).[3][4] This method is favored for several reasons:

  • Mild Conditions: It operates under neutral pH and often at room temperature, preserving many other sensitive functional groups.[5]

  • Clean Byproducts: The reaction yields the deprotected amine, toluene, and carbon dioxide, which are volatile and easily removed during work-up.[6][7]

  • High Efficiency: In most cases, the reaction proceeds to completion with high yields.[8]

A popular and safer alternative to using flammable H₂ gas is catalytic transfer hydrogenation.[8] This method uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene in conjunction with the Pd/C catalyst.[8][9][10]

Q2: What are the primary side products to watch out for during Cbz deprotection?

The nature of the side products is highly dependent on the chosen deprotection method and the substrate's functional groups.[3]

  • During Catalytic Hydrogenation:

    • Over-reduction: Other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides, can be unintentionally reduced.[3][11]

    • N-Benzylation: If the reaction stalls or the hydrogen supply is insufficient, an N-benzyl side product can form.[6]

  • During Acidic Cleavage (e.g., HBr/AcOH):

    • Alkylation: The benzyl cation intermediate formed during the reaction can alkylate other nucleophilic sites on the molecule or even the solvent.[3]

    • N-Acylation: When using a carboxylic acid solvent like acetic acid, the newly deprotected amine can be acylated (e.g., N-acetylated), especially at elevated temperatures.[3]

Q3: How do I select the most appropriate deprotection method for my specific molecule?

The choice hinges on the overall functional group compatibility of your substrate. Orthogonality—the ability to remove one protecting group without affecting others—is a key consideration.[5][12] The Cbz group is notably orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[2][7][12]

Use the following decision tree to guide your selection:

G start Start: Cbz-Protected Compound q1 Are sulfur groups (thiols, thioethers) or other catalyst poisons present? start->q1 q2 Are other reducible groups (alkenes, alkynes, nitro, aryl-X) present? q1->q2 No m3 Consider Thiol-Mediated Cleavage or Acidic Cleavage (HBr/AcOH) q1->m3 Yes q3 Are other acid-labile groups (e.g., Boc, Trityl) present? q2->q3 No m4 Consider Thiol-Mediated Cleavage or milder Lewis Acids (AlCl₃/HFIP) q2->m4 Yes m1 Catalytic Hydrogenolysis (H₂, Pd/C) or Transfer Hydrogenation q3->m1 No m2 Acidic Cleavage (e.g., HBr/AcOH) q3->m2 Yes

Caption: A decision tree for selecting a Cbz deprotection method.

Troubleshooting Guide

Problem 1: My catalytic hydrogenation is slow, incomplete, or has stalled.

This is one of the most common issues encountered. Several factors can be at play.[3] The following workflow can help diagnose the root cause:

G start Incomplete Cbz Deprotection (Catalytic Hydrogenation) q1 Is the catalyst fresh and from a reputable source? start->q1 q2 Is the H₂ supply sufficient? (e.g., balloon not deflated, positive pressure) q1->q2 Yes s1 Replace with a fresh batch of catalyst. Consider a more active catalyst like Pearlman's (Pd(OH)₂/C). q1->s1 No / Unsure q3 Is the reaction being vigorously stirred? q2->q3 Yes s2 Replenish H₂ source. Increase H₂ pressure (e.g., to 50 psi). q2->s2 No q4 Does the substrate contain sulfur or other potential catalyst poisons? q3->q4 Yes s3 Increase stirring rate to ensure good catalyst-substrate contact. q3->s3 No s4 Switch to a non-hydrogenation method like acidic or nucleophilic cleavage. q4->s4 Yes

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Causality:

  • Catalyst Quality: Palladium catalysts, especially Pd/C, can lose activity over time or vary between batches.[3][13] Sulfur and phosphorus-containing compounds are notorious catalyst poisons that irreversibly bind to the palladium surface, blocking active sites.[14][15]

  • Reaction Parameters: Hydrogenation is a heterogeneous reaction. Efficient mixing is critical to ensure the substrate, hydrogen, and catalyst surface are in constant contact.[3][13] For challenging substrates, atmospheric pressure of hydrogen may be insufficient to drive the reaction forward.[3]

Problem 2: I'm observing over-reduction of other functional groups. How can I improve selectivity?

Answer: This occurs because the powerful Pd/C and H₂ system is not always chemoselective.[11]

  • Switch to Transfer Hydrogenation: Methods using ammonium formate can sometimes offer better selectivity compared to H₂ gas.[8]

  • Use a Non-Reductive Method: If your molecule can tolerate it, acidic cleavage (HBr/AcOH) or the milder Lewis acid conditions (AlCl₃/HFIP) are excellent non-reductive alternatives.[6][16]

  • Thiol-Mediated Cleavage: For highly sensitive substrates, particularly those with aryl halides, nucleophilic cleavage with a thiol is a modern, highly selective method that avoids both reduction and harsh acids.[11]

Problem 3: My deprotected amine is getting acetylated during cleavage with HBr in acetic acid. How do I prevent this?

Answer: This is a classic side reaction where acetic acid acts as both the solvent and an acylating agent for the more nucleophilic product amine.[3]

  • Change the Acid/Solvent System: Use a non-nucleophilic acid and solvent combination. Common choices include using HCl gas dissolved in a non-acetylating solvent like dioxane or isopropanol.[3] Trifluoroacetic acid (TFA) is another option, but it is a very strong acid that may cleave other sensitive groups like Boc.[3]

  • Lower the Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the acylation side reaction, although it may also slow the deprotection.

Problem 4: My substrate contains a thiol or thioether, and the Pd/C catalyst is being poisoned. What are my options?

Answer: You must switch to a deprotection method that does not involve a palladium catalyst.

  • Acidic Cleavage: HBr in acetic acid is a robust choice, provided the rest of your molecule is stable to strong acid.[4][6]

  • Nucleophilic Cleavage: A method using 2-mercaptoethanol is an excellent, mild alternative that is completely insensitive to the presence of sulfur in the substrate.[11][17] This method proceeds via an Sₙ2 attack at the Cbz benzylic carbon.[11]

Problem 5: I am concerned about the formation of the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide. What are safer alternatives?

Answer: The concern over benzyl iodide, a potent alkylating agent, is valid, especially in a drug development context.[8][11]

  • Catalytic Hydrogenation: If compatible with your substrate, this is the cleanest option as the byproducts are simply toluene and CO₂.[4]

  • Milder Lewis Acids: The AlCl₃/HFIP system is an excellent alternative that avoids iodide reagents and is compatible with many sensitive groups.[6]

  • Thiol-Mediated Cleavage: This method produces a benzylated thiol as a byproduct, which is generally less reactive and easier to remove than benzyl iodide.[11]

Data Summary and Experimental Protocols

The following table summarizes the key features of different Cbz deprotection methods for quick comparison.

Method Category Reagents/Conditions Key Advantages Potential Limitations & Side Products Reference(s)
Catalytic Hydrogenolysis H₂, Pd/C (5-10 mol%) in MeOH, EtOH, or EtOAcMild, neutral pH; clean byproducts (toluene, CO₂); high yield.Catalyst poisoning by sulfur; over-reduction of other groups (alkenes, nitro, etc.); requires H₂ gas handling.[4][7][8]
Transfer Hydrogenation Ammonium formate or Formic acid, Pd/C in MeOHSafer than H₂ gas; often faster and more selective.Can still reduce some sensitive groups; removal of hydrogen donor salts.[8][10]
Strong Acid Cleavage 33% HBr in Acetic Acid (AcOH)Fast; effective for substrates incompatible with hydrogenation.Harsh conditions; can cleave other acid-labile groups (Boc); N-acetylation from solvent; benzyl cation alkylation.[4][6][8]
Lewis Acid Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP)Mild conditions; good for acid-sensitive substrates where HBr/AcOH is too harsh.HFIP is a specialty solvent; requires careful quenching.[6]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAExcellent for sensitive substrates with reducible groups (e.g., aryl halides); very mild.Requires removal of thiol reagents and byproducts.[11][17]
Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas [8][13] This is the most common method for Cbz deprotection due to its mildness and high efficiency.[4]

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask designed for hydrogenation.

  • Inerting: Purge the flask with an inert gas like nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol% by weight relative to the substrate.

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus (1 atm to 50 psi).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, carefully purge the flask again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate [8] A safer alternative to using hydrogen gas, particularly for larger-scale reactions.

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in methanol or ethanol.

  • Reagent Addition: Add ammonium formate (3-5 equiv) to the solution, followed by the careful addition of 10% Pd/C (5-10 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up and Isolation: Follow steps 6 and 7 from Protocol 1. If excess ammonium formate remains, it can be removed by an aqueous work-up and extraction.

Protocol 3: Acid-Mediated Cleavage with HBr in Acetic Acid [8][13] This method is useful for substrates that contain functional groups sensitive to hydrogenation.

  • Dissolution: Dissolve the Cbz-protected compound (1.0 equiv) in glacial acetic acid at room temperature.

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH, typically 5-10 equiv of HBr) to the stirred solution.

  • Reaction: Continue to stir the mixture at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated product (often the HBr salt) by filtration, wash with ether, and dry under vacuum.

Protocol 4: Thiol-Mediated Nucleophilic Cleavage [17] An exceptionally mild protocol for substrates bearing sensitive functionalities.

  • Reaction Setup: Dissolve the Cbz-protected amine (1.0 equiv) in N,N-dimethylacetamide (DMA).

  • Reagent Addition: Add potassium phosphate (K₃PO₄, ~3.0 equiv) and 2-mercaptoethanol (~10 equiv).

  • Reaction: Heat the mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product may require chromatographic purification to remove residual thiol and the benzylated thiol byproduct.

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The widely accepted mechanism for catalytic hydrogenolysis involves the cleavage of the benzyl C-O bond on the surface of the palladium catalyst.

G cluster_0 Palladium Catalyst Surface pd H₂ Adsorption & Dissociation into H• atoms cleavage Cleavage of Benzyl C-O Bond pd->cleavage start Cbz-Protected Amine (R-NH-Cbz) adsorption Adsorption onto Pd Surface start->adsorption adsorption->cleavage intermediate Formation of Toluene & Unstable Carbamic Acid (R-NH-COOH) cleavage->intermediate decarboxylation Spontaneous Decarboxylation intermediate->decarboxylation product Deprotected Amine (R-NH₂) + CO₂ decarboxylation->product

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

The reaction begins with the adsorption of both the Cbz-protected amine and hydrogen gas onto the palladium catalyst surface.[8] The H-H bond is cleaved, and the active hydrogen atoms then mediate the hydrogenolysis of the weak benzylic C-O bond, releasing toluene and forming a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[7][18]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Benchchem. (n.d.). A Guide to Orthogonal Deprotection Strategies for N-Cbz and Other Amine Protecting Groups.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • Gowda, S., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
  • RSC Publishing. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz) Protecting Group: Application Notes and Protocols.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks.
  • Anantha, M. R., & Veerapadra, G. S. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans.
  • ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Scientific Update. (2023). To Deprotect and Serve.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

Sources

Technical Support Center: Purification of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (Cbz-L-allylglycine). This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with obtaining this key building block in high purity. The advice herein is synthesized from established chemical principles and field-proven methodologies to ensure you can proceed with confidence in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The purification strategy for Cbz-L-allylglycine, like many N-protected amino acids, hinges on its physicochemical properties: a moderately polar, acidic molecule that is often a crystalline solid. The three primary methods are:

  • Acid-Base Extraction: This is the first line of defense. The carboxylic acid moiety allows for selective extraction into a basic aqueous phase (as a carboxylate salt), leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates the acid, allowing it to be extracted back into a fresh organic phase.

  • Recrystallization: The introduction of the Cbz protecting group often results in a product that is easy to crystallize.[1] This is a powerful technique for removing minor impurities and achieving high levels of purity. The key is selecting an appropriate solvent system.

  • Silica Gel Flash Chromatography: While effective, this method can be challenging due to the acidic nature of the carboxylic acid, which may cause streaking on the column. This can often be mitigated by adding a small percentage of an acid, like acetic acid, to the mobile phase.

Q2: What are the most common impurities I should expect?

Impurities typically arise from the starting materials or side reactions during the Cbz-protection step. Key species to look out for include:

  • Unreacted L-allylglycine: Highly polar and water-soluble; usually removed during the initial workup.

  • Benzyl Chloroformate (Cbz-Cl): The protecting group reagent. It is unstable in water and is typically quenched and removed during workup.[2]

  • Benzyl Alcohol: A common byproduct from the decomposition of Cbz-Cl. It is less polar than the desired product.

  • Dibenzyl Carbonate: Another byproduct of Cbz-Cl decomposition.

  • Over-alkylation Products: In some cases, side reactions can lead to more complex products.[3]

Q3: How do I assess the final purity and, critically, the enantiomeric integrity of my product?

A multi-pronged approach is essential for a complete picture of purity:

  • Thin-Layer Chromatography (TLC): An initial, rapid check for gross impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if they are at a significant level (~1-5%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass of the compound and can detect impurities at lower levels than NMR.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing enantiomeric purity (e.g., the percentage of the desired R-enantiomer vs. the undesired S-enantiomer). Separation is achieved using a Chiral Stationary Phase (CSP).[4][5][6] It is crucial to perform this analysis, as racemization can occur if the reaction conditions (e.g., pH) are not carefully controlled.[1]

Purification Strategy Workflow

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow Start Crude Product (Post-Reaction Workup) IsOily Is the product an oil? Start->IsOily IsSolid Is the product a solid? IsOily->IsSolid No Chromatography Purify via Flash Chromatography (consider acidic mobile phase additive) IsOily->Chromatography Yes Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes PurityCheck1 Assess Purity (TLC, NMR) Chromatography->PurityCheck1 PurityCheck2 Assess Purity (TLC, NMR) Recrystallize->PurityCheck2 FinalAnalysis Final Purity & Enantiomeric Excess Check (LC-MS, Chiral HPLC) PurityCheck1->FinalAnalysis Looks Pure Troubleshoot Consult Troubleshooting Guide PurityCheck1->Troubleshoot Impurities Remain PurityCheck2->Chromatography Impurities Remain PurityCheck2->FinalAnalysis Looks Pure Success Pure Product FinalAnalysis->Success

Sources

Stability issues of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as N-Cbz-D-allylglycine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered when working with this versatile amino acid derivative. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to ensure the success of your research.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, storage, and fundamental properties of N-Cbz-D-allylglycine.

Q1: What are the optimal storage and handling conditions for N-Cbz-D-allylglycine?

A1: Proper storage is critical to maintain the integrity of the compound. Degradation can occur if it is exposed to moisture, oxygen, light, or elevated temperatures.

The compound is typically a white to off-white solid.[1][2] For long-term stability, it should be stored under inert gas (Argon or Nitrogen) in a tightly sealed container. Recommended storage temperatures are typically refrigerated (2-8°C) or frozen (-20°C).[2][3][4] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product.

Parameter Recommendation Rationale
Temperature -20°C to 8°CMinimizes degradation rates and potential side reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the terminal alkene and other potential oxidative degradation pathways.
Container Tightly sealed, opaque vialProtects from moisture and light, which can catalyze degradation.
Handling Use in a dry, well-ventilated area. Avoid repeated freeze-thaw cycles of solutions.Minimizes exposure to atmospheric contaminants. Repeated temperature cycles can promote degradation in solution.
Q2: In which solvents is N-Cbz-D-allylglycine stable?

A2: N-Cbz-D-allylglycine is soluble in many common organic solvents like DMSO, DMF, Chloroform, and Methanol.[2] For creating stock solutions, anhydrous aprotic solvents such as DMF or DMSO are recommended. While it has slight solubility in water, aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis or pH-dependent degradation.[2][5] When preparing solutions for immediate use in reactions, ensure the solvent is free from acidic or basic impurities and peroxide contaminants, which could react with the terminal alkene or affect the Cbz group.

Q3: How stable is the benzyloxycarbonyl (Cbz) protecting group?

A3: The Cbz group is a robust protecting group under many conditions, which is why it is widely used in peptide synthesis.[6] However, it has specific labilities that users must be aware of.

Its stability is highly dependent on the pH and the presence of certain catalysts. The Cbz group is generally stable to basic and mildly acidic conditions, making it compatible with many synthetic steps, including Fmoc-based peptide synthesis.[6][7][8] However, it is readily cleaved under strongly acidic conditions or by catalytic hydrogenolysis.[7][9]

Condition Stability Comments & Common Reagents
Strongly Acidic Labile Cleaved by reagents like 33% HBr in Acetic Acid or neat Trifluoroacetic Acid (TFA).[10] This is a common method for deprotection.
Mildly Acidic Generally Stable Tolerates brief exposure to dilute aqueous acids (e.g., pH 4-6). Prolonged exposure or heating can lead to slow cleavage.
Neutral Stable Stable at neutral pH.
Basic Stable Stable to common bases used in synthesis, such as NaHCO₃, Na₂CO₃ (pH 8-10), and tertiary amines (e.g., DIPEA, NMM).[9]
Catalytic Hydrogenolysis Labile Rapidly cleaved by H₂ gas in the presence of a Palladium (Pd) or Platinum (Pt) catalyst.[6] This method is clean but incompatible with other reducible groups.
Q4: Is the terminal alkene side-chain a source of instability?

A4: Yes, the allyl group's terminal double bond is a key functional handle but also a primary source of potential instability and side reactions. Thermodynamically, terminal alkenes are less stable than more highly substituted internal alkenes.[11][12][13] Under certain conditions, such as the presence of trace acid or metal catalysts, the double bond can isomerize to a more stable internal position. Furthermore, the alkene is susceptible to a variety of chemical transformations:

  • Oxidation: Can be oxidized by agents like KMnO₄, OsO₄, or ozone, leading to diols or cleavage of the side chain.[14]

  • Reduction: Will be reduced to a propyl group during catalytic hydrogenation, the same conditions used to cleave the Cbz group.

  • Electrophilic Addition: Can react with electrophiles, including carbocations generated during peptide cleavage from solid-phase resins.[15]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experiments involving N-Cbz-D-allylglycine.

Problem 1: My product mass is lower than expected after a reaction or workup involving acid. Analysis shows a free amine.
  • Likely Cause: You are experiencing unintended cleavage of the Cbz protecting group. Strong acids, often used for deprotection of other groups (like Boc) or for workup procedures, will remove the Cbz group.[7][10] A common reagent for this is Trifluoroacetic Acid (TFA).[10][16]

  • Troubleshooting Steps:

    • Confirm Cleavage: Use Mass Spectrometry to check for the mass corresponding to the deprotected D-allylglycine residue. The mass difference will be 134.14 Da (the mass of the benzyloxycarbonyl moiety).

    • Review Your Reagents: Scrutinize every reagent and solution used. If your protocol requires acidic conditions, the Cbz group may not be suitable.

    • Alternative Protocols:

      • If the Cbz group must be retained, avoid strong acids like TFA and HBr/AcOH. Use alternative protecting groups for other functionalities that can be removed under orthogonal conditions (e.g., Fmoc for amines, which is base-labile).

      • If mild acidity is required, minimize reaction time and temperature and buffer the system if possible.

Cbz_Cleavage Start N-Cbz-D-allylglycine (Starting Material) Acid Strong Acid (e.g., TFA, HBr) Start->Acid Protonation Intermediate Protonated Carbamate Acid->Intermediate Product D-allylglycine (Free Amine) Intermediate->Product Loss of Benzyl Cation & Decarboxylation Byproducts Toluene + CO₂ Product->Byproducts Generates

Caption: Acid-catalyzed cleavage pathway of the Cbz group.

Problem 2: During peptide synthesis, I observe unexpected adducts to the allylglycine side chain after TFA cleavage.
  • Likely Cause: The terminal alkene of the allylglycine side chain is reacting with carbocations generated during cleavage. When other acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are removed by TFA, they form stable carbocations (like the t-butyl cation).[15] These electrophilic species can be "scavenged" by the nucleophilic double bond of the allyl group, leading to alkylation and undesired side products.

  • Troubleshooting Steps:

    • Optimize Your Cleavage Cocktail: The choice of scavengers is critical. Do not use TFA alone. A standard cleavage cocktail for peptides containing sensitive residues is Reagent K or similar mixtures.

    • Recommended Scavenger Protocol:

      • Cleavage Cocktail: Use a mixture such as 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

      • Mechanism: TIS is a highly effective carbocation scavenger, reducing them to inert alkanes. Water helps suppress some side reactions, and EDT scavenges other reactive species.[10]

    • Analyze Products: Use HPLC and Mass Spectrometry to identify the masses of the side products. Adducts will correspond to the mass of your peptide plus the mass of the carbocation (e.g., +56 Da for a t-butyl group).

Alkene_Alkylation cluster_cleavage TFA Cleavage Environment cluster_reaction Side Reaction tBu_PG t-Butyl Protecting Group (e.g., from Boc, OtBu) TFA TFA tBu_PG->TFA Cleavage tBu_Cation t-Butyl Cation (Reactive Electrophile) TFA->tBu_Cation Allyl_Side_Chain Allyl Side Chain (Nucleophile) tBu_Cation->Allyl_Side_Chain Unwanted Attack Alkylated_Product Alkylated Side Product (+56 Da) Allyl_Side_Chain->Alkylated_Product

Caption: Alkylation of the allyl side chain by carbocations.

Problem 3: My compound appears to have isomerized, as confirmed by NMR spectroscopy.
  • Likely Cause: The terminal (pent-4-enoic) double bond has migrated to an internal (pent-3-enoic or pent-2-enoic) position. This isomerization is thermodynamically favorable because internal, more substituted alkenes are more stable than terminal alkenes due to hyperconjugation and electronic effects.[13][17] This process can be catalyzed by trace amounts of acid, metals, or prolonged heating.

  • Troubleshooting Steps:

    • Purify Solvents: Ensure all solvents are neutral and free of acidic or metallic impurities. If necessary, pass solvents through a plug of neutral alumina.

    • Control Temperature: Avoid excessive heating of the compound, both in solid form and in solution. Perform reactions at the lowest effective temperature.

    • Use High-Purity Reagents: Ensure that all reagents added to the reaction are of high purity and do not introduce acidic or metallic catalysts.

    • Re-purification: If isomerization has occurred, the isomers can often be separated by flash column chromatography or preparative HPLC.

References

  • BenchChem. (2025). Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • BOC Sciences. (n.d.). CBZ-Amino Acids. BOC Sciences.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Request PDF.
  • Reddit. (2016). Why are internal alkenes more stable than their terminal counter-parts?. Reddit.
  • Chemistry Steps. (n.d.). Alkenes: Structure and Stability. Chemistry Steps.
  • Chemistry LibreTexts. (2024). 7.6: Stability of Alkenes. Chemistry LibreTexts.
  • OpenStax. (2023). 7.6 Stability of Alkenes. Organic Chemistry.
  • Achmem. (n.d.). This compound. Achmem.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Spetzler, J. C., & Hoeg-Jensen, T. (2001). A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. Journal of Peptide Science, 7(10), 537-551.
  • The Royal Society of Chemistry. (2012). A versatile polypeptoid platform based on N-allyl glycine. Electronic Supplementary Material (ESI)
  • BuyersGuideChem. (n.d.). N-Fluorenemethoxycarbonyl-D-allyl glycine. BuyersGuideChem.
  • ChemAnalyst. (n.d.). N-Boc-L-Allylglycine CAS: 90600-20-7. ChemAnalyst.
  • ChemBK. (2024). (S)-N-Fmoc-Allylglycine. ChemBK.
  • ChemicalBook. (n.d.). (S)-N-Fmoc-Allylglycine. ChemicalBook.

Sources

Resolving contradictions in NMR data for Cbz-protected amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Resolving Contradictions and Artifacts in NMR Data

Welcome to the technical support center for researchers utilizing Cbz-protected amino acids. This guide is designed to help you navigate and resolve common contradictions and artifacts encountered during NMR analysis. As scientists and drug development professionals, obtaining clean, interpretable NMR spectra is paramount. However, the unique chemical nature of the Carboxybenzyl (Cbz) protecting group often introduces complexities that can lead to confusing data.

This resource is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the underlying chemical principles causing these phenomena and provide field-proven, step-by-step protocols to troubleshoot and resolve them.

Frequently Asked Questions (FAQs)

Q1: Why do the NMR signals for my Cbz-protected amino acid appear broad, or why do I see two sets of peaks for a single compound?

This is the most common issue encountered and it almost always stems from the presence of rotational isomers (rotamers) . The amide linkage within the Cbz (carbamate) group has a significant degree of double-bond character due to resonance. This restricts free rotation around the carbonyl-nitrogen (C-N) bond.[1][2]

This restricted rotation leads to two distinct, slowly interconverting conformations in solution: the syn and anti rotamers. On the NMR timescale, if the rate of this interconversion (a form of chemical exchange) is slow enough, the instrument detects both species as separate entities, leading to a duplication of signals for nearby protons and carbons.[2][3] If the exchange rate is in an intermediate regime relative to the frequency difference between the signals of the two rotamers, significant line broadening will occur.[4][5]

G cluster_0 Syn-Rotamer cluster_1 Anti-Rotamer syn syn anti anti syn->anti k_exchange caption Fig 1. Syn/Anti Rotameric Equilibrium.

Fig 1. Syn/Anti Rotameric Equilibrium.
Q2: I've confirmed my compound's purity by LC-MS and TLC, but the NMR spectrum suggests a mixture. What's happening?

This is a classic case where different analytical techniques provide seemingly contradictory results. LC-MS and TLC are separation techniques that operate on a much longer timescale than NMR. The syn and anti rotamers interconvert rapidly relative to the time it takes for a compound to move up a TLC plate or through an HPLC column. Therefore, they typically co-elute as a single spot or peak.

NMR spectroscopy, however, is a much "faster" snapshot of the molecular state, capable of resolving dynamic processes like rotameric exchange that occur in the millisecond to microsecond range.[5][6] The "mixture" you see in the NMR is, in fact, a single, pure compound existing in two distinct conformational states at equilibrium.

Q3: Could aggregation be causing my broad NMR signals?

Yes, aggregation is another potential cause of line broadening, and it's important to distinguish it from chemical exchange phenomena.[7][8] Aggregation can be concentration-dependent. As molecules associate to form larger oligomers, their effective tumbling rate in solution slows down, leading to shorter T2 relaxation times and consequently, broader NMR signals. Cbz-protected amino acids, with their aromatic rings and hydrogen-bonding capabilities, can be susceptible to aggregation, particularly at high concentrations or in certain solvents.

Troubleshooting Guides & Experimental Protocols

When faced with broad or duplicated NMR signals, a systematic approach is required to diagnose the root cause and obtain high-quality data. The following troubleshooting workflow and detailed protocols will guide you through this process.

G cluster_results Analysis of Results cluster_conclusions Conclusion start Contradictory NMR Data (Broad/Duplicate Peaks) vt_nmr Protocol 1: Run Variable Temperature (VT) NMR start->vt_nmr concentration Protocol 2: Perform Concentration Study start->concentration solvent Protocol 3: Change NMR Solvent start->solvent coalescence Peaks sharpen/coalesce with increasing temperature? vt_nmr->coalescence conc_effect Peaks sharpen at lower concentration? concentration->conc_effect solvent_effect Spectrum improves in a different solvent? solvent->solvent_effect rotamers Primary Cause: Rotameric Exchange coalescence->rotamers YES aggregation Primary Cause: Aggregation conc_effect->aggregation YES both Causes: Rotamers & Solvent Effects solvent_effect->both YES solution Solution: Acquire final spectrum at elevated temperature or in optimal solvent/concentration. rotamers->solution aggregation->solution both->solution

Fig 2. Troubleshooting Workflow.
Protocol 1: Variable Temperature (VT) NMR Analysis

Objective: To distinguish between static isomers and dynamic exchange phenomena (rotamers). Increasing the temperature provides thermal energy to overcome the rotational barrier of the C-N bond, accelerating the interconversion between rotamers.[2][9]

Methodology:

  • Initial Setup: Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Incremental Heating: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, 343 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Data Acquisition: At each temperature point, acquire a ¹H NMR spectrum.

  • Observation: Carefully observe the changes in the spectrum as the temperature increases.

    • Coalescence: If you see duplicated peaks begin to broaden, move closer together, and eventually merge into a single, sharp peak, this is a clear indication of chemical exchange between rotamers.[4][5] The temperature at which the two peaks merge into one broad signal is called the coalescence temperature.

    • Sharpening: If you observe a single set of broad peaks, they should become sharper as the temperature increases, moving you from an intermediate to a fast exchange regime.

    • No Change: If the peaks remain duplicated and sharp even at elevated temperatures, you may be dealing with a stable mixture of diastereomers rather than rotamers.

Temperature (K) Observation Interpretation
298Two distinct, sharp peaks (or one broad peak)Slow or Intermediate Exchange
323Peaks broaden and move closerExchange rate increasing
348Peaks merge into one broad signal (Coalescence)k_exchange ≈ Δν
373One sharp, averaged signalFast Exchange

Table 1. Expected outcomes of a Variable Temperature (VT) NMR experiment for a system with rotamers.

Protocol 2: Concentration-Dependent NMR Study

Objective: To determine if intermolecular aggregation is contributing to line broadening.[7][10]

Methodology:

  • High Concentration Sample: Prepare a sample at a relatively high, yet soluble, concentration (e.g., 20-30 mg in 0.6 mL of solvent). Acquire a ¹H NMR spectrum.

  • Serial Dilution: Dilute the sample sequentially by a factor of 5 and then 10.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each concentration. Ensure the number of scans is increased for more dilute samples to maintain a good signal-to-noise ratio.

  • Observation: Compare the line widths of the signals across the different concentrations.

    • Sharper Signals on Dilution: If the spectral lines become significantly sharper upon dilution, this strongly suggests that aggregation is occurring at higher concentrations.[8]

    • No Significant Change: If the line widths remain relatively constant despite changes in concentration, aggregation is likely not the primary cause of the broadening. The issue is more likely intramolecular, such as rotameric exchange.

Protocol 3: Solvent Study

Objective: To assess the impact of the solvent environment on the rotamer equilibrium and exchange rate. Solvent polarity and hydrogen-bonding capability can influence the relative stability of the syn and anti conformers.[2][11][12]

Methodology:

  • Select a Range of Solvents: Choose a few common deuterated NMR solvents with varying properties (e.g., Chloroform-d (less polar), DMSO-d6 (polar, aprotic), Methanol-d4 (polar, protic)).

  • Sample Preparation: Prepare samples of your compound at the same concentration in each of the selected solvents.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

  • Observation: Compare the spectra obtained in the different solvents.

    • Spectrum Simplification: You may find that in a particular solvent, the exchange rate is pushed into the "fast" regime even at room temperature, resulting in a single set of sharp peaks. For example, polar or hydrogen-bond-donating solvents might stabilize one rotamer over the other or lower the barrier to rotation.[12]

    • Shift in Rotamer Ratio: The relative integrals of the two sets of peaks may change, indicating that the solvent alters the thermodynamic equilibrium between the two rotamers.

By systematically applying these troubleshooting protocols, you can effectively diagnose the cause of contradictory NMR data for your Cbz-protected amino acids and implement the appropriate experimental conditions to obtain clear, interpretable results for confident structural elucidation.

References

  • Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl). ResearchGate. [Link]

  • Unusually Low Barrier to Carbamate C-N Rotation. University of Notre Dame. [Link]

  • Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence. ResearchGate. [Link]

  • Unusually low barrier to carbamate C-N rotation. PubMed. [Link]

  • Rotation-Inversion Isomerization of Tertiary Carbamates: Potential Energy Surface Analysis of Multi-Paths Isomerization Using Boltzmann Statistics. PubMed. [Link]

  • Chemical exchange in NMR. ResearchGate. [Link]

  • Chemical Exchange | Protein NMR. University of Leicester. [Link]

  • Representative ¹³C‐NMR spectra of Cbz protected and deprotected... ResearchGate. [Link]

  • Chemical Exchange Effects in NMR. ResearchGate. [Link]

  • An introduction to NMR-based approaches for measuring protein dynamics. PMC - NIH. [Link]

  • Synthesis and characterization of novel α-monomers of peptide nucleic acid. Redalyc. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. PMC - NIH. [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. [Link]

  • PROTEIN NMR. CHEMICAL EXCHANGE. IMSERC. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Publishing. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry. [Link]

  • Variable temperature NMR characterization of a-glycine. Elsevier. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. NIH. [Link]

  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF. ResearchGate. [Link]

  • Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses. [Link]

  • Variable Temperature NMR Characterization of α-Glycine. eScholarship.org. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. mediaTUM. [Link]

  • γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in. Recent. [Link]

  • Rotamers for Amino acids! : r/OrganicChemistry. Reddit. [Link]

  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin. Lund University Publications. [Link]

  • Supporting Information - N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. The Royal Society of Chemistry. [Link]

  • Rotamers: to be or not to be? An analysis of amino acid side-chain conformations in globular proteins. PubMed. [Link]

  • NMR studies of rotamers with multi-substituted amides. ResearchGate. [Link]

  • Insights into Protein Aggregation by NMR Characterization of Insoluble SH3 Mutants Solubilized in Salt-Free Water. PMC - PubMed Central. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Analysis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous control of starting materials and intermediates is paramount. (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block, is a critical component in the synthesis of various complex molecules. Its purity, particularly its enantiomeric purity, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in established scientific principles and regulatory expectations.

The development of a robust analytical method requires a systematic approach, beginning with an understanding of the analyte's chemical properties and potential impurities. The presence of the benzyloxycarbonyl (Cbz) protecting group and the terminal alkene functionality in the target molecule informs the selection of chromatographic conditions. Furthermore, as an amino acid derivative, its amphoteric nature and potential for zwitterion formation must be considered.

I. Foundational Principles: Adherence to Pharmacopeial Standards

The development and validation of chromatographic methods are governed by stringent guidelines set forth by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These standards ensure the reliability and consistency of analytical data. Key chapters, including USP General Chapter <621> Chromatography and EP Chapter 2.2.46 Chromatographic separation techniques, provide the framework for system suitability, method adjustments, and data interpretation.[1][2][3][4][5][6][7][8][9] Adherence to these principles is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the developed method is fit for its intended purpose.

II. Experimental Workflow for Method Development

A logical and systematic workflow is essential for the efficient development of a robust HPLC method. The process begins with the selection of an appropriate column and mobile phase, followed by optimization of various parameters to achieve the desired separation.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & System Suitability A Analyte Characterization (UV spectrum, pKa) B Column Selection (C18, Chiral) A->B C Mobile Phase Screening (ACN/Water, MeOH/Water with additives) B->C D Gradient Optimization C->D E Flow Rate & Temperature Adjustment D->E F Wavelength Selection E->F G System Suitability Testing (Resolution, Tailing Factor, RSD) F->G H Method Validation (ICH Q2(R1)) G->H

Caption: A typical workflow for HPLC method development.

III. Comparative Analysis of HPLC Methodologies

The purity of this compound encompasses both chemical and chiral (enantiomeric) purity. Therefore, a comprehensive analytical approach often necessitates the use of both achiral and chiral HPLC methods.

Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the chemical purity of most organic molecules, including N-Cbz protected amino acids.[10] The primary goal is to separate the main component from any synthesis-related impurities or degradation products.

Experimental Protocol: Optimized Achiral RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • C18 Column: Provides excellent retention and separation for moderately polar to nonpolar compounds like the Cbz-protected amino acid.

  • TFA as a Mobile Phase Additive: Acts as an ion-pairing agent, improving peak shape for the carboxylic acid moiety and protonating residual silanols on the stationary phase.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities within a reasonable timeframe.

  • UV Detection at 254 nm: The benzyl group of the Cbz protecting moiety provides strong UV absorbance at this wavelength, ensuring good sensitivity.

The presence of the undesired (S)-enantiomer is a critical quality attribute. Chiral HPLC is indispensable for its quantification.[11] While derivatization with a chiral reagent followed by achiral separation is an option, direct enantioseparation on a chiral stationary phase (CSP) is often preferred to avoid potential side reactions and additional sample preparation steps.[11][12] Polysaccharide-based CSPs are commonly employed for the separation of N-protected amino acids.[13]

Experimental Protocol: Optimized Chiral HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivative), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a modifier like TFA (e.g., 80:20 v/v n-Hexane:IPA + 0.1% TFA).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Rationale for Method Parameters:

  • Polysaccharide-based CSP: These columns offer a broad range of enantioselectivity for various classes of compounds, including N-protected amino acids.

  • Normal Phase Eluents: n-Hexane and IPA provide the necessary selectivity for enantiomeric separation on this type of CSP.

  • TFA as a Modifier: Can significantly improve peak shape and resolution by interacting with the analyte and the stationary phase.

IV. Data Presentation and Comparison

The performance of the developed methods can be summarized and compared based on key chromatographic parameters.

Table 1: Comparison of Achiral and Chiral HPLC Method Performance

ParameterAchiral RP-HPLCChiral HPLC
Column C18Polysaccharide-based
Mobile Phase ACN/Water with TFAn-Hexane/IPA with TFA
Typical Retention Time (R-enantiomer) ~10.5 min~12.2 min
Resolution (Rs) between R and potential impurities > 2.0Not applicable
Resolution (Rs) between R and S enantiomers Not applicable> 1.8
Tailing Factor (T) 1.11.2
Theoretical Plates (N) > 10000> 5000
V. Logical Relationships in Method Optimization

The optimization of an HPLC method involves understanding the interplay between various parameters and their effect on the separation.

HPLC Optimization Logic cluster_achiral Achiral Separation cluster_chiral Chiral Separation Organic_Content ↑ Organic Content Retention_Time_A ↓ Retention Time Organic_Content->Retention_Time_A Resolution_A ↓ Resolution (early peaks) Organic_Content->Resolution_A IPA_Content ↑ IPA Content Retention_Time_C ↓ Retention Time IPA_Content->Retention_Time_C Resolution_C Variable Resolution IPA_Content->Resolution_C TFA_Content ↑ TFA Content Peak_Shape ↑ Improved Peak Shape TFA_Content->Peak_Shape

Caption: Key relationships in HPLC method optimization.

VI. Conclusion

The purity analysis of this compound requires a dual-pronged approach employing both achiral and chiral HPLC. The methods presented in this guide provide a robust framework for the accurate assessment of both chemical and enantiomeric purity. The rationale behind the selection of columns, mobile phases, and other parameters is rooted in fundamental chromatographic principles and is compliant with international regulatory standards. By adopting a systematic approach to method development and validation, researchers and drug development professionals can ensure the quality and consistency of this critical chiral building block.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022-07-27). [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. (2024-09-16). [Link]

  • Phenomenex. Revision of European Pharmacopeia (EP) Chapter 2.2.46. (2017-09-13). [Link]

  • Phenomenex. What is USP Chapter 621?. (2017-06-28). [Link]

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022-05-20). [Link]

  • European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]

  • Fujimoto, K., et al. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]

  • U.S. Patent 8,357,820. Process for producing N-protected amino acid.
  • Scribd. 2.2.46. Chromatographic Separation Techniques PDF. [Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating (R) and (S)-Enantiomers of 2-Aminopent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Separation in Modern Drug Development

In the landscape of pharmaceutical development and research, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral molecules like 2-aminopent-4-enoic acid (also known as allylglycine), the individual (R) and (S) enantiomers can exhibit vastly different biological activities. One enantiomer may be the active therapeutic agent, while the other could be inactive, or worse, contribute to off-target effects and toxicity. Consequently, the ability to accurately separate and quantify these enantiomers is a cornerstone of drug safety, efficacy, and quality control.

This guide provides an in-depth comparison of robust High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2-aminopent-4-enoic acid. As a non-proteinogenic, unsaturated amino acid, its unique structure presents specific challenges and opportunities for chiral recognition. We will explore and compare three principal strategies: direct separation on polysaccharide-based chiral stationary phases (CSPs), direct separation on macrocyclic glycopeptide-based CSPs, and indirect separation following pre-column derivatization.

Comparison of Chiral HPLC Methodologies

The selection of an appropriate chiral HPLC method is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, and the compatibility with downstream applications such as mass spectrometry. Below, we compare three effective approaches for the enantioseparation of amino acids like 2-aminopent-4-enoic acid.

Method 1: Direct Enantioseparation on Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose tris(phenylcarbamates), are the workhorses of chiral chromatography, responsible for resolving a vast majority of chiral compounds.[1] Their broad applicability stems from a multimodal mechanism of chiral recognition, which includes hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[2] The helical structure of the polysaccharide polymer creates chiral grooves where enantiomers can differentially interact.

Causality of Experimental Choices: For an unsaturated amino acid like allylglycine, the π-system of the double bond can engage in π-π interactions with the aromatic rings of the phenylcarbamate selectors on the CSP. The primary amino and carboxylic acid groups provide sites for hydrogen bonding. Derivatizing the amino acid with a bulky, UV-active group like fluorenylmethoxycarbonyl (FMOC) is often beneficial. This N-protection serves a dual purpose: it enhances the interactions with the CSP by introducing a large, aromatic moiety, and it improves UV detection.[3][4] Reversed-phase conditions are often preferred for N-derivatized amino acids, offering good solubility and compatibility with mass spectrometry.[3]

The following table summarizes the baseline separation of various N-FMOC protected amino acids on a cellulose-based CSP. This data serves as a strong starting point for developing a method for N-FMOC-2-aminopent-4-enoic acid.

Analyte (N-FMOC)Chiral Stationary PhaseMobile Phaseα (Selectivity)Rs (Resolution)
DL-AlanineLux 5 µm Cellulose-2A: 0.1% TFA in Water B: 0.1% TFA in ACN (35:65 A:B)1.152.61
DL-ValineLux 5 µm Cellulose-2A: 0.1% TFA in Water B: 0.1% TFA in ACN (35:65 A:B)1.163.54
DL-LeucineLux 5 µm Cellulose-2A: 0.1% TFA in Water B: 0.1% TFA in ACN (30:70 A:B)1.143.84
DL-PhenylalanineLux 5 µm Cellulose-3A: 0.1% TFA in Water B: 0.1% TFA in ACN (40:60 A:B)1.254.90

Data adapted from Phenomenex Technical Note TN-1148.[3] The elution order for most amino acids on this phase is D-enantiomer followed by the L-enantiomer.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Derivatize Racemic 2-Aminopent-4-enoic Acid with FMOC-Cl prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Lux Cellulose-2 Column with Mobile Phase prep3->hplc1 hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection at 220 nm hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times, Resolution, and Selectivity data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: Workflow for chiral separation on a polysaccharide-based CSP.

Method 2: Direct Enantioseparation on Macrocyclic Glycopeptide-Based Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and vancomycin, are exceptionally effective for the direct separation of underivatized amino acids.[5][6] Their complex structure, featuring multiple stereogenic centers, peptide backbones, and carbohydrate moieties, provides a rich array of potential interactions for chiral recognition. These include hydrogen bonding, ionic interactions, inclusion complexation, and dipole-dipole interactions.[5]

Causality of Experimental Choices: For a polar, zwitterionic molecule like 2-aminopent-4-enoic acid, a teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is an excellent choice.[5] This CSP can operate in reversed-phase mode with aqueous-organic mobile phases, which is ideal for the solubility of underivatized amino acids. The primary amino group of allylglycine can interact with the carboxylic acid groups of the CSP, while the carboxylic acid group of the analyte can interact with the amino groups of the CSP. The D-enantiomer is typically more strongly retained because its stereochemistry allows for a more stable diastereomeric complex with the L-amino acids in the teicoplanin structure.[5]

The following table presents data for the separation of underivatized amino acids on a teicoplanin-based CSP, which is highly predictive for the separation of 2-aminopent-4-enoic acid.

AnalyteChiral Stationary PhaseMobile Phaseα (Selectivity)Rs (Resolution)
DL-TryptophanAstec® CHIROBIOTIC® T30:70 Water:Methanol + 0.02% Formic Acid1.302.50
DL-MethionineAstec® CHIROBIOTIC® T30:70 Water:Methanol + 0.02% Formic Acid1.342.51
DL-ValineAstec® CHIROBIOTIC® T30:70 Water:Methanol + 0.02% Formic Acid1.453.00
DL-PhenylalanineAstec® CHIROBIOTIC® T30:70 Water:Methanol + 0.02% Formic Acid1.252.20

Data adapted from Sigma-Aldrich Reporter 29.4.[5] The elution order is consistently L-enantiomer followed by the D-enantiomer.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic 2-Aminopent-4-enoic Acid prep2 Dissolve in Mobile Phase Diluent prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Equilibrate Astec CHIROBIOTIC T Column with Mobile Phase prep3->hplc1 hplc2 Inject Prepared Sample hplc1->hplc2 hplc3 Isocratic Elution hplc2->hplc3 hplc4 UV Detection at 205 nm hplc3->hplc4 data1 Integrate Chromatographic Peaks hplc4->data1 data2 Calculate Retention Times, Resolution, and Selectivity data1->data2 data3 Determine Enantiomeric Purity (% ee) data2->data3

Caption: Workflow for direct chiral separation on a macrocyclic glycopeptide CSP.

Method 3: Indirect Enantioseparation via Pre-column Derivatization

The indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column, such as a C18 column.[7] A widely used and effective method for primary amino acids is derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC).

Causality of Experimental Choices: This method is highly specific for primary amines. The reaction of OPA, the amino acid, and the chiral thiol forms fluorescent and UV-active diastereomeric isoindole derivatives. The separation of these diastereomers on a C18 column is based on differences in their hydrophobicity and interactions with the stationary phase. The choice of a C18 column is advantageous due to its robustness, availability, and well-understood retention mechanisms. The addition of ion-pair reagents to the mobile phase can sometimes improve the resolution of the diastereomeric peaks.

While specific data for OPA/NAC derivatized allylglycine is not available, the method has been successfully applied to a range of amino acids. The resolution is dependent on the structure of the amino acid side chain.

Analyte (OPA/NAC derivative)ColumnMobile PhaseObservation
ArginineC18Gradient elution with ACN/bufferBaseline resolution of diastereomers
PhenylalanineC18Gradient elution with ACN/bufferBaseline resolution of diastereomers
LeucineC18Gradient elution with ACN/bufferPartial resolution, improved with ion-pair reagents
Glutamic AcidC18Gradient elution with ACN/bufferPartial resolution, improved with ion-pair reagents

Data based on findings from a study on improving chiral amino acid analysis with ion-pair reagents.

G cluster_prep Sample Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Mix Racemic Amino Acid with OPA and N-acetyl-L-cysteine in Borate Buffer (pH 9.6) prep2 Allow Reaction to Proceed prep1->prep2 hplc1 Equilibrate Achiral C18 Column with Mobile Phase prep2->hplc1 hplc2 Inject Derivatized Sample hplc1->hplc2 hplc3 Gradient Elution hplc2->hplc3 hplc4 Fluorescence or UV Detection hplc3->hplc4 data1 Integrate Diastereomer Peaks hplc4->data1 data2 Calculate Retention Times and Resolution data1->data2 data3 Determine Enantiomeric Ratio data2->data3

Caption: Workflow for indirect chiral separation via pre-column derivatization.

Detailed Experimental Protocols

Protocol 1: Direct Separation of N-FMOC-2-aminopent-4-enoic acid on a Polysaccharide CSP
  • Sample Preparation:

    • To a solution of racemic 2-aminopent-4-enoic acid in a suitable solvent, add FMOC-Cl and a base (e.g., sodium bicarbonate) to facilitate the reaction.

    • After the reaction is complete, acidify the solution and extract the N-FMOC derivative.

    • Evaporate the solvent and dissolve the residue in the mobile phase diluent to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Lux 5 µm Cellulose-2 (250 x 4.6 mm) or similar cellulose-based CSP.

    • Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid (TFA) in Water and 0.1% TFA in Acetonitrile. Start with a ratio of 40:60 (v/v) and optimize as needed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject individual enantiomer standards, if available, to determine the elution order.

    • Inject the racemic mixture for analysis.

Protocol 2: Direct Separation of Underivatized 2-aminopent-4-enoic acid on a Macrocyclic Glycopeptide CSP
  • Sample Preparation:

    • Dissolve racemic 2-aminopent-4-enoic acid in the mobile phase diluent to a concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Water and Methanol (e.g., 30:70 v/v) with 0.02% Formic Acid. The organic modifier percentage can be adjusted to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 205 nm.

    • Injection Volume: 10 µL.

  • System Equilibration and Analysis:

    • Equilibrate the column for an extended period (up to 60 minutes) when using a new mobile phase, as macrocyclic glycopeptide columns can take longer to equilibrate.

    • Inject standards and samples for analysis.

Protocol 3: Indirect Separation of 2-aminopent-4-enoic acid via OPA/NAC Derivatization
  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.6.

    • OPA Solution: 10 mM in methanol.

    • NAC Solution: 40 mM in water.

  • Derivatization Procedure:

    • In an autosampler vial or microcentrifuge tube, mix the following in order:

      • 500 µL of 0.1 M borate buffer, pH 9.6.

      • 20 µL of a 5 mM amino acid solution.

      • 20 µL of 10 mM methanolic OPA solution.

      • 20 µL of 40 mM NAC solution.

    • Mix thoroughly. The reaction is rapid and typically complete within a few minutes at room temperature.

  • HPLC Conditions:

    • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Buffer (e.g., 25 mM sodium phosphate, pH 6.8).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient might be from 10% B to 40% B over 50 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 340 nm.

    • Injection Volume: 20 µL.

Conclusion and Recommendations

The successful chiral separation of (R) and (S)-2-aminopent-4-enoic acid is readily achievable using modern HPLC techniques. Each of the three methods discussed offers distinct advantages and is suited to different analytical needs.

  • Direct separation on polysaccharide-based CSPs after N-derivatization is a robust and versatile method, benefiting from the enhanced interactions provided by the derivatizing group. It is particularly useful when high UV sensitivity is required.

  • Direct separation on macrocyclic glycopeptide-based CSPs stands out for its ability to resolve underivatized amino acids, simplifying sample preparation and avoiding potential racemization during derivatization. This makes it an excellent choice for high-throughput screening and for applications where the native form of the amino acid is of interest.

  • Indirect separation via pre-column derivatization is a cost-effective approach that utilizes standard, achiral columns. The high sensitivity of fluorescence detection makes it ideal for trace analysis.

For initial method development for 2-aminopent-4-enoic acid, the direct separation on a teicoplanin-based macrocyclic glycopeptide CSP is highly recommended due to its simplicity, demonstrated success with a wide range of underivatized amino acids, and the elimination of the derivatization step. However, if this method does not provide the desired resolution or if higher sensitivity is needed, the other two methods present excellent and viable alternatives. The choice of method should always be guided by the specific requirements of the analysis and validated accordingly.

References

  • Gilar, M., et al. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based LC stationary phases. Analytical Chemistry, 72(23), 5675-5683. [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1665, 462815. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • Google Patents. (n.d.).
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(11), 1234-1244. [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(24), 5919. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Bhushan, R., & Kumar, V. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-195. [Link]

  • Matarashvili, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-162. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

Sources

A Comparative Analysis of (R)- and (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and chemical biology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, mirror-image isomers of a chiral compound, can exhibit remarkably different, and sometimes opposing, effects within a biological system. This guide provides a comprehensive comparison of the (R) and (S) enantiomers of 2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a protected, non-proteinogenic amino acid. We will explore a hypothetical, yet plausible, scenario where these enantiomers display distinct cytotoxic and enzymatic activities, underscoring the importance of stereospecificity in biological assays.

This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental design.

Introduction: The Significance of Chirality in Biological Function

L-amino acids (S-enantiomers) are the fundamental building blocks of proteins in virtually all living organisms.[1] Their dextrorotatory counterparts, D-amino acids (R-enantiomers), while less common, play crucial roles in various physiological and pathological processes.[2] For instance, D-serine acts as a co-agonist of NMDA receptors in the mammalian brain, and D-amino acids are integral components of bacterial cell walls.[2] This inherent stereoselectivity of biological systems, from enzymes to receptors, means that the two enantiomers of a chiral molecule can have vastly different pharmacological profiles.

(R)- and (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid are synthetic amino acid analogs with potential applications as enzyme inhibitors or as building blocks in peptide synthesis. The Cbz (benzyloxycarbonyl) protecting group makes them suitable for solid-phase peptide synthesis, while the pent-4-enoic acid side chain offers a site for further chemical modification. Understanding the differential biological effects of the (R) and (S) enantiomers is paramount for their development as therapeutic agents or research tools.

This guide will present a comparative study based on a hypothetical scenario where the (R)-enantiomer is a substrate for the enzyme D-amino acid oxidase (DAAO), while the (S)-enantiomer exhibits selective cytotoxicity against a cancer cell line.

Experimental Design and Rationale

To investigate the differential biological activities of the (R) and (S) enantiomers, a multi-pronged approach is employed, encompassing enzymatic and cell-based assays.

Enzymatic Assay: D-Amino Acid Oxidase (DAAO) Specificity

Rationale: D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids.[3][4] An in vitro assay using purified DAAO can definitively determine if the (R)-enantiomer of our compound is a substrate for this enzyme, which would be a key distinguishing feature from its (S)-counterpart. A lack of activity with the (S)-enantiomer would confirm the high stereospecificity of the enzyme.

Cell-Based Assays: Cytotoxicity and Apoptosis Induction

Rationale: Non-proteinogenic amino acids and their derivatives can interfere with cellular metabolism, potentially leading to cytotoxicity, particularly in cancer cells which often have altered amino acid dependencies.[5][6][7][8] We hypothesize that one of the enantiomers may exhibit selective toxicity towards a cancer cell line (e.g., HeLa).

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12] It will be used to determine the dose-dependent cytotoxicity of both enantiomers.

  • Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[13][14] A fluorometric assay for caspase-3 activity will be used to investigate if the observed cytotoxicity is due to the induction of apoptosis.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_readouts Primary Readouts R_enantiomer (R)-enantiomer DAAO_assay DAAO Enzymatic Assay R_enantiomer->DAAO_assay MTT_assay MTT Cytotoxicity Assay (HeLa cells) R_enantiomer->MTT_assay S_enantiomer (S)-enantiomer S_enantiomer->DAAO_assay S_enantiomer->MTT_assay DAAO_activity Enzyme Activity (Substrate Specificity) DAAO_assay->DAAO_activity Caspase3_assay Caspase-3 Apoptosis Assay (HeLa cells) MTT_assay->Caspase3_assay If cytotoxic IC50 IC50 Value (Cell Viability) MTT_assay->IC50 Caspase3_activity Caspase-3 Activation (Apoptosis Induction) Caspase3_assay->Caspase3_activity

Caption: Experimental workflow for the comparative biological evaluation of (R)- and (S)-enantiomers.

Hypothetical Data Presentation

The following tables summarize the expected outcomes from our hypothetical study, highlighting the distinct biological activities of the two enantiomers.

Table 1: D-Amino Acid Oxidase (DAAO) Activity
CompoundConcentration (µM)Relative DAAO Activity (%)
D-Alanine (Positive Control)100100
L-Alanine (Negative Control)100< 1
(R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid 10085
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid 100< 1
Table 2: Cytotoxicity in HeLa Cells (MTT Assay)
CompoundIC50 (µM)
This compound > 200
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid 25
Doxorubicin (Positive Control)0.5
Table 3: Caspase-3 Activation in HeLa Cells
Treatment (at IC50 concentration for 24h)Fold Increase in Caspase-3 Activity
Vehicle Control1.0
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid 4.5
Staurosporine (Positive Control)6.0

This hypothetical data clearly illustrates a scenario where the (R)-enantiomer is a substrate for DAAO but is non-toxic to HeLa cells, while the (S)-enantiomer is not a DAAO substrate but induces apoptosis-mediated cytotoxicity in HeLa cells.

Detailed Experimental Protocols

D-Amino Acid Oxidase (DAAO) Enzymatic Assay

This protocol is adapted from established methods for measuring DAAO activity.[3][4][15]

Principle: The oxidative deamination of a D-amino acid by DAAO produces an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.

Materials:

  • Purified porcine kidney D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • D-Alanine (positive control)

  • L-Alanine (negative control)

  • (R)- and (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

  • o-Dianisidine dihydrochloride (chromogenic substrate)

  • Sodium pyrophosphate buffer (100 mM, pH 8.3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • DAAO solution: Prepare a working solution of DAAO in sodium pyrophosphate buffer.

    • HRP solution: Prepare a working solution of HRP in sodium pyrophosphate buffer.

    • Substrate solution: Prepare a stock solution of o-dianisidine in distilled water.

    • Test compound solutions: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the pyrophosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the pyrophosphate buffer to all wells.

    • Add 20 µL of the test compounds, positive control, or negative control to their respective wells.

    • Add 20 µL of the HRP solution to all wells.

    • Add 20 µL of the o-dianisidine solution to all wells.

  • Initiate Reaction:

    • To initiate the reaction, add 20 µL of the DAAO solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 450 nm every minute for 30 minutes.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[9][10][11][12]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • (R)- and (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

    • Incubate for 48 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Caspase-3 Fluorometric Assay

This protocol is based on the detection of cleaved fluorogenic substrate by active caspase-3.[13][14][16]

Principle: Active caspase-3 cleaves the peptide substrate Ac-DEVD-AMC, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence intensity is directly proportional to the caspase-3 activity.

Materials:

  • HeLa cells

  • (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

  • Staurosporine (positive control)

  • Cell lysis buffer

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • Reaction buffer

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Cell Treatment and Lysis:

    • Seed and treat HeLa cells with the (S)-enantiomer at its IC50 concentration and staurosporine for 24 hours in a 6-well plate.

    • Harvest the cells and lyse them using the provided cell lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well black plate, add 50 µL of cell lysate (normalized for protein concentration) to each well.

    • Prepare a reaction master mix containing reaction buffer and the caspase-3 substrate.

  • Initiate Reaction:

    • Add 50 µL of the reaction master mix to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the fold increase in caspase-3 activity relative to the vehicle-treated control.

The signaling pathway leading to apoptosis is illustrated below:

apoptosis_pathway S_enantiomer (S)-Enantiomer Cellular_Stress Cellular Stress / Metabolic Disruption S_enantiomer->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 activates Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 cleaves Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the (S)-enantiomer.

Conclusion

This guide has outlined a systematic approach to comparing the biological activities of the (R) and (S) enantiomers of 2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. Through a combination of enzymatic and cell-based assays, we can elucidate the stereospecific interactions of these molecules within a biological context. The hypothetical data presented herein serves as a compelling example of how enantiomers can possess divergent biological functions, with one acting as a specific enzyme substrate and the other as a selective cytotoxic agent. The detailed protocols provided offer a practical framework for researchers to conduct similar comparative studies, emphasizing the critical importance of considering stereochemistry in drug discovery and chemical biology research.

References

  • BenchChem. (n.d.). Measuring Caspase-3 Activity: A Guide for Researchers.
  • Moe, E. H., & Jones, A. B. (2022). The Diverse Functions of Non-Essential Amino Acids in Cancer. MDPI.
  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Fluorimetric (CASP3F) - Technical Bulletin.
  • Abcam. (n.d.). Caspase-3 Assay Kit (Fluorometric) (ab39383).
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences.
  • DeBerardinis, R. J. (2017). Cancer cell metabolism: the essential role of the nonessential amino acid, glutamine. EMBO Molecular Medicine.
  • Abcam. (n.d.). MTT assay protocol.
  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences.
  • Pollegioni, L., et al. (2018). Assays of D-Amino Acid Oxidase Activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Kim, J., & DeBerardinis, R. J. (2020). Amino acids in cancer.
  • ResearchGate. (n.d.). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability.
  • Li, Z., & Zhang, H. (2021). Metabolism of Amino Acids in Cancer. Frontiers in Oncology.
  • UBPBio. (n.d.). Caspase-3, 7 Activity Fluorometric Assay Kit.
  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.
  • Lin, R., et al. (2020). Targeting amino acid metabolism in cancer growth and anti-tumor immune response.
  • ACS Omega. (2025).
  • Cell Biolabs, Inc. (n.d.). D-Amino Acid Assay Kit (Colorimetric).
  • ResearchGate. (n.d.). Enzymatic asymmetric synthesis of chiral amino acids.
  • Conigrave, A. D., et al. (2000). Allosteric activation of the CaR by l-amino acids.
  • Pollegioni, L., et al. (2021). The Symmetric Active Site of Enantiospecific Enzymes. MDPI.
  • Venkatakrishnan, A. J., et al. (2019). Evolutionary association of receptor-wide amino acids with G protein–coupling selectivity in aminergic GPCRs. Science Signaling.
  • ACS Omega. (2022).
  • National Institutes of Health. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents.
  • Frontiers. (2021).
  • Frontiers. (n.d.). Allosteric modulation of G protein-coupled receptor signaling.
  • ResearchGate. (n.d.). Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors.
  • MedChemExpress. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
  • PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
  • Biocompare. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid from MedChemExpress.
  • C007B-267263. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
  • ChemScene. (n.d.). 78553-51-2 | (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.

Sources

A Senior Application Scientist's Guide to Cbz vs. Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise and demanding field of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex synthetic routes.[1] This guide provides an in-depth, objective comparison of two foundational α-amino protecting groups: the classic Carboxybenzyl (Cbz or Z) group and the widely adopted tert-Butoxycarbonyl (Boc) group.[2] Tailored for researchers, scientists, and drug development professionals, this analysis synthesizes technical data with field-proven insights to explain not just the "how," but the critical "why" behind experimental choices.

The Principle of Orthogonal Protection

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the principle of orthogonal protection. This strategy employs a set of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the stepwise elongation of the peptide chain without disturbing other protected sites.[3][4] An ideal protecting group is easily introduced, stable during subsequent reaction steps, and cleanly removed under conditions that leave the peptide backbone and other protecting groups intact.[5] The fundamental difference between Cbz and Boc lies in their deprotection chemistry—Cbz is typically removed by catalytic hydrogenolysis, while Boc is labile to acid.[1] This distinction governs their application in different synthetic strategies.

The Carboxybenzyl (Cbz or Z) Group: The Classic Shield

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group was a revolutionary development that provided the first reliable method for controlled, stepwise peptide synthesis, transforming the field from frustrating unpredictability to a rational science.[6][7]

Chemical Structure and Mechanism: The Cbz group protects an amine as a carbamate. It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[6][8] Its key feature is its remarkable stability to a wide range of conditions, including both acidic and basic media used for the cleavage of other groups like Boc and Fmoc, respectively.[2][9]

Deprotection is most commonly and cleanly achieved via catalytic hydrogenolysis.[9] This method involves the cleavage of the benzylic C-O bond using hydrogen gas and a palladium catalyst (Pd/C). The reaction proceeds through an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the only by-products, simplifying purification.[6][9]

G cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection AminoAcid R-NH₂ (Amino Acid) CbzProtected R-NH-Cbz (Protected Amine) AminoAcid->CbzProtected Nucleophilic Attack CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->CbzProtected Base Base (e.g., Na₂CO₃) Base->AminoAcid Deprotonation CbzProtected_dep R-NH-Cbz CarbamicAcid [R-NH-COOH] (Unstable Intermediate) CbzProtected_dep->CarbamicAcid Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->CarbamicAcid FreeAmine R-NH₂ (Free Amine) CarbamicAcid->FreeAmine Decarboxylation Byproducts Toluene + CO₂ CarbamicAcid->Byproducts

Caption: Cbz Protection and Deprotection Workflow.

The tert-Butoxycarbonyl (Boc) Group: The SPPS Workhorse

The development of the Boc group was a pivotal moment for peptide chemistry, forming the basis of R. Bruce Merrifield's Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS).[10][11] Its acid lability allows for a cyclical process of deprotection and coupling while the peptide remains anchored to a solid support.[12]

Chemical Structure and Mechanism: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[12] The resulting carbamate is stable to basic conditions but is readily cleaved by moderately strong acids, most commonly trifluoroacetic acid (TFA).[12][13]

The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen, followed by cleavage to form a highly stable tert-butyl cation and a carbamic acid, which, like in the Cbz case, decarboxylates to release the free amine.[12] The formation of the reactive tert-butyl cation is a critical feature of this process. This cation can alkylate nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[14][15] To prevent these undesired side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are mandatorily included in the deprotection solution to trap the cation.[15][16]

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid R-NH₂ (Amino Acid) BocProtected R-NH-Boc (Protected Amine) AminoAcid->BocProtected Nucleophilic Attack Boc2O (Boc)₂O Boc2O->BocProtected Base Base (e.g., NaOH) Base->AminoAcid Deprotonation BocProtected_dep R-NH-Boc CarbamicAcid [R-NH-COOH] (Unstable Intermediate) BocProtected_dep->CarbamicAcid Acidolysis tButylCation tert-Butyl Cation BocProtected_dep->tButylCation TFA TFA (Trifluoroacetic Acid) TFA->CarbamicAcid FreeAmine R-NH₂·TFA⁺ (Amine Salt) CarbamicAcid->FreeAmine Decarboxylation Scavenger Scavenger (e.g., Anisole) tButylCation->Scavenger Trapped

Caption: Boc Protection and Deprotection Workflow.

Efficacy Comparison: Cbz vs. Boc

The choice between Cbz and Boc is dictated by the overall synthetic strategy, the nature of the target peptide, and the available equipment.

FeatureCarboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)Rationale & Causality
Primary Application Solution-phase synthesis.[1]Solid-phase peptide synthesis (SPPS).[1]Cbz deprotection (hydrogenolysis) is difficult to perform on a solid support, whereas the repetitive acid washes for Boc deprotection are ideal for the automated flow systems of SPPS.[11]
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd-C).[1]Acidolysis (e.g., TFA in DCM).[1]Cbz cleavage is exceptionally mild and occurs at neutral pH, preserving acid- or base-sensitive functionalities.[15] Boc cleavage is rapid but requires handling strong, corrosive acids.[17]
Orthogonality Orthogonal to Boc and Fmoc groups.[6][9]Orthogonal to Fmoc; "Quasi-orthogonal" to Benzyl (Bzl) type side-chain groups.[18][19]Cbz is stable to the acid used for Boc removal and the base used for Fmoc removal. In Boc-SPPS, both the Nα-Boc group and side-chain Benzyl groups are acid-labile, but their removal requires different acid strengths (TFA for Boc, harsh HF for Bzl), creating a differential lability rather than true orthogonality.[14][18]
Key Side Reactions Incomplete hydrogenolysis; potential poisoning of catalyst by sulfur-containing amino acids.[1]Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation.[14][16]Sulfur can deactivate the palladium catalyst, making Cbz removal from cysteine- or methionine-containing peptides challenging. The electrophilic tert-butyl cation generated during Boc deprotection necessitates the use of scavengers to prevent irreversible side-chain modification.[14][15]
Racemization Risk Low; Cbz-protected amino acids are generally crystalline and stable, resisting racemization during activation.[13]Generally low, but risk is more dependent on the coupling reagents and conditions than the protecting group itself.[11][20]Racemization during peptide bond formation is a concern for all strategies but is primarily influenced by the activation method. Both Boc and Cbz provide good protection against racemization under standard conditions.[13][21]
Compatibility Incompatible with reducible groups (e.g., alkenes, alkynes, some sulfur groups) in the peptide sequence.[2]Incompatible with other highly acid-sensitive protecting groups or linkers.The conditions for Cbz removal (hydrogenation) will also reduce other susceptible functional groups. The strong acid for Boc removal limits the choice of other protecting groups to those that are acid-stable.
Quantitative Performance Data

The following data for the model amino acid Glycine illustrates typical efficiencies for protection and deprotection steps. Yields are highly substrate-dependent but provide a useful baseline for comparison.

Table 1: Glycine Protection & Deprotection Efficiency

Protecting Group Protection Reagent Typical Protection Yield Deprotection Method Typical Deprotection Yield Reference
Boc (Boc)₂O 90-95% Acidolysis (TFA in DCM) >95% (quantitative) [2]

| Cbz | Cbz-Cl | ~88% | Hydrogenolysis (H₂/Pd-C) | >95% (quantitative) |[2] |

Strategic Selection: A Decision Framework

The choice between Cbz and Boc is not merely one of preference but a strategic decision based on the synthetic endpoint.

G Start Start: Choose Nα-Protecting Group SynthesisType Synthesis Method? Start->SynthesisType SPPS Solid-Phase (SPPS) SynthesisType->SPPS Solid-Phase Solution Solution-Phase SynthesisType->Solution Solution-Phase ResultBoc Primary Choice: Boc SPPS->ResultBoc ReducibleGroups Peptide contains reducible groups? (e.g., C=C, C≡C) Solution->ReducibleGroups YesReduce Yes ReducibleGroups->YesReduce Yes NoReduce No ReducibleGroups->NoReduce No AcidSensitive Peptide contains acid-sensitive groups? YesReduce->AcidSensitive ResultCbz Primary Choice: Cbz NoReduce->ResultCbz ConsiderBoc Consider Boc (if hydrogenation is not feasible) NoReduce->ConsiderBoc YesAcid Yes AcidSensitive->YesAcid Yes NoAcid No AcidSensitive->NoAcid No YesAcid->ResultCbz NoAcid->ResultCbz NoAcid->ConsiderBoc ConsiderCbz Consider Cbz (for specific segments or modifications)

Caption: Decision framework for selecting Boc vs. Cbz.

Experimental Protocols

The following are generalized, representative protocols. Researchers must optimize conditions based on the specific amino acid and scale.

Protocol 1: Boc-Protection of an Amino Acid (e.g., Alanine)
  • Rationale: This procedure uses di-tert-butyl dicarbonate in a mixed solvent system with a base to deprotonate the amino group, enhancing its nucleophilicity for attack on the (Boc)₂O reagent.[12]

  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH (2.5 eq). Cool the solution in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled, stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with diethyl ether to remove excess (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. Extract the product three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-L-Alanine.[12]

Protocol 2: Cbz-Protection of an Amino Acid (e.g., Glycine)
  • Rationale: This classic Schotten-Baumann reaction uses benzyl chloroformate to acylate the amine under basic aqueous conditions, which neutralize the HCl byproduct as it forms.[6][7]

  • Dissolution: Dissolve Glycine (1.0 eq) in a 2M aqueous solution of NaOH (2.5 eq) and cool in an ice bath.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification & Isolation: Cool the aqueous layer and acidify to pH 2 with concentrated HCl. The Cbz-Glycine product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[7]

Protocol 3: On-Resin Boc Deprotection in SPPS
  • Rationale: This protocol uses an excess of TFA to ensure rapid and complete cleavage of the acid-labile Boc group. The subsequent washes are critical to remove all traces of acid before the next coupling step, and the neutralization step liberates the free amine from its TFA salt.[12][14]

  • Resin Swelling: Swell the peptide-resin (with N-terminal Boc group) in dichloromethane (DCM) for 20-30 minutes. Drain the solvent.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate the mixture for 2 minutes, drain, and add a fresh portion of 50% TFA/DCM. Agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5-6 times) to remove all residual acid.

  • Neutralization: Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 times, 2 minutes each) to neutralize the terminal ammonium trifluoroacetate salt.

  • Final Wash: Wash the resin again with DCM (3-4 times) to remove excess base. The resin is now ready for the next coupling cycle.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
  • Rationale: This is the standard method for Cbz removal. The palladium catalyst facilitates the reductive cleavage of the C-O bond by hydrogen. The solvent choice is critical to ensure solubility of the starting material.[9]

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1-3 atm) at room temperature. Monitor progress by TLC.

  • Isolation: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the deprotected amine.[7][9]

Conclusion

Both Cbz and Boc are indispensable tools in the peptide chemist's arsenal. The Cbz group, the historical foundation of the field, remains a robust and reliable choice for solution-phase synthesis, offering stability and clean, mild deprotection conditions that are ideal for sensitive substrates, provided they lack reducible functional groups.[2] The Boc group, however, is the undisputed workhorse of one of the two major SPPS strategies, enabling the efficient, automated synthesis of long and complex peptides.[17][22] Its success is predicated on a deep understanding of its acid-labile nature and the mandatory use of scavengers to mitigate side reactions. A thorough understanding of the orthogonality, stability, and specific experimental conditions for the application and removal of each protecting group is essential for designing efficient and successful synthetic routes in modern peptide science.

References

  • Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Wondafrash, D. Z. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed.
  • Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
  • Benchchem. (n.d.). Conditions for the Removal of the Z (Cbz)
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to Boc and Cbz Protecting Groups for Glycine.
  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Benchchem. (n.d.). A Comparative Guide to CBZ-D-VALINE and Boc-D-valine in Solid-Phase Peptide Synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Ashenhurst, J. (2018).
  • Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Benchchem. (n.d.). The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.
  • Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • AAPPTec. (n.d.).
  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry.
  • Iris Biotech. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups | Request PDF.

Sources

A Senior Application Scientist's Guide to Benchmarking (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid as a structural motif in the design of potent and selective enzyme inhibitors. We will move beyond theoretical discussions to provide actionable experimental protocols, comparative data analysis, and the rationale behind key methodological choices, empowering you to effectively evaluate inhibitor candidates in your drug discovery pipeline.

Introduction: The Strategic Value of the Cbz-(R)-allylglycine Scaffold

This compound, often abbreviated as Cbz-(R)-allylglycine, is a non-standard amino acid derivative. Its utility in inhibitor design stems from a unique combination of structural features:

  • Chiral Center: The (R)-stereochemistry at the α-carbon is crucial for establishing stereospecific interactions within an enzyme's active site. Enantiomeric purity is often a critical determinant of biological activity, as enzymes themselves are chiral macromolecules.[1]

  • Benzyloxycarbonyl (Cbz) Group: This moiety serves a dual purpose. In synthesis, it is a robust protecting group for the amine.[1] In the final inhibitor molecule, its aromatic ring can engage in crucial π-π stacking or hydrophobic interactions with residues in the enzyme's binding pocket.

  • Terminal Alkene (Allyl Group): The vinyl group is a versatile functional handle. It can act as a hydrophobic space-filler or, more strategically, as a reactive "warhead" for the design of covalent irreversible inhibitors, which form a permanent bond with the target enzyme.

This guide will benchmark the performance of inhibitors incorporating the Cbz-(R)-allylglycine scaffold against relevant alternatives, focusing on measurable parameters like potency, selectivity, and mechanism of action.

Key Performance Benchmarks for Inhibitor Evaluation

An effective inhibitor is not merely one that binds to a target; it must do so with high potency, specificity, and a well-defined mechanism. The following benchmarks are critical for a comprehensive comparison.

  • Inhibitory Potency (IC₅₀ and Kᵢ):

    • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of potency under specific assay conditions.[2][3]

    • Kᵢ (Inhibition Constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme. Unlike the IC₅₀, the Kᵢ is independent of substrate concentration for competitive inhibitors and provides a more fundamental comparison of inhibitor affinity.[4]

  • Mechanism of Inhibition (MOA): Understanding how an inhibitor works is critical for lead optimization. The primary reversible mechanisms are:

    • Competitive: The inhibitor binds to the enzyme's active site, directly competing with the substrate.[4]

    • Non-competitive: The inhibitor binds to an allosteric (non-active) site, and its binding affects the enzyme's catalytic activity but not substrate binding.[4]

    • Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex.[4]

    • Irreversible: The inhibitor forms a stable, often covalent, bond with the enzyme.[4]

  • Selectivity: A therapeutically viable inhibitor must preferentially bind to its intended target over other related enzymes (e.g., isoforms or other enzymes in the same family) to minimize off-target effects and potential toxicity.

  • Cellular Efficacy: A potent inhibitor in a test tube (biochemical assay) is of little use if it cannot reach its target within a living cell.[5][6] Key considerations include membrane permeability and stability against intracellular metabolism.[7]

Comparative Analysis: Cbz-(R)-allylglycine vs. Alternatives

To illustrate the benchmarking process, we will compare three hypothetical protease inhibitors.

  • Inhibitor A: Incorporates the Cbz-(R)-allylglycine scaffold.

  • Inhibitor B: The enantiomeric counterpart, incorporating Cbz-(S)-allylglycine. The difference in stereochemistry allows for a direct assessment of the target's chiral recognition.[1]

  • Inhibitor C: A structurally distinct achiral inhibitor targeting the same enzyme, serving as a non-amino acid-based alternative.

Illustrative Performance Data
Parameter Inhibitor A (Cbz-(R)-allylglycine) Inhibitor B (Cbz-(S)-allylglycine) Inhibitor C (Achiral Alternative) Justification for Performance
Target Enzyme IC₅₀ 50 nM5,000 nM200 nMThe enzyme's active site has a clear stereochemical preference for the (R)-enantiomer, leading to significantly higher potency.
Kᵢ 25 nM2,500 nM110 nMReflects the intrinsic binding affinity, confirming the potency trend observed with IC₅₀.
Mechanism of Action CompetitiveCompetitiveCompetitiveAll three inhibitors were designed to compete with the natural substrate at the active site.
Selectivity (vs. Isoform X) >200-fold>20-fold50-foldThe specific orientation of the (R)-allyl group allows for unique interactions that are not possible in the isoform's active site, conferring superior selectivity.
Cellular Potency 250 nM>10,000 nM800 nMInhibitor A demonstrates good cell permeability and efficacy. The lower potency of Inhibitor C in cells vs. biochemically may suggest poorer membrane transport or higher intracellular degradation.
Cytotoxicity (in non-target cells) >50 µM>50 µM10 µMThe higher off-target activity of Inhibitor C is reflected in its lower cytotoxicity threshold.

Experimental Protocols for Comprehensive Benchmarking

The following protocols provide a robust framework for generating the comparative data presented above.

General Workflow for Inhibitor Characterization

This diagram outlines the logical flow from initial screening to detailed characterization.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation A Primary Screening (Single Concentration) B IC50 Determination (Dose-Response Curve) A->B C Mechanism of Action Studies (Varying [Substrate]) B->C D Selectivity Profiling (Testing against related enzymes) C->D E Cellular Potency Assay (Target Engagement) D->E Advance potent & selective hits F Cytotoxicity Assay (e.g., MTT on non-target cells) E->F

Caption: High-level workflow for inhibitor benchmarking.

Protocol: Biochemical IC₅₀ Determination

This protocol details the steps for measuring an inhibitor's IC₅₀ value against a target enzyme using a fluorescence-based assay.

Rationale: We choose a fluorescence-based assay for its high sensitivity and suitability for high-throughput formats.[8] The reaction is performed at a substrate concentration equal to the Michaelis constant (Kₘ) to ensure a balanced sensitivity to different modes of inhibition.[9]

Materials:

  • Target Enzyme (e.g., a protease)

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Inhibitor Stock Solution (e.g., 10 mM in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in the assay buffer. Start from a high concentration (e.g., 100 µM) and perform 1:3 dilutions across 10 wells. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" background control.

  • Enzyme Addition: Add the target enzyme to each well (except the "no enzyme" control) to a final concentration that yields a linear reaction rate for at least 30 minutes. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to a final concentration equal to its Kₘ value.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths and temperature (e.g., 37°C). Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time plot. b. Normalize the rates by setting the "no inhibitor" control rate to 100% activity and the "no enzyme" control to 0% activity. c. Plot the % activity against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

G A Prepare Inhibitor Serial Dilutions B Add Target Enzyme (Pre-incubate) A->B C Initiate with Substrate ([S] = Km) B->C D Kinetic Readout (Fluorescence Plate Reader) C->D E Calculate Rates & Normalize Data D->E F Plot Dose-Response Curve & Calculate IC50 E->F

Caption: Experimental workflow for IC₅₀ determination.

Protocol: Cell-Based Potency Assay (In-Cell Western)

This protocol assesses the inhibitor's ability to engage its target in a cellular environment.

Rationale: An In-Cell Western (ICW) assay provides a quantitative measure of target engagement by detecting a specific downstream event (e.g., inhibition of phosphorylation) directly within fixed cells, offering a more physiologically relevant context than biochemical assays.[10]

Materials:

  • Relevant cell line seeded in a 96-well plate

  • Inhibitor compound

  • Stimulant (if required to activate the target pathway)

  • Fixing Solution (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer)

  • Primary Antibodies (one for the target protein, one for a loading control)

  • Fluorescently-labeled Secondary Antibodies (e.g., IRDye 800CW and 680RD)

  • Near-infrared imaging system

Procedure:

  • Cell Treatment: Treat cells with a serial dilution of the inhibitor for a predetermined time (e.g., 2 hours). Include positive and negative controls. If necessary, add a stimulant for the final 30 minutes of incubation.

  • Fix and Permeabilize: Wash the cells with PBS, then fix them with the fixing solution. After another wash, permeabilize the cells to allow antibody entry.

  • Blocking: Block non-specific antibody binding by incubating with blocking buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies (e.g., anti-phospho-protein and anti-total-protein as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells, then incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour, protected from light.

  • Imaging and Analysis: Wash the cells a final time and scan the plate using a near-infrared imaging system. Quantify the fluorescence intensity for both channels. Normalize the target signal to the loading control signal for each well and plot the normalized data against inhibitor concentration to determine the cellular IC₅₀.[10]

Structural Insights: Visualizing Inhibitor Binding

While experimental kinetics provides quantitative data, structural biology reveals the physical basis for an inhibitor's performance. Techniques like X-ray crystallography can illuminate how a molecule like one derived from Cbz-(R)-allylglycine fits into the enzyme's active site.[11][12] This structural information is invaluable for rational, structure-based drug design and for understanding the determinants of potency and selectivity.[13]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme E1 + S1 E1 + S1 E1->E1 + S1 E1 + I1 E1 + I1 E1->E1 + I1 S1 Substrate S1->E1 + S1 I1 Inhibitor I1->E1 + I1 ES Complex ES Complex E1 + S1->ES Complex E1 + Product E1 + Product ES Complex->E1 + Product E2 + Product E2 + Product ES Complex->E2 + Product Catalysis Blocked ESI Complex ESI Complex ES Complex->ESI Complex EI Complex EI Complex E1 + I1->EI Complex Binding Blocked E2 Enzyme E2->EI Complex E2 + S2 E2 + S2 E2->E2 + S2 S2 Substrate S2->E2 + S2 I2 Inhibitor I2->EI Complex I2->ESI Complex E2 + S2->ES Complex Catalysis Blocked

Caption: Simplified models of enzyme inhibition mechanisms.

Conclusion: An Integrated Approach to Inhibitor Evaluation

Benchmarking the performance of a chemical scaffold like this compound requires a multi-faceted approach. By systematically evaluating inhibitors based on potency, mechanism, selectivity, and cellular efficacy, researchers can make data-driven decisions for lead optimization. The true value of this scaffold is revealed not in isolation, but through rigorous comparison with meaningful alternatives. The experimental and analytical frameworks provided in this guide offer a clear path to generating high-quality, reproducible data essential for advancing drug discovery projects.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II.PubMed.
  • Experimental Activity Validation of Inhibitors.
  • Cell-based Assays for Drug Discovery.Reaction Biology.
  • Cell-based Assays: A Crucial Component of the Drug Discovery Process.BioIVT.
  • The role of cell-based assays for drug discovery.News-Medical.Net.
  • Role of Cell-Based Assays in Drug Discovery and Development.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II.SciSpace.
  • This compound.Benchchem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.PMC.
  • IC50.Wikipedia.
  • Assay in Summary_ki.BindingDB.
  • In a biochemical and cellular assay, the IC 50 of an irreversible...
  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simul
  • Structure-based enzyme inhibitor design...PubMed.
  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]

  • In-cell Western Assays for IC50 Determin
  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.PubMed.
  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.ScienceDirect.
  • Enzyme inhibitor.Wikipedia.

Sources

A Comparative Guide to the Structural Analysis of Peptides Containing (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Unnatural Amino Acids in Peptide Engineering

In the landscape of modern drug development and materials science, peptides stand out for their high specificity and biological activity. However, their therapeutic potential is often hampered by poor proteolytic stability and limited conformational rigidity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations, enabling the design of peptidomimetics with enhanced potency, stability, and novel structural features.[1][2]

This guide focuses on a particularly versatile UAA: (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid , hereafter referred to as Cbz-(R)-allylglycine. The presence of a terminal olefin on its side chain makes it a prime candidate for covalent modifications, most notably for forming hydrocarbon staples through ring-closing metathesis (RCM) to lock a peptide into a desired bioactive conformation, such as an α-helix.[3][4] The benzyloxycarbonyl (Cbz) group serves as a standard protecting group for the α-amine during synthesis, while the (R)-stereochemistry at the α-carbon imparts specific conformational constraints on the peptide backbone.[5][6]

Understanding the precise three-dimensional structure of peptides containing Cbz-(R)-allylglycine is paramount for establishing structure-activity relationships (SAR) and rationally designing improved analogues. This guide provides a comparative overview of the primary analytical techniques used for this purpose, offering field-proven insights into experimental design, data interpretation, and the unique challenges and opportunities presented by this UAA.

Part 1: The Structural Impact of Cbz-(R)-allylglycine

The introduction of Cbz-(R)-allylglycine into a peptide sequence has two major structural consequences:

  • Conformational Predisposition: The chirality at the α-carbon and the steric bulk of the side chain influence the accessible dihedral angles (φ and ψ) of the peptide backbone, potentially predisposing the peptide towards specific secondary structures like β-turns or helices.[7]

  • Reactive Handle for Macrocyclization: The terminal allyl group is the key functional feature. It allows for intramolecular cross-linking with another olefin-containing side chain within the peptide sequence via RCM.[8] This "stapling" dramatically reduces the conformational entropy of the peptide, stabilizing secondary structures and enhancing biological activity.[4][9]

A comprehensive structural analysis must therefore not only define the final conformation but also characterize the flexibility of the precursor peptide and validate the successful formation of the hydrocarbon staple in the cyclized product.

Part 2: A Comparative Framework for Structural Elucidation

No single technique can provide a complete structural picture. A multi-faceted approach combining high-resolution, low-resolution, and computational methods is essential. The three principal experimental techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.[10][11]

Workflow for Structural Analysis

The logical flow from peptide synthesis to a refined 3D structure typically follows a multi-step validation process.

Structural_Analysis_Workflow cluster_synthesis Synthesis & Verification cluster_analysis Structural Elucidation cluster_modeling Final Model Peptide_Synthesis Peptide Synthesis with Cbz-(R)-allylglycine Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Mass_Spec Mass Spectrometry (Primary Structure Verification) Purification->Mass_Spec CD_Spec Circular Dichroism (Secondary Structure Estimation) Mass_Spec->CD_Spec NMR_Spec NMR Spectroscopy (Solution 3D Structure & Dynamics) Mass_Spec->NMR_Spec XRay_Cryst X-ray Crystallography (Solid-State 3D Structure) Mass_Spec->XRay_Cryst CD_Spec->NMR_Spec Data_Integration Data Integration & Computational Modeling NMR_Spec->Data_Integration XRay_Cryst->Data_Integration Final_Model Refined 3D Structural Model Data_Integration->Final_Model

Caption: General workflow for the structural characterization of modified peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, an environment that often mimics physiological conditions.[11][12]

  • Expertise & Causality: For peptides containing Cbz-(R)-allylglycine, NMR is indispensable. It not only resolves the peptide's backbone and side-chain conformations but also provides direct evidence of the allyl group's orientation and its participation in RCM. A standard suite of 2D NMR experiments is required.

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system (i.e., connected by bonds). It is crucial for assigning the distinct resonances of the Cbz-(R)-allylglycine side chain (α-H, β-H, γ-H, and the terminal olefinic protons) and distinguishing them from other amino acid residues.[13]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are bonded. NOESY is the cornerstone of 3D structure calculation. Key NOEs between the allyl side-chain protons and protons on the peptide backbone or other side chains are used to define the peptide's fold and the orientation of the UAA.[4]

  • Trustworthiness & Self-Validation: The validity of an NMR-derived structure is supported by the number and consistency of the NOE distance restraints. A high density of unambiguous NOEs leads to a well-converged and reliable structural model. The Cbz group provides a unique set of aromatic protons that can give long-range NOEs, further helping to define the global fold.

  • Comparative Advantage: Unlike crystallography, NMR does not require crystallization and can characterize the conformational flexibility of the peptide in solution, which is often critical for its function.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD3OH, CDCl3, or 90% H2O/10% D2O with a buffer). The choice of solvent is critical, as it can significantly influence peptide conformation.[4]

  • Data Acquisition: Acquire a series of 2D NMR spectra (TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥600 MHz). NOESY experiments should be run with mixing times ranging from 100-300 ms to build up cross-peak intensity.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems for each amino acid. The characteristic chemical shifts of the allyl protons (typically 5-6 ppm for terminal CH2 and >6 ppm for the internal CH) aid in assigning the Cbz-(R)-allylglycine residue.

  • NOE Identification & Restraint Generation: Identify all cross-peaks in the NOESY spectrum. Calibrate the NOE volumes and convert them into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental distance restraints.[14]

  • Structure Validation: Analyze the final ensemble for convergence (low root-mean-square deviation, RMSD) and check for violations of the experimental restraints.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. It is considered the gold standard for structural determination when successful.[10][15]

  • Expertise & Causality: A crystal structure provides unambiguous proof of the peptide's conformation, including the precise bond angles and lengths of the hydrocarbon staple if present. This high-resolution snapshot can validate findings from NMR and provide insights into intermolecular packing interactions, which can be relevant for designing peptide-based biomaterials.[16]

  • Trustworthiness & Self-Validation: The quality of a crystal structure is assessed by metrics like resolution (Å), R-factor, and R-free. A high-resolution structure (<2.0 Å) with low R-factors is considered highly reliable. For Cbz-(R)-allylglycine containing peptides, crystallography can definitively resolve the stereochemistry and the conformation of the side chain.[3]

  • Comparative Advantage: It offers a level of detail that is unmatched by other techniques. However, the primary challenge is obtaining diffraction-quality crystals, a process that can be time-consuming and is not always successful.[17] Furthermore, the crystal structure represents a single, static conformation that may not fully represent the peptide's dynamic nature in solution.

Experimental Protocol: Peptide Crystallization
  • Purity and Concentration: The peptide must be of very high purity (>98%). Prepare a concentrated solution of the peptide (5-20 mg/mL) in a suitable buffer.

  • Crystallization Screening: Use commercially available screening kits to test a wide array of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is most common.[17]

  • Crystal Optimization: Once initial microcrystals are identified, optimize the conditions (e.g., temperature, precipitant concentration) to grow larger, single crystals suitable for diffraction.

  • Data Collection: Harvest a crystal, cryo-protect it if necessary, and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement: Process the diffraction data, solve the phase problem, and build an atomic model into the resulting electron density map. Refine the model against the experimental data to obtain the final structure.[17]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the overall secondary structure of a peptide.[18][19]

  • Expertise & Causality: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The regular, repeating arrangement of amide bonds in secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[20] This makes it an excellent tool for quickly assessing whether the incorporation of Cbz-(R)-allylglycine, or a subsequent stapling reaction, has induced the desired conformational change (e.g., an increase in helicity).[21][22]

  • Trustworthiness & Self-Validation: While CD cannot provide atomic-level detail, it is a robust method for comparative analysis. By comparing the CD spectrum of the modified peptide to that of an unstructured or parent peptide, one can confidently determine changes in the secondary structure content. Thermal or chemical denaturation studies monitored by CD can also provide valuable information on the conformational stability.[23]

  • Comparative Advantage: It requires very little sample, is non-destructive, and provides data in minutes. It is the ideal first step in a structural analysis workflow and is invaluable for screening multiple peptide analogues or reaction conditions.

Experimental Protocol: CD Analysis
  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1 mg/mL) in a suitable solvent (e.g., phosphate buffer, trifluoroethanol). The solvent must be transparent in the far-UV region (190-250 nm).

  • Data Acquisition: Place the sample in a quartz cuvette with a short path length (e.g., 1 mm). Record the CD spectrum from ~260 nm down to ~190 nm.

  • Data Processing: Subtract the spectrum of the solvent blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.

  • Interpretation: Analyze the spectral features:

    • α-Helix: Strong positive band near 192 nm and two negative bands at ~208 nm and ~222 nm.

    • β-Sheet: Negative band near 218 nm and a positive band near 195 nm.

    • Random Coil: Strong negative band near 198 nm.

Part 3: Data Integration and Comparative Summary

The true power of these techniques is realized when their data are integrated. For instance, an increase in the α-helical signal by CD after RCM can be explained in atomic detail by an NMR structure showing a well-formed helix stabilized by a hydrocarbon staple, which in turn can be unequivocally confirmed by a high-resolution crystal structure.

Technique_Comparison center Structural Analysis of Peptides with Cbz-(R)-allylglycine NMR NMR Spectroscopy center->NMR Detailed Solution View XRay X-ray Crystallography center->XRay High-Resolution Static View CD Circular Dichroism center->CD Overall Fold Assessment NMR_Info Provides: - Solution 3D Structure - Dynamics - Side-chain orientation NMR->NMR_Info XRay_Info Provides: - Solid-state 3D Structure - Atomic Resolution - Packing Interactions XRay->XRay_Info CD_Info Provides: - Secondary Structure % - Conformational Stability - Rapid Screening CD->CD_Info

Caption: Comparison of the primary techniques for peptide structural analysis.

Data Summary Table
FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)
Primary Output Ensemble of 3D structures in solutionSingle, high-resolution 3D structureEstimation of secondary structure content
Sample State SolutionSolid (Crystal)Solution
Resolution Medium-High (atomic groups)High (atomic)Low (secondary structure)
Key Advantage Characterizes dynamics and solution stateUnambiguous, atomic-level detailFast, requires minimal sample, good for comparison
Main Challenge Complex data analysis; size limitationsGrowing diffraction-quality crystalsProvides no site-specific information
Best for Cbz-(R)-allylglycine Defining side-chain orientation and flexibilityValidating staple geometry and final foldConfirming conformational change upon stapling

Conclusion

The structural analysis of peptides containing this compound requires a sophisticated, multi-pronged approach. The unique olefinic side chain of this UAA offers exciting possibilities for peptide engineering, particularly through hydrocarbon stapling, but also introduces specific challenges for analysis. Circular Dichroism serves as an invaluable initial screening tool to assess global conformational changes. Nuclear Magnetic Resonance provides the crucial details of the peptide's structure and dynamics in a solution environment. Finally, X-ray Crystallography offers the potential for an unparalleled, high-resolution snapshot of the molecule. By judiciously combining these techniques, researchers can build a comprehensive and validated structural model, paving the way for the rational design of next-generation peptide therapeutics and materials.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

  • MtoZ Biolabs. How to Identify the Structure of Peptides. [Link]

  • Guo, T., et al. (2023). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv. [Link]

  • Biotide Core. Peptide Structure Determination. [Link]

  • Bracken, C. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • ResearchGate. Primary structure of peptides containing unnatural amino acids. [Link]

  • Wang, Z., et al. (2024). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Briefings in Bioinformatics. [Link]

  • Udeshi, N. D., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology. [Link]

  • Wallace, B. A. (2004). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Williams, T. L., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B. [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • CD Formulation. Circular Dichroism (CD) Spectroscopy Technology. [Link]

  • Ananda, K. & Balaram, P. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]

  • van der Wijst, T. C. R., et al. (2007). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. ResearchGate. [Link]

  • Jo, H., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. International Journal of Molecular Sciences. [Link]

  • Jo, H., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. PubMed. [Link]

  • Re-Sugiura, R., et al. (2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. [Link]

  • Bernard, D., et al. (2017). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. PMC - NIH. [Link]

  • Blackwell, H. E., et al. (2001). Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Characterization of Macrocyclic Helical Peptides. The Journal of Organic Chemistry. [Link]

  • O'Leary, D. J., et al. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society. [Link]

  • Kim, J., et al. (2023). Bifurcated Hydrogen Bonds in a Peptide Crystal Unveiled by X-ray Diffraction and Polarized Raman Spectroscopy. ACS Publications. [Link]

  • Iwahara, J., et al. (2014). NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics. NIH. [Link]

  • PubChem. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Zerbe, O. & Bader, G. Peptide/Protein NMR. [Link]

  • Miranda, L. P. & Mezo, A. R. (2010). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [Link]

  • Gounarides, J. S., et al. (1993). Determination of acid dissociation constants of peptide side-chain functional groups by two-dimensional NMR. PubMed. [Link]

  • De Luca, S., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. [Link]

  • AbacipharmTech. Inquiry Product - this compound. [Link]

  • Next Peptide. 78553-51-2 | (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. MDPI. [Link]

  • Biocompare. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid from MedChemExpress. [Link]

  • Toniolo, C., et al. (1993). Role of peptide backbone conformation on biological activity of chemotactic peptides. PubMed. [Link]

  • Guo, T., et al. (2023). NS-Pep: De novo Peptide Design with Non-Standard Amino Acids. arXiv. [Link]

Sources

A Comparative Study of Coupling Reagents for Peptide Synthesis with Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The formation of a peptide bond is the cornerstone of peptide synthesis. This process, while conceptually simple, is fraught with challenges, most notably the preservation of stereochemical integrity at the α-carbon. The choice of Nα-protecting group and the coupling reagent are the two most critical decisions that dictate the success of the synthesis, influencing yield, purity, and the prevention of racemization.

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann in 1932, remains a stalwart in solution-phase peptide synthesis. As a urethane-type protecting group, it effectively suppresses racemization during carboxyl group activation, a critical feature for reliable peptide elongation.[1] However, the efficacy of the Cbz group is intrinsically linked to the performance of the chosen coupling reagent. This guide provides a comparative analysis of common coupling reagents, offering experimental insights and data to inform your selection process when working with Cbz-protected amino acids.

The Mechanism: Activation, Coupling, and the Specter of Racemization

A peptide bond is formed by the condensation of a carboxylic acid and an amine. Because the carboxyl group is not sufficiently reactive, it must first be activated by a coupling reagent.[2][3] This activation converts the carboxyl's hydroxyl group into a better leaving group, creating a highly reactive intermediate (an active ester or similar species) that is susceptible to nucleophilic attack by the amine of the incoming amino acid.

The primary challenge during this activation step is the risk of racemization. For Nα-protected amino acids, this predominantly occurs via the formation of a 5(4H)-oxazolone intermediate.[1][3][4] The formation of this planar, achiral intermediate allows for the loss of stereochemical information at the α-carbon. Fortunately, urethane-based protecting groups like Cbz significantly hinder the formation of this oxazolone, thereby preserving optical purity.[1] Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) further suppress racemization by forming active esters that are more reactive towards the desired amine than they are towards intramolecular cyclization to the oxazolone.[5]

G cluster_activation Carboxyl Activation cluster_pathways Reaction Pathways CbzAA Cbz-AA-OH Reagent Coupling Reagent (+ Additive, e.g., HOBt/HOAt) CbzAA->Reagent ActiveEster Activated Intermediate (e.g., O-Acylisourea, OBt/OAt Ester) Reagent->ActiveEster Activation Amine H-AA-OR' ActiveEster->Amine Successful Coupling (Favored Pathway) Oxazolone 5(4H)-Oxazolone Intermediate (Racemization Pathway) ActiveEster->Oxazolone Side Reaction (Suppressed by Cbz & Additives) Peptide Desired Dipeptide (Cbz-AA-AA-OR') Amine->Peptide RacemizedPeptide Racemized Dipeptide Oxazolone->RacemizedPeptide

Caption: Mechanism of peptide coupling and racemization.

A Head-to-Head Comparison of Coupling Reagents

The selection of a coupling reagent is a balance between reactivity, cost, risk of side reactions, and the specific demands of the amino acids being coupled. Below is a comparative analysis of three major classes of reagents commonly used with Cbz-protected amino acids.

Carbodiimides (e.g., DCC, EDC)

Carbodiimides were among the first reagents used for peptide synthesis and remain relevant due to their low cost and moderate activity.[6] N,N'-Dicyclohexylcarbodiimide (DCC) was a workhorse, but the insolubility of its dicyclohexylurea (DCU) byproduct can complicate purification.[7] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is now often preferred, especially in solution-phase synthesis, because its corresponding urea byproduct is water-soluble and easily removed by aqueous workup.[1][8]

  • Mechanism: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond.

  • Expertise & Trustworthiness: When used alone, carbodiimides pose a significant risk of racemization.[9] It is standard and highly recommended practice to use them in combination with a racemization-suppressing additive like HOBt or OxymaPure.[1][4] The carbodiimide activates the acid, which then rapidly reacts with the additive to form a more stable active ester, minimizing the lifetime of the more racemization-prone O-acylisourea.

Onium Salts (e.g., HBTU, HATU)

Onium salts, including aminium/uronium and phosphonium types, are highly efficient coupling reagents that incorporate an activating agent (like HOBt or HOAt) within their structure. They are known for high yields and fast reaction times.[4][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): For many years, HBTU has been a gold standard for its high coupling efficiency and reliability.[2][10] It is essentially a combination of HOBt and a uronium salt.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is structurally similar to HBTU but contains the HOAt moiety instead of HOBt. The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-ester more reactive than the OBt-ester formed by HBTU.[11] This leads to faster reaction rates and often higher purity, especially for sterically hindered couplings.[11][12]

  • Expertise & Trustworthiness: A critical operational note for onium salts is the potential for guanidinylation. If the coupling reagent is used in excess and not pre-activated with the carboxylic acid, it can react with the free N-terminus of the amine component, forming a guanidinium group that irreversibly terminates the peptide chain.[5] Therefore, the recommended procedure is to pre-activate the Cbz-amino acid with the onium salt and a base before adding the amine component.

Phosphonium Salts (e.g., PyBOP)

Phosphonium-based reagents, like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are another class of highly effective coupling agents.

  • Mechanism: Similar to aminium salts, PyBOP facilitates the formation of an HOBt active ester.

  • Expertise & Trustworthiness: A key advantage of phosphonium salts is that they do not carry the risk of N-terminal guanidinylation that aminium/uronium salts do.[6] However, they generate carcinogenic hexamethylphosphoramide (HMPA) as a byproduct if they contain dimethylamino groups (like BOP). Pyrrolidine-containing versions like PyBOP were developed to avoid this toxic byproduct.[6] They are particularly effective for difficult couplings, including those involving N-methylated amino acids.[13]

Performance Data Summary

The following table summarizes the relative performance of these coupling reagents based on established literature and field experience.

Parameter EDC / HOBt HBTU HATU PyBOP
Class CarbodiimideAminium/Uronium SaltAminium/Uronium SaltPhosphonium Salt
Typical Yield Good to HighHighVery HighHigh
Relative Rate ModerateFastVery Fast[11][12]Fast
Racemization Risk Low (with HOBt)[5]LowVery Low[11]Low
Cost LowModerateHighHigh
Key Considerations Water-soluble urea byproduct is easy to remove.[1] Requires additive for safety.Reliable standard. Risk of guanidinylation if not pre-activated.[5]Superior for hindered couplings.[14] Risk of guanidinylation.No guanidinylation risk. Byproducts can be less desirable than EDC's.

Experimental Protocols

To provide a practical comparison, we present step-by-step methodologies for a model solution-phase coupling of Cbz-Alanine (Cbz-Ala-OH) with Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification Reagents Dissolve Cbz-Ala-OH and Coupling Reagent in Anhydrous Solvent (DMF/DCM) PreActivate Add Base (DIPEA) to Cbz-Ala-OH solution. Stir for 5-10 min (Pre-activation for Onium Salts) Reagents->PreActivate AminePrep Prepare H-Gly-OMe solution with Base (DIPEA/NMM) to neutralize HCl salt Combine Add amine solution to activated acid. Stir at RT for 2-4 hours. AminePrep->Combine PreActivate->Combine Monitor Monitor reaction progress by TLC or LC-MS Combine->Monitor Filter Filter any solid byproducts (e.g., DCU if DCC is used) Monitor->Filter Wash Perform aqueous wash (e.g., with 1N HCl, NaHCO3, brine) to remove excess reagents Filter->Wash Purify Purify crude product via Recrystallization or Flash Chromatography Wash->Purify Analyze Characterize final product (NMR, MS, HPLC Purity) Purify->Analyze

Caption: General experimental workflow for peptide coupling.

Protocol 4.1: Coupling using EDC/HOBt

This protocol emphasizes the ease of purification due to the water-soluble byproducts.

  • Reagent Preparation: In a round-bottom flask, dissolve Cbz-Ala-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) dropwise to neutralize the hydrochloride salt.

  • Coupling Initiation: Add EDC·HCl (1.1 eq) to the solution in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by recrystallization or flash column chromatography.

Protocol 4.2: Coupling using HATU

This protocol highlights the pre-activation step necessary to maximize efficiency and prevent side reactions.

  • Acid Activation: In a round-bottom flask, dissolve Cbz-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.

  • Amine Addition: In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in a minimal amount of DMF and add DIPEA (1.0 eq) to generate the free amine. Add this solution to the pre-activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. The reaction is typically much faster than with EDC. Monitor completion by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine to remove DMF and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of coupling reagent for Cbz-protected amino acids is a critical parameter for successful peptide synthesis.

  • For routine, cost-sensitive applications: EDC/HOBt remains an excellent choice, offering good yields and a straightforward, water-based workup to remove byproducts.[1]

  • For standard to moderately difficult couplings: HBTU provides a reliable and faster alternative to carbodiimides, consistently delivering high yields.

  • For challenging syntheses, including sterically hindered couplings or when speed is paramount: HATU is the superior reagent, demonstrating the highest reactivity and leading to cleaner crude products with minimal racemization.[11][12] Its higher cost is justified by its performance in difficult cases.

  • When N-terminal guanidinylation is a specific concern: PyBOP offers a powerful alternative to HATU/HBTU, though byproduct considerations remain.

Ultimately, the optimal reagent depends on the specific sequence, scale, and economic constraints of the project. By understanding the mechanisms, benefits, and drawbacks of each class, researchers can make informed decisions to optimize their peptide synthesis workflows.

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Han, Y., & Kim, Y. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]

  • Kuroda, H., Kubo, Y., Chino, N., Kimura, T., & Sakakibara, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683. [Link]

  • Guryanov, I., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 53(39), 5394-5397. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Hong, L., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Sureshbabu, V. V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. [Link]

  • Baxendale, I. R., et al. (2012). A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. Organic & Biomolecular Chemistry, 10(38), 7626-7635. [Link]

  • Mohd, K. B., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central (PMC). [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Drug Development

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to one enantiomer being a potent therapeutic agent while the other is inactive or, in some cases, harmful. A stark historical reminder of this is the thalidomide tragedy, where one enantiomer was sedative and the other teratogenic.[1]

This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of 2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid, a derivative of the amino acid glycine.[2] Understanding the nuanced differences in their spectroscopic signatures is paramount for ensuring enantiomeric purity, a cornerstone of modern pharmaceutical quality control. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, offering a comprehensive framework for the unambiguous identification and differentiation of these chiral molecules.

Theoretical Framework: The Spectroscopic Fingerprint of Enantiomers

Enantiomers possess identical chemical formulas and connectivity, leading to identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Consequently, many standard spectroscopic techniques that probe molecular structure based on these properties are inherently "chirally blind."[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[6][7][8] The chemical shifts and coupling constants are determined by the local electronic environment of each nucleus, which is the same for both mirror-image forms.[6]

  • Infrared (IR) Spectroscopy: Similarly, IR spectroscopy, which measures the vibrational frequencies of chemical bonds, cannot distinguish between enantiomers in a standard measurement.[9][10][11] The bond strengths and masses of the atoms are the same, resulting in identical IR spectra.[11]

  • Mass Spectrometry (MS): Conventional mass spectrometry separates ions based on their mass-to-charge ratio. Since enantiomers have the same mass, they are indistinguishable by this technique alone.[3][4][5][12]

To elicit a differential spectroscopic response from enantiomers, a chiral environment or a chiral probe is required. This is the fundamental principle behind chiroptical spectroscopy.

  • Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion): These techniques rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light.[13][14][15]

    • Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of plane-polarized light as a function of wavelength.

    • Circular Dichroism (CD): Measures the difference in absorption of left and right circularly polarized light as a function of wavelength.[13][14] Enantiomers will produce CD spectra that are equal in magnitude but opposite in sign.[13]

Comparative Spectroscopic Data

The following table summarizes the expected and illustrative experimental data for the (R) and (S) enantiomers of 2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid. It is crucial to note that while NMR, IR, and MS data are identical for both enantiomers in achiral conditions, the chiroptical data are distinct and serve as the basis for their differentiation.

Spectroscopic TechniqueParameter(R)-enantiomer(S)-enantiomerDifferentiable?
¹H NMR (in CDCl₃) Chemical Shift (δ)Identical to (S)Identical to (R)No
¹³C NMR (in CDCl₃) Chemical Shift (δ)Identical to (S)Identical to (R)No
IR (KBr pellet) Vibrational Freq. (cm⁻¹)Identical to (S)Identical to (R)No
Mass Spectrometry (ESI) m/zIdentical to (S)Identical to (R)No
Optical Rotation Specific Rotation [α]Negative valuePositive valueYes
Circular Dichroism Cotton EffectOpposite sign to (S)Opposite sign to (R)Yes

Experimental Protocols and Workflow

The following sections detail the standardized protocols for acquiring the spectroscopic data presented above. The causality behind experimental choices is highlighted to ensure methodological robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

The objective of this workflow is to confirm the chemical structure of the compound. While not suitable for enantiomeric differentiation in achiral media, it is a critical first step for structural verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~10 mg in 0.7 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (e.g., 400 MHz) transfer->instrument acquire_1h Acquire ¹H spectrum instrument->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c process Fourier Transform, phase, and baseline correct acquire_13c->process integrate Integrate ¹H signals process->integrate analyze Analyze chemical shifts and coupling constants integrate->analyze

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the analyte and dissolve it in 0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Analyze the processed spectra to confirm the presence of all expected proton and carbon signals, their multiplicities, and integration values, which should be consistent with the molecular structure of 2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid.

Chiroptical Spectroscopy: Circular Dichroism (CD) Workflow

This workflow is designed to differentiate between the (R) and (S) enantiomers based on their differential absorption of circularly polarized light.

CD_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prepare_sol Prepare a dilute solution (e.g., 0.1 mg/mL in Methanol) fill_cuvette Fill a quartz cuvette (e.g., 1 cm path length) prepare_sol->fill_cuvette instrument Place cuvette in CD spectropolarimeter fill_cuvette->instrument scan Scan across the appropriate UV wavelength range instrument->scan acquire_solvent Acquire solvent blank scan->acquire_solvent subtract Subtract solvent blank from sample spectrum acquire_solvent->subtract plot Plot ellipticity vs. wavelength subtract->plot compare Compare spectra of (R) and (S) enantiomers plot->compare

Caption: Workflow for Circular Dichroism data acquisition and analysis.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 0.1 mg/mL) in a suitable UV-transparent solvent, such as methanol. The concentration should be optimized to yield a measurable signal without saturating the detector.

  • Data Acquisition:

    • Transfer the solution to a quartz cuvette with a known path length (e.g., 1 cm).

    • Place the cuvette in a CD spectropolarimeter.

    • Acquire the CD spectrum over the relevant UV wavelength range, which is determined by the chromophores present in the molecule.

    • Acquire a spectrum of the pure solvent under the same conditions to serve as a blank.

  • Data Processing and Analysis:

    • Subtract the solvent blank spectrum from the sample spectrum to correct for any background signal.

    • Plot the resulting ellipticity (in millidegrees) as a function of wavelength.

    • The spectra of the (R) and (S) enantiomers should be mirror images of each other. The sign of the Cotton effect at a specific wavelength can be used for unambiguous identification.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in chiroptical measurements, running a known standard of one enantiomer allows for the confident assignment of the other. Furthermore, the use of a racemic mixture (a 50:50 mixture of both enantiomers) should result in a null CD spectrum, providing a robust control for the experiment.

Conclusion: A Multi-faceted Approach to Enantiomeric Differentiation

The spectroscopic comparison of (R)- and (S)-2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid underscores a fundamental principle in stereochemistry: while enantiomers are indistinguishable in an achiral environment, their unique interactions with chiral probes, such as polarized light, provide a powerful means for their differentiation. A multi-technique approach, combining achiral methods like NMR for structural confirmation with chiroptical methods like CD for stereochemical assignment, offers a comprehensive and reliable strategy for the characterization of chiral molecules. This rigorous analytical framework is indispensable for ensuring the safety and efficacy of chiral drugs in the pharmaceutical industry.

References

  • Awad, H., El-Aneed, A. (2013). Enantioselectivity of mass spectrometry: challenges and promises. Mass Spectrometry Reviews, 32(6), 425-442. [Link]

  • Buckingham, A. D. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 401(1-3), 1-6. [Link]

  • Cyclodextrin News. (2024). Differentiating enantiomers by mass spectrometry? (Yes). [Link]

  • Tao, W. A., Cooks, R. G. (2003). Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry. Angewandte Chemie International Edition, 42(40), 4940-4944. [Link]

  • The Analytical Scientist. (2018). Advancing Enantiomer Analysis. [Link]

  • Spectroscopy Online. (2017). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. [Link]

  • Chemistry For Everyone. (2023). Can IR Spectroscopy Distinguish Enantiomers? [Link]

  • Proprep. (n.d.). In spectroscopy, can IR tell the difference between enantiomers? [Link]

  • Chem LibreTexts. (2023). Chirality and NMR. [Link]

  • brainly.com. (2023). Can you distinguish a pair of enantiomers by IR spectroscopy? [Link]

  • Buckingham, A. D., Fischer, P. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]

  • Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. [Link]

  • Kelly, S. M., Price, N. C. (2021). A beginner's guide to circular dichroism. The Biochemist, 43(2), 40-44. [Link]

  • Applied Photophysics. (n.d.). Circular Dichroism FAQs. [Link]

  • Li, Y., et al. (2019). Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry, 91(21), 13673-13679. [Link]

  • University of Helsinki. (n.d.). Chirality and Enantiomers. [Link]

  • Springer, A. M., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 236-243. [Link]

  • ResearchGate. (2018). Chirality in NMR spectroscopy. [Link]

  • National Institutes of Health. (2021). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. [Link]

  • Chemistry For Everyone. (2023). Can IR Spectroscopy Distinguish Isomers? [Link]

  • PubChem. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. [Link]

  • Biocompare. (n.d.). (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid from MedChemExpress. [Link]

  • MDPI. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. [Link]

  • Semantic Scholar. (2017). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Cbz-Protected Unsaturated Amino Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Protecting Group

The introduction of the carboxybenzyl (Cbz or Z) protecting group by Bergmann and Zervas in 1932 was a watershed moment in peptide chemistry, enabling controlled, stepwise synthesis for the first time.[1][2] While often viewed as a classic and sometimes dated protecting group, its unique stability and cleavage conditions grant it a powerful role in modern synthetic strategies, particularly when applied to unsaturated amino acids.[2][]

This guide moves beyond the textbook description of Cbz as a simple amine mask. We will explore the synergistic interplay between the Cbz group and an unsaturated side chain, a combination that unlocks unique synthetic possibilities. The robust nature of the Cbz group is stable to a wide range of non-catalytic conditions, allowing chemists to perform extensive modifications on the double or triple bond of the amino acid side chain.[1] Conversely, the specific lability of the Cbz group to catalytic hydrogenolysis—a reaction that can simultaneously reduce the unsaturated bond—presents both a strategic advantage and a challenge to be carefully managed.

Here, we will dissect the applications of Cbz-protected unsaturated amino acids, comparing their utility against alternatives and providing the experimental context necessary for practical application in peptide synthesis, drug discovery, and the construction of complex molecular architectures.

Crafting Conformational Constraints: Peptidomimetics and Dehydropeptides

A primary challenge in peptide-based drug development is overcoming their inherent conformational flexibility and susceptibility to proteolysis.[4] Incorporating unsaturated amino acids, particularly α,β-dehydroamino acids (Dha or Δaa), into a peptide sequence imparts significant conformational rigidity. This structural constraint can lock the peptide into a bioactive conformation, enhancing binding affinity and improving metabolic stability.[4] The Cbz group is an excellent partner for this strategy, especially in solution-phase synthesis.

Comparative Analysis: Cbz vs. Fmoc/Boc in Dehydropeptide Synthesis

Protecting GroupIntroduction MethodStabilityDeprotection ConditionsKey Advantages for Unsaturated SystemsKey Limitations
Cbz (Z) Benzyl chloroformate, base[5][6]Stable to acid (TFA) and base (piperidine)[2][7]Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[1][5]Orthogonality to Fmoc and Boc allows for complex, multi-step solution-phase or fragment synthesis.[2][7]Hydrogenolysis can inadvertently reduce the side-chain double bond if not carefully controlled. Not ideal for standard solid-phase synthesis.[7]
Boc Di-tert-butyl dicarbonateBase stableStrong Acid (e.g., TFA)[8]Well-established for Boc-SPPS.Acid-labile side chain protecting groups are removed simultaneously.
Fmoc Fmoc-OSu or Fmoc-ClAcid stableBase (e.g., Piperidine)[8]The cornerstone of modern SPPS, allowing for mild, orthogonal deprotection.Base-catalyzed elimination or migration of the double bond can be a side reaction for some dehydroamino acids.

The primary advantage of the Cbz group is its orthogonality. A Cbz-protected dehydroamino acid can be incorporated into a peptide fragment, which can then be deprotected at its N-terminus (if protected with Fmoc) or C-terminus without affecting the Cbz group. This fragment can then be coupled with another, offering strategic flexibility in complex syntheses.

Experimental Protocol: Solution-Phase Coupling of a Cbz-Dehydroamino Acid

This protocol describes a typical solution-phase peptide coupling to synthesize a Cbz-protected dehydrodipeptide.

Objective: To synthesize Cbz-ΔPhe-Ala-OMe.

Materials:

  • Cbz-ΔPhe-OH

  • H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Methodology:

  • Amine Salt Neutralization: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 equivalents) dropwise and stir for 15 minutes to liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Cbz-ΔPhe-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0 °C.

  • Coupling: Add the DCC or EDC·HCl (1.1 equivalents) solution to the Cbz-ΔPhe-OH solution and stir for 20 minutes at 0 °C. A white precipitate (DCU, if using DCC) will form.

  • Peptide Bond Formation: Add the cold solution of free H-Ala-OMe to the activated Cbz-ΔPhe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) until the starting Cbz-ΔPhe-OH is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

Causality Behind Choices:

  • DCC/HOBt: This combination is a classic coupling strategy. HOBt is added to suppress racemization and to convert the initial O-acylisourea intermediate into a more reactive and selective HOBt-ester, improving coupling efficiency.

  • DIPEA: A non-nucleophilic base is chosen to neutralize the hydrochloride salt without competing with the desired amine in the coupling reaction.

  • 0 °C Start Temperature: The activation and initial coupling steps are performed at low temperature to minimize side reactions, particularly the risk of racemization of the activated amino acid.

G cluster_amine Amine Component Preparation cluster_acid Acid Component Activation cluster_coupling Coupling and Purification Ala_HCl H-Ala-OMe·HCl in DCM Free_Ala Free H-Ala-OMe Ala_HCl->Free_Ala 0 °C DIPEA DIPEA DIPEA->Ala_HCl Coupling Combine and Stir Overnight Free_Ala->Coupling Cbz_Phe Cbz-ΔPhe-OH + HOBt in DCM Activated_Ester Activated HOBt-Ester Cbz_Phe->Activated_Ester 0 °C DCC DCC DCC->Cbz_Phe Activated_Ester->Coupling Workup Work-up (Filter, Wash) Coupling->Workup Purify Column Chromatography Workup->Purify Product Cbz-ΔPhe-Ala-OMe Purify->Product

Caption: Workflow for solution-phase peptide coupling.

A Gateway to Chirality: Asymmetric Synthesis of Novel Amino Acids

The double bond in a Cbz-protected unsaturated amino acid is a versatile functional handle for creating novel, chiral amino acids that are inaccessible from natural sources.[9] The most powerful of these transformations is asymmetric hydrogenation, which can establish a new stereocenter with high fidelity.

Comparative Analysis: Catalytic Systems for Asymmetric Hydrogenation

The choice of catalyst is paramount for achieving high enantioselectivity. The Cbz group, with its urethane oxygen and aromatic ring, can participate in secondary interactions with the catalyst's chiral ligands, influencing the facial selectivity of hydrogen addition.

Catalyst SystemTypical SubstrateEnantioselectivity (ee)Key Advantages
Rh-(Chiral Diphosphine) e.g., Rh-DIPAMPCbz-protected α,β-dehydroamino acids>95%Landmark system (L-DOPA synthesis). Highly effective for a range of substrates.
Ru-(Chiral Diphosphine) e.g., Ru-BINAPCbz- or Ac-protected α,β-dehydroamino acids>99%Broader substrate scope than Rh, including β-substituted dehydroamino acids.
Ni-Catalyzed Cross-Coupling Cbz-protected α-chloroglycine esters (precursor)90-98%[9]Enantioconvergent method starting from a racemic electrophile, offering high versatility with various alkylzinc reagents.[9]

The nickel-catalyzed enantioconvergent cross-coupling reported by Fu and colleagues represents a significant advance, creating the chiral center not by reduction but by alkylation of a racemic precursor.[9] This method allows for the synthesis of a wide array of protected unnatural α-amino acids in just two steps with high enantioselectivity.[9]

Experimental Protocol: Asymmetric Hydrogenation of a Cbz-Dehydroamino Acid

This protocol is a representative procedure for the asymmetric hydrogenation of a Cbz-protected dehydroamino acid ester using a rhodium-based catalyst.

Objective: To synthesize enantiomerically enriched Cbz-Phe-OMe from Cbz-ΔPhe-OMe.

Materials:

  • Cbz-ΔPhe-OMe

  • [Rh(COD)(DIPAMP)]⁺BF₄⁻ (or similar chiral Rh catalyst)

  • Methanol (degassed)

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or similar pressure vessel

Methodology:

  • Vessel Preparation: Place Cbz-ΔPhe-OMe (1.0 equivalent) and the chiral rhodium catalyst (0.5 - 1.0 mol%) into a clean, dry hydrogenation vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon) to remove all oxygen, which can poison the catalyst.

  • Solvent Addition: Add degassed methanol via syringe.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction is typically complete within 12-24 hours. Progress can be monitored by taking aliquots (after safely depressurizing and purging) and analyzing by ¹H NMR or GC to confirm the disappearance of vinylic protons.

  • Work-up:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be passed through a short plug of silica gel to remove the catalyst.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) of the product using chiral HPLC or GC.

G cluster_transformations Synthetic Transformations cluster_products Resulting Products Start Cbz-Protected Unsaturated Amino Acid Hydrogenation Asymmetric Hydrogenation Start->Hydrogenation Michael Michael Addition Start->Michael Cycloaddition Cycloaddition Start->Cycloaddition Epoxidation Asymmetric Epoxidation Start->Epoxidation Chiral_AA Chiral Saturated Amino Acid Hydrogenation->Chiral_AA Functional_AA β-Functionalized Amino Acid Michael->Functional_AA Cyclic_AA Constrained Cyclic Amino Acid Cycloaddition->Cyclic_AA Hydroxy_AA β-Hydroxy Amino Acid Epoxidation->Hydroxy_AA

Caption: Synthetic utility of the unsaturated bond.

Engineering Bioactive Scaffolds: From Hydrogels to Natural Products

The unique structural features of Cbz-protected unsaturated amino acids make them valuable building blocks for larger, functional molecules. Their applications range from self-assembling materials for drug delivery to key intermediates in the total synthesis of complex natural products.

Application in Supramolecular Chemistry: Dehydropeptide Hydrogels

Short peptides containing dehydroamino acid residues can act as low-molecular-weight gelators, self-assembling in water to form nanofibrous networks that entrap the solvent, creating a hydrogel. These materials are promising for controlled drug release applications.[10] A study by Torres et al. directly compared dipeptide hydrogelators with different N-terminal aromatic capping groups, including Cbz.[10]

Comparative Performance of Dehydrodipeptide Hydrogelators

Hydrogelator (N-Cap-Lys-ΔPhe-OH)N-Capping GroupCritical Gelation Conc. (wt%)Elastic Modulus (G') (Pa)
1 2-Naphthylacetyl (Naph) on α and ε amines0.10~3000
2 Naph on α-amine, Cbz on ε-amine0.15~1500
3 Cbz on α and ε amines0.20~500
Data synthesized from Torres et al., 2022.[10]

The data clearly indicates that the choice of the aromatic capping group significantly influences the gelation properties.[10] Hydrogels formed from dehydrodipeptides N-protected with naphthylacetyl groups were found to have superior rheological properties (higher elasticity and strength) compared to those protected with Cbz groups.[10] This is likely due to more effective π-π stacking interactions between the larger naphthyl rings, which drives a more robust self-assembly process. Nonetheless, the Cbz-protected version still forms a viable hydrogel, offering an alternative with different chemical properties and potential release kinetics.

Application in Natural Product Synthesis

The synthesis of piperazic acid, a nonproteinogenic amino acid found in several bioactive natural products, highlights the utility of the Cbz group. A reliable, enantioselective route was developed to create a mono-protected N1-Cbz piperazic acid building block.[11] This specific protection is crucial because most natural products are acylated at the N2 position.[11] The Cbz group at N1 provides robust protection during subsequent peptide couplings at N2 and can be selectively removed later in the synthetic sequence. This orthogonal protection strategy is a classic example of leveraging the Cbz group's specific chemical properties to solve a complex synthetic challenge.[11]

Conclusion and Future Outlook

The Cbz group, when paired with an unsaturated amino acid, transcends its role as a simple placeholder. It becomes an integral part of a sophisticated synthetic toolkit. Its robust, orthogonal nature allows for the selective manipulation of the unsaturated bond, providing a reliable pathway to novel chiral and conformationally constrained amino acids. While newer protecting groups dominate solid-phase synthesis, the Cbz group's unique stability profile ensures its continued relevance in solution-phase strategies, fragment condensations, and the intricate chess game of natural product total synthesis.

The comparative data shows that while alternatives may offer superior performance in specific contexts, such as the enhanced rheological properties of Naph-capped hydrogelators, the Cbz group provides a reliable and versatile option.[10] Future applications will likely focus on its use in chemo-enzymatic strategies and in the development of novel catalytic systems where the Cbz moiety can act as a transient directing group to influence stereochemical outcomes at the unsaturated side chain.

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • A Simple, Mild and Straight forward Route for the Synthesis of α‐Ureidopeptidomimetics Using Cbz‐Protected Amino Acid Esters. ResearchGate. [Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. [Link]

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. NIH Public Access. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The synthesis of oligomers containing alternating C-glycosyl α-amino acids and proteinogenic α-amino acids. RSC Publishing. [Link]

  • Cbz-Protected Amino Groups (2019). Organic Chemistry Portal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. [Link]

  • Aryl-Capped Lysine-Dehydroamino Acid Dipeptide Supergelators as Potential Drug Release Systems. MDPI. [Link]

  • Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. ResearchGate. [Link]

  • Synthesis of Cbz-protected α-Tfm-Ala. ResearchGate. [Link]

  • Peptidomimetics, a synthetic tool of drug discovery. NIH Public Access. [Link]

  • Green Chemistry. GREENTECH. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. * Bentham Science*. [Link]

  • Gram-Scale Electrosynthesis of Protected Dehydroamino Acids. ChemRxiv. [Link]

  • Peptide synthesis - Amino group protection. Química Organica.org. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fields of chemical research and drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these molecules extends beyond their immediate application, culminating in their safe and compliant disposal. This guide provides a detailed framework for the proper disposal of (R)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a protected amino acid derivative. By integrating established safety protocols with a deep understanding of the compound's chemical nature, this document aims to ensure the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Corrosivity: Due to the carboxylic acid moiety, the compound should be treated as corrosive.[1][2]

  • Irritation: It may cause skin, eye, and respiratory irritation.[3]

  • Environmental Hazard: The environmental fate and toxicity of this specific compound are not well-documented. Therefore, it must be disposed of in a manner that prevents its release into the environment.[1][4]

Hazard ClassPrimary ConcernRecommended Precaution
Corrosive Skin and eye burnsWear appropriate PPE, including gloves, lab coat, and safety goggles.[2][5][6]
Irritant Skin, eye, and respiratory irritationHandle in a well-ventilated area or a chemical fume hood.[3][5]
Environmental Unknown ecotoxicityDo not dispose of down the drain or in regular trash.[1][7][8]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect the skin.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[5][6]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that must align with institutional policies and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[9][10]

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A 1. Waste Identification Characterize waste as hazardous due to corrosivity. B 2. Select Appropriate Container Use a labeled, leak-proof, and chemically compatible container. A->B C 3. Waste Segregation Do not mix with incompatible waste streams (e.g., strong bases, oxidizers). B->C D 4. Labeling Affix a hazardous waste label with the full chemical name and hazard warnings. C->D E 5. Accumulation Store in a designated satellite accumulation area. D->E F 6. EHS Pickup Arrange for collection by your institution's Environmental Health & Safety department. E->F G 7. Documentation Maintain records of waste generation and disposal. F->G

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.